5-Bromo-2-nitropyridin-3-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJQYJTWRBGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697422 | |
| Record name | 5-Bromo-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691872-15-8 | |
| Record name | 5-Bromo-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 5-Bromo-3-nitropyridin-2-ol
This technical guide provides a comprehensive overview of the fundamental properties of 5-Bromo-3-nitropyridin-2-ol, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates critical data on its chemical and physical characteristics, safety and handling protocols, and a representative synthetic methodology.
Chemical and Physical Properties
5-Bromo-3-nitropyridin-2-ol, also known as 5-Bromo-2-hydroxy-3-nitropyridine or 5-Bromo-3-nitro-2(1H)-pyridinone, is a versatile building block in organic synthesis.[1] Its reactivity is enhanced by the presence of both a bromine atom and a nitro group, making it a valuable precursor for a variety of biologically active molecules.[1]
Table 1: Core Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][2] |
| Molecular Weight | 218.99 g/mol | [1][2][3] |
| Appearance | Yellow to brown powder | [1] |
| Melting Point | 245 - 250 °C | [1][2] |
| Purity | ≥ 99% (HPLC) | [1] |
| CAS Number | 15862-34-7 | [1][2] |
| Synonyms | 5-Bromo-2-hydroxy-3-nitropyridine, 5-Bromo-3-nitro-2(1H)-pyridinone | [1][2] |
Spectroscopic Data
For the related compound, 5-Bromo-2-nitropyridine, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and can be used as a reference for interpreting the spectra of its hydroxylated analogue.[4][5][6]
Experimental Protocols
Synthesis of a Related Compound: 2-Amino-5-bromo-3-nitropyridine
A detailed experimental protocol for the direct synthesis of 5-Bromo-3-nitropyridin-2-ol was not found in the search results. However, a method for the synthesis of the related intermediate, 2-amino-5-bromo-3-nitropyridine, is available and provides insight into the functionalization of the pyridine ring.
Objective: To synthesize 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine.
Materials:
-
2-amino-5-bromopyridine
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
95% Nitric acid
-
Ice
-
40% Sodium hydroxide solution
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, and immersed in an ice bath, add 500 ml of concentrated sulfuric acid.
-
Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C.
-
With stirring, add 26 ml (39 g, 0.57 mole) of 95% nitric acid dropwise at 0°C.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.
-
Cool the flask and pour the contents onto 5 liters of ice.
-
Neutralize the solution with approximately 1350 ml of 40% sodium hydroxide solution.
-
Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.
-
Wash the precipitate with water until the washings are free of sulfate. Use slightly acidified water at the end to prevent colloidal dispersion.[7]
Purification: The crude product can be recrystallized from ethyl methyl ketone to yield pure, yellow needles.[7]
Below is a graphical representation of the synthesis workflow for 2-amino-5-bromo-3-nitropyridine.
Applications in Research and Development
5-Bromo-3-nitropyridin-2-ol is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its functional groups allow for diverse chemical modifications, making it a key component in the development of:
-
Anti-inflammatory agents[1]
-
Antimicrobial agents[1]
-
Antibacterial and antifungal agents[1]
-
Herbicides and pesticides[1]
The compound serves as a foundational structure for creating more complex molecules with potential therapeutic or agricultural applications.[1]
Safety and Handling
Proper safety precautions are essential when handling 5-Bromo-3-nitropyridin-2-ol. The following table summarizes the known hazards and recommended safety measures.
Table 2: Hazard Identification and Safety Precautions
| Category | Information | References |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2] |
| Signal Word | Danger | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Faceshields, Gloves | [2] |
| Storage | Store at 0 - 8 °C. | [1] |
It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment to minimize exposure.[2]
Conclusion
5-Bromo-3-nitropyridin-2-ol is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties, synthetic routes, and safety protocols is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding of these core aspects to aid scientists and professionals in their work with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-hydroxy-3-nitropyridine 98 15862-34-7 [sigmaaldrich.com]
- 3. 5-Bromo-2-nitropyridin-3-ol | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR [m.chemicalbook.com]
- 6. 39856-50-3|5-Bromo-2-nitropyridine|BLD Pharm [bldpharm.com]
- 7. orgsyn.org [orgsyn.org]
"5-Bromo-2-nitropyridin-3-ol" chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-2-nitropyridin-3-ol, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.
1. Chemical Structure and IUPAC Name
The chemical identity of this compound is fundamental to its application in scientific research.
-
IUPAC Name: this compound[1]
-
Canonical SMILES: C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br[1]
-
InChI: InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H[1]
-
InChIKey: OOPJQYJTWRBGME-UHFFFAOYSA-N[1]
2. Physicochemical Data
A summary of the key quantitative data for this compound and a closely related compound, 5-Bromo-2-nitropyridine, is presented in the table below for comparative analysis.
| Property | This compound | 5-Bromo-2-nitropyridine |
| Molecular Formula | C5H3BrN2O3[1][2] | C5H3BrN2O2[3][4][5] |
| Molecular Weight | 218.99 g/mol [1][2] | 202.99 g/mol [4][5] |
| CAS Number | 691872-15-8[1] | 39856-50-3[4][5][6] |
| Melting Point | 245 - 250 °C[2] | 148-150 °C[4][6] |
| Appearance | Yellow to brown color powder[2] | Not specified |
| Purity | ≥ 99% (HPLC)[2] | 99%[4] |
| PubChem CID | 53418420[1] | 817620[7] |
3. Experimental Protocols
Synthesis of 5-bromo-2-hydroxy-3-nitropyridine [8]
-
Reaction Setup: To 100 g (574.7 mmol) of 2-amino-5-bromopyridine dissolved in 300 ml of concentrated sulfuric acid (d=1.84 g/cm3 ), add 34.5 ml (821.6 mmol) of fuming nitric acid (d=1.5 g/cm3 ) dropwise. The addition is performed while maintaining the reaction temperature at 60°C.
-
Reaction Execution: The resulting mixture is stirred at 60°C for a duration of 2 hours.
-
Work-up: Following the reaction period, the mixture is poured into ice water.
-
Isolation and Purification: The solid that precipitates is collected by filtration, washed with water, and subsequently dried to yield 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine.
A related synthesis for 5-Bromo-2-nitropyridine involves the oxidation of 2-amino-5-bromopyridine using hydrogen peroxide.[9][10]
4. Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a substituted nitropyridine, based on the available experimental information.
Caption: Generalized workflow for the synthesis of 5-bromo-2-hydroxy-3-nitropyridine.
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing critical data and procedural insights into this compound and its analogs.
References
- 1. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 39856-50-3|5-Bromo-2-nitropyridine|BLD Pharm [bldpharm.com]
- 4. 5-Bromo-2-nitropyridine 99 39856-50-3 [sigmaaldrich.com]
- 5. virtuouslifescience.com [virtuouslifescience.com]
- 6. 5-Bromo-2-nitropyridine | 39856-50-3 [chemicalbook.com]
- 7. 5-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 817620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Page loading... [guidechem.com]
- 10. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
"5-Bromo-2-nitropyridin-3-ol" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-2-nitropyridin-3-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Core Molecular Data
This compound is a pyridine derivative characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group on the pyridine ring. These functional groups contribute to its reactivity, making it a valuable building block in organic synthesis.[1]
Molecular Identity and Properties
The fundamental molecular formula and weight, along with other identifiers, are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₅H₃BrN₂O₃[2] |
| Molecular Weight | 218.99 g/mol [2] |
| IUPAC Name | This compound[2] |
| CAS Number | 691872-15-8[2] |
| SMILES | C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br[2] |
| Synonyms | 5-Bromo-2-nitro-pyridin-3-ol, 5-Bromo-3-nitro-2(1H)-pyridinone |
Logical Relationship of Molecular Properties
The following diagram illustrates the relationship between the compound's name, its structural representation (SMILES), and its fundamental molecular properties.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of the related isomer, 5-bromo-2-hydroxy-3-nitropyridine, involves the nitration of 2-amino-5-bromopyridine.[3] This procedure highlights a practical approach to constructing this class of substituted pyridines.
Materials:
-
2-amino-5-bromopyridine (100 g, 574.7 mmol)
-
Concentrated sulfuric acid (d=1.84 g/cm³, 300 ml)
-
Fuming nitric acid (d=1.5 g/cm³, 34.5 ml, 821.6 mmol)
-
Ice water
Procedure:
-
In a suitable reaction vessel, dissolve 100 g of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid.
-
While maintaining the temperature at 60°C, add 34.5 ml of fuming nitric acid dropwise to the solution.
-
After the addition is complete, continue stirring the mixture at 60°C for an additional 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitated solid from the solution.
-
Wash the collected solid with water.
-
Dry the final product to yield 5-bromo-2-hydroxy-3-nitropyridine.[3]
Determination of Molecular Weight
While the molecular weight can be calculated from the molecular formula, experimental verification is a critical step in compound characterization. Several methods are employed for this purpose.
-
Mass Spectrometry: This is a modern and highly accurate technique that directly measures the mass-to-charge ratio of ionized molecules.[4] From this ratio, the molecular mass can be precisely determined.
-
Colligative Properties: These methods rely on the changes in physical properties of a solvent upon the addition of a solute. They are particularly useful for non-volatile solutes.
-
Freezing Point Depression (Cryoscopy): The freezing point of a solvent decreases when a solute is dissolved in it. The magnitude of this depression is proportional to the molality of the solute, from which the molecular weight can be calculated.[4][5] This method was formally introduced in the 1880s by François-Marie Raoult.[5]
-
Boiling Point Elevation (Ebullioscopy): Similar to freezing point depression, the boiling point of a solvent increases with the addition of a non-volatile solute. The elevation in boiling point is used to determine the molality and subsequently the molecular weight of the solute.[4]
-
Applications in Research and Development
This compound and its isomers are versatile intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
-
Pharmaceutical Development: These compounds serve as crucial building blocks for creating novel anti-inflammatory, antibacterial, and antifungal agents.[1] Their reactivity allows for the construction of complex, biologically active molecules with significant therapeutic potential.[1]
-
Agrochemical Industry: In agriculture, this chemical is a precursor for the synthesis of herbicides and pesticides.[1] Its structure provides a foundation for developing effective crop protection agents.[1]
References
Synthesis of 5-Bromo-2-nitropyridin-3-ol from 3-Bromo-5-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Bromo-2-nitropyridin-3-ol, a potentially valuable intermediate in medicinal chemistry and drug development, starting from 3-Bromo-5-hydroxypyridine. Due to the absence of a directly published protocol for this specific transformation, this document outlines a scientifically sound, hypothetical procedure based on established principles of electrophilic aromatic substitution on substituted pyridines. The guide includes detailed experimental protocols, tabulated data for key parameters, and a visual representation of the synthetic pathway.
Introduction
This compound is a functionalized pyridine derivative with potential applications as a building block in the synthesis of complex pharmaceutical agents. The strategic placement of the bromo, nitro, and hydroxyl groups offers multiple points for further chemical modification. This guide details a proposed method for its synthesis via the nitration of 3-Bromo-5-hydroxypyridine. The regiochemical outcome of the nitration is predicted based on the directing effects of the existing substituents on the pyridine ring.
Proposed Synthetic Pathway
The synthesis of this compound from 3-Bromo-5-hydroxypyridine is proposed to proceed via an electrophilic nitration reaction. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating hydroxyl group can facilitate the reaction. The hydroxyl group is an ortho, para-directing activator, while the bromine atom is an ortho, para-directing deactivator. The interplay of these directing effects, along with the deactivating effect of the pyridine nitrogen, is expected to favor the introduction of the nitro group at the 2-position, which is ortho to the hydroxyl group and meta to the bromine atom.
Caption: Proposed synthesis of this compound.
Experimental Protocol
This section provides a detailed, albeit hypothetical, experimental procedure for the nitration of 3-Bromo-5-hydroxypyridine. The protocol is based on standard procedures for the nitration of substituted pyridines and related aromatic compounds.
Materials and Reagents:
-
3-Bromo-5-hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh before use.
-
Reaction Setup: Dissolve 3-Bromo-5-hydroxypyridine in a minimal amount of concentrated sulfuric acid in a separate reaction flask and cool the solution in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of 3-Bromo-5-hydroxypyridine, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis.
| Parameter | Value |
| Reactants | |
| 3-Bromo-5-hydroxypyridine | 1.0 eq |
| Fuming Nitric Acid | 1.1 - 1.5 eq |
| Concentrated Sulfuric Acid | Solvent |
| Reaction Conditions | |
| Reaction Temperature | 60 - 80 °C |
| Reaction Time | 2 - 6 hours (monitor by TLC/HPLC) |
| Product | |
| Molecular Formula | C₅H₃BrN₂O₃ |
| Molecular Weight | 218.99 g/mol |
| Theoretical Yield | To be determined experimentally |
| Appearance | Expected to be a crystalline solid |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the starting material to the final, purified product and its subsequent analysis.
An In-Depth Technical Guide to 5-Bromo-2-nitropyridin-3-ol (CAS: 691872-15-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-nitropyridin-3-ol is a halogenated nitropyridine derivative that has garnered interest as a versatile building block in medicinal chemistry. Its trifunctionalized pyridine core presents multiple reaction sites, making it a valuable precursor for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its emerging role in the development of novel kinase inhibitors. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate its practical application in research and drug discovery.
Physicochemical Properties
This compound is a solid at room temperature, with the following key physicochemical properties:
| Property | Value |
| CAS Number | 691872-15-8 |
| Molecular Formula | C₅H₃BrN₂O₃ |
| Molecular Weight | 218.99 g/mol |
| Appearance | Solid |
| Boiling Point | 393.4 ± 37.0 °C at 760 mmHg[1] |
| Storage Temperature | Room temperature[1] or Inert atmosphere, 2-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the nitration of a brominated hydroxypyridine precursor. A detailed experimental protocol is provided below.
Synthesis of this compound from 3-Bromo-5-hydroxypyridine
This method involves the direct nitration of 3-Bromo-5-hydroxypyridine using fuming nitric acid in the presence of concentrated sulfuric acid.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and under an ice bath, dissolve 3-Bromo-5-hydroxypyridine (1.0 eq) in concentrated sulfuric acid.
-
Slowly add fuming nitric acid (1.0 eq) dropwise to the solution while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield this compound.
Applications in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the development of kinase inhibitors.
Intermediate in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Aberrant ALK signaling is implicated in several cancers. This compound is a key starting material for the design of potent and selective ALK inhibitors, especially those targeting mutations that confer resistance to existing therapies like Crizotinib. The synthetic versatility of this molecule allows for the introduction of various side chains to optimize the inhibitory activity and pharmacokinetic properties of the final drug candidates.
Potential Role in Modulating Signaling Pathways
While direct biological activity data for this compound is limited, its derivatives are designed to target specific signaling pathways implicated in disease. The Anaplastic Lymphoma Kinase (ALK) signaling pathway is a prime example.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, drives oncogenesis by activating several downstream signaling cascades. These include the JAK/STAT, RAS/MAPK, PI3K/AKT, and PLCγ pathways, which collectively promote cell proliferation, survival, and invasion.[2][3] ALK fusion proteins, such as NPM-ALK, are potent activators of these pathways.[2]
Derivatives of this compound are synthesized to act as ATP-competitive inhibitors of the ALK kinase domain. By blocking the phosphorylation of ALK, these inhibitors can effectively shut down the aberrant downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells dependent on ALK activity.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a scaffold for the synthesis of potent kinase inhibitors, particularly for overcoming drug resistance, highlights its importance for medicinal chemists and pharmaceutical researchers. The detailed synthetic protocols and pathway diagrams provided in this guide are intended to support and accelerate research efforts utilizing this promising compound.
References
An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-nitropyridin-3-ol is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility stems from the unique arrangement of electron-withdrawing and electron-donating groups on the pyridine ring, which imparts valuable reactivity for the synthesis of more complex heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications.
A key characteristic of this compound is its existence in a tautomeric equilibrium with 5-Bromo-3-nitro-2(1H)-pyridinone. This guide will address both tautomers, providing data and synthetic routes for each.
Physical and Chemical Properties
The physical and chemical properties of this compound and its tautomer are summarized below. It is important to note the different melting points, which reflect the distinct solid-state structures of the two tautomeric forms.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrN₂O₃ | [1] |
| Molecular Weight | 218.99 g/mol | [1][2] |
| Appearance | Pale yellow to yellow or brown crystalline powder/solid | [3][4][5] |
| Melting Point | This compound (CAS: 691872-15-8): Not explicitly reported in the search results. 5-Bromo-3-nitro-2(1H)-pyridinone (CAS: 15862-34-7): 245 - 250 °C | [2][5] |
| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. | [3] |
| pKa (Predicted) | 6.31 ± 0.10 | [6] |
Tautomerism
This compound exists in equilibrium with its tautomeric form, 5-Bromo-3-nitro-2(1H)-pyridinone. This is a common feature for 2- and 3-hydroxypyridines. The equilibrium can be influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, both structures are considered relevant.
Caption: Tautomeric equilibrium between this compound and 5-Bromo-3-nitro-2(1H)-pyridinone.
Spectral Data
Predicted Spectral Characteristics:
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the positions of the bromo, nitro, and hydroxyl/oxo groups. A broad singlet corresponding to the hydroxyl or N-H proton would also be anticipated.
-
¹³C NMR: The spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative nitro, bromo, and oxygen atoms would be expected to appear at lower field (higher ppm).
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H or N-H stretching (around 3000-3400 cm⁻¹), C=O stretching in the pyridinone form (around 1650-1700 cm⁻¹), N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 218.99 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) would be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
Detailed methodologies for the synthesis of both tautomeric forms are provided below.
Synthesis of this compound from 3-Bromo-5-hydroxypyridine
This protocol describes the nitration of 3-Bromo-5-hydroxypyridine to yield this compound.[4]
Materials:
-
3-Bromo-5-hydroxypyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
Dissolve 3-Bromo-5-hydroxypyridine (1 equivalent) in concentrated sulfuric acid in a flask suitable for cooling.
-
Cool the mixture in an ice bath.
-
Slowly add fuming nitric acid (1 equivalent) dropwise to the cooled solution, maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 20 hours.
-
Carefully pour the reaction mixture into ice water with vigorous stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
Dry the product to obtain this compound as a pale-yellow solid.
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of 5-Bromo-3-nitro-2(1H)-pyridinone from 2-Amino-5-bromopyridine
This protocol details the synthesis of the pyridinone tautomer from 2-Amino-5-bromopyridine.[7]
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice water
Procedure:
-
Add 2-amino-5-bromopyridine to concentrated sulfuric acid in a reaction vessel.
-
Add fuming nitric acid dropwise to the mixture at 60 °C.
-
After the addition is complete, continue stirring the mixture at 60 °C for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration.
-
Wash the filtered solid with water.
-
Dry the product to yield 5-bromo-2-hydroxy-3-nitropyridine.
Caption: Experimental workflow for the synthesis of 5-Bromo-3-nitro-2(1H)-pyridinone.
Applications in Research and Drug Development
This compound and its tautomer are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5] The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile building block for the creation of diverse molecular scaffolds.
-
Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of biologically active molecules. Research has indicated its use in the development of potential anti-inflammatory and antimicrobial agents.[5] The pyridine core is a common motif in many approved drugs, and derivatives like this compound provide a convenient starting point for the synthesis of novel drug candidates.
-
Agrochemical Development: In the agrochemical sector, it is used as an intermediate for the synthesis of herbicides and pesticides.[3][5] The specific structural features can be modified to target biological pathways in weeds and pests.
-
Organic Chemistry Research: As a functionalized heterocycle, it is a useful tool for exploring new synthetic methodologies and constructing complex molecular architectures.[5]
Due to the lack of specific information on signaling pathways or mechanisms of action for this compound itself, a diagrammatic representation of its biological activity cannot be provided at this time. Its primary role appears to be that of a synthetic intermediate rather than a direct therapeutic agent.
Safety and Handling
This compound and its tautomer should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Working in a well-ventilated area or a fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound, in equilibrium with its 5-Bromo-3-nitro-2(1H)-pyridinone tautomer, is a valuable and versatile building block for chemical synthesis. Its well-defined synthetic routes and the reactivity endowed by its functional groups make it a compound of interest for researchers in drug discovery, agrochemical development, and organic chemistry. While detailed biological and spectral data are currently limited in the public domain, the established synthetic protocols provide a solid foundation for its utilization in the laboratory. Further research into the biological activities of its derivatives is warranted to fully explore the potential of this chemical scaffold.
References
- 1. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ブロモ-2-ヒドロキシ-3-ニトロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Bromo-2-nitro-3-Pyridinol synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromo-3-nitro-2-pyridinol | 15862-34-7 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
"5-Bromo-2-nitropyridin-3-ol" solubility and stability data
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-nitropyridin-3-ol
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, also known as 5-Bromo-2-hydroxy-3-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.
Core Physical and Chemical Properties
This compound is a nitroaromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with bromo, nitro, and hydroxyl groups, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][2] |
| Molecular Weight | 218.99 g/mol | [1][2] |
| Appearance | Yellow to brown powder | [1] |
| Melting Point | 245 - 250 °C | [1] |
| CAS Number | 691872-15-8 | [2] |
Solubility Profile
| Solvent | Qualitative Solubility | Source(s) |
| Water | Sparingly soluble | |
| Chloroform | Soluble | |
| Methanol | Soluble |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
The following is a generalized protocol for the experimental determination of the solubility of this compound in a given solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is crucial to avoid transferring any solid particles.
-
-
Analysis:
-
Determine the concentration of the dissolved this compound in the collected sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Calculation:
-
Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in units such as g/L, mg/mL, or mol/L.
-
Stability Profile
Specific stability data for this compound is limited. However, the stability of nitroaromatic compounds, in general, is influenced by the electron-withdrawing nature of the nitro group, which can make the aromatic ring resistant to oxidative degradation.[3]
General Stability Considerations for Nitroaromatic Compounds:
-
Thermal Stability: Nitroaromatic compounds can be susceptible to thermal decomposition, especially at elevated temperatures. The decomposition of some nitroaromatics can be initiated by the cleavage of the C-NO₂ bond.[4]
-
Light Sensitivity: Some nitroaromatic compounds may be sensitive to light and undergo photodegradation.
-
Chemical Stability: The presence of the nitro group can influence the reactivity of the molecule. Nitroaromatic compounds can be reactive towards strong oxidizing and reducing agents.
Conditions to Avoid:
-
High temperatures
-
Direct exposure to light
-
Contact with strong oxidizing agents, strong acids, and strong bases.[5]
Experimental Protocol for Assessing Thermal Stability (Differential Scanning Calorimetry - DSC)
This protocol outlines a general method for evaluating the thermal stability of this compound.
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (typically 1-5 mg) into a DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Place the sample pan and a reference pan (usually an empty sealed pan) into the DSC instrument.
-
Set the desired temperature program, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
-
Data Acquisition:
-
Monitor the heat flow to the sample relative to the reference as the temperature increases.
-
An exothermic event (a peak in the DSC thermogram) indicates a decomposition or other thermal event.
-
-
Data Analysis:
-
Determine the onset temperature of the exothermic event, which is often considered the decomposition temperature. This provides an indication of the thermal stability of the compound.
-
Synthesis of this compound
A common synthetic route to 5-Bromo-2-hydroxy-3-nitropyridine involves the nitration of 2-amino-5-bromopyridine.[6]
Reaction Protocol:
-
Dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid.
-
Add fuming nitric acid dropwise to the solution while maintaining the temperature at 60°C.
-
Stir the mixture at 60°C for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-bromo-2-hydroxy-3-nitropyridine.[6]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. prepchem.com [prepchem.com]
"5-Bromo-2-nitropyridin-3-ol" spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-nitropyridin-3-ol
Abstract
This compound (CAS: 691872-15-8; Molecular Formula: C₅H₃BrN₂O₃) is a substituted pyridine derivative of interest in synthetic chemistry and drug development. Its utility as a building block necessitates a robust and unambiguous method for structural confirmation and purity assessment. As experimental spectroscopic data for this specific molecule is not widely published, this guide provides a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions herein are grounded in fundamental spectroscopic principles and data from structurally related analogues, offering a reliable framework for researchers engaged in the synthesis and characterization of this compound.
Introduction and Molecular Structure
The structural elucidation of a novel or sparsely documented compound is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the electronic environment of atoms, the nature of chemical bonds, and the overall molecular connectivity and mass.
This compound is a polysubstituted pyridine ring featuring a confluence of electron-withdrawing and electron-donating groups. These substituents create a distinct electronic landscape, which is reflected in its spectroscopic signatures.
-
Nitro Group (-NO₂): Strongly electron-withdrawing via both resonance and inductive effects.
-
Bromo Group (-Br): Electronegative and inductively electron-withdrawing.
-
Hydroxyl Group (-OH): Electron-donating via resonance but inductively electron-withdrawing.
This guide will systematically predict the spectroscopic fingerprint of this molecule, providing researchers with the necessary data to confirm its identity.
Table 1: Chemical Identifiers for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 691872-15-8 | [1] |
| Molecular Formula | C₅H₃BrN₂O₃ | [1] |
| Molecular Weight | 218.99 g/mol | [1] |
| Canonical SMILES | C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br | [1] |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The pyridine ring contains two aromatic protons at the C4 and C6 positions. Their chemical shifts are dictated by the electronic effects of the surrounding substituents. The acidic hydroxyl proton is also observable.
-
H6 Proton: This proton is positioned ortho to the ring nitrogen and para to the strongly electron-withdrawing nitro group. This combination results in significant deshielding, pushing its resonance far downfield. It is expected to appear as a sharp singlet or a narrow doublet due to a small four-bond (⁴J) coupling to H4.
-
H4 Proton: This proton is ortho to both the bromine atom and the hydroxyl group. It will also be deshielded, but likely less so than H6. It is expected to appear as a sharp singlet or a narrow doublet (⁴J coupling to H6).
-
OH Proton: The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet and will exchange with D₂O, causing its signal to disappear. This exchange experiment is a definitive diagnostic test.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | 8.2 - 8.5 | s (or d) | ⁴J < 2 | Deshielded by adjacent N and para -NO₂ group. |
| H4 | 7.8 - 8.1 | s (or d) | ⁴J < 2 | Deshielded by ortho -Br and -OH groups. |
| 3-OH | 10.0 - 12.0 | br s | - | Acidic phenolic proton, exchangeable with D₂O. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show five distinct signals for the aromatic carbons, as symmetry is broken by the substitution pattern. The chemical shifts are predicted based on the additive effects of the substituents.
-
C3 (C-OH) and C2 (C-NO₂): These carbons, directly bonded to the highly electronegative oxygen and electron-withdrawing nitro group respectively, are expected to be the most deshielded and appear furthest downfield.
-
C5 (C-Br): The carbon bearing the bromine atom will appear at a lower chemical shift compared to the other substituted carbons, a known effect of bromine in aromatic systems.
-
C6 and C4 (C-H): These protonated carbons will appear at higher field (more shielded) than the substituted carbons. C6 is expected to be further downfield than C4 due to its proximity to the ring nitrogen.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 155 - 160 | Attached to -OH group, strongly deshielded. |
| C2 | 148 - 153 | Attached to -NO₂ group, strongly deshielded. |
| C6 | 140 - 145 | Protonated carbon adjacent to N. |
| C4 | 125 - 130 | Protonated carbon influenced by ortho -Br and -OH. |
| C5 | 115 - 120 | Attached to -Br atom. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 4: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3500 - 3200 | Strong, Broad | Hydroxyl (-OH) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Pyridine C-H |
| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong | Nitro (-NO₂) |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong | Pyridine Ring |
| Symmetric NO₂ Stretch | 1355 - 1335 | Strong | Nitro (-NO₂) |
| C-O Stretch | 1250 - 1180 | Strong | Phenolic C-O |
| C-Br Stretch | 700 - 550 | Medium | Carbon-Bromine |
The IR spectrum is expected to be dominated by strong, sharp peaks for the nitro group and a prominent broad absorption for the hydroxyl group.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule.
-
Molecular Ion Peak: The most critical feature will be the presence of a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have natural abundances of ~50.7% and ~49.3%, respectively). The predicted m/z values are approximately 218 and 220.
-
Fragmentation: The molecule is expected to fragment through characteristic losses of its substituent groups.
Caption: Predicted major fragmentation pathway for this compound.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z (for ⁷⁹Br/⁸¹Br) | Loss | Fragment Formula |
| 218 / 220 | - | [C₅H₃BrN₂O₃]⁺ (Molecular Ion) |
| 172 / 174 | -NO₂ | [C₅H₃BrO]⁺ |
| 144 / 146 | -NO₂, -CO | [C₄H₃Br]⁺ |
| 139 | -Br | [C₅H₃N₂O₃]⁺ |
Experimental Protocols
To acquire high-quality data for comparison against these predictions, the following self-validating protocols are recommended.
NMR Data Acquisition (¹H, ¹³C, and 2D)
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the acidic proton, or CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical peak shape on a reference proton signal.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. Ensure the spectral width covers the expected range (e.g., 0-13 ppm). Use a relaxation delay (d1) of at least 2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover the expected range (e.g., 0-170 ppm). A longer acquisition time and more scans will be required due to the low natural abundance of ¹³C.
-
D₂O Exchange: To confirm the -OH proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the hydroxyl proton should disappear or significantly diminish.
-
Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.
Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity. Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow) to maximize the signal of the molecular ion.
-
Tandem MS (MS/MS): To confirm fragmentation patterns, perform an MS/MS experiment. Select the isotopic peaks of the molecular ion (e.g., m/z 218 or 220) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data serve as a benchmark for researchers to verify the structure and purity of this compound. By following the outlined experimental protocols, scientists can confidently acquire high-quality data and use the interpretations provided here to accelerate their research and development efforts.
References
An In-depth Technical Guide to the Material Safety of 5-Bromo-2-nitropyridin-3-ol
This technical guide provides a comprehensive overview of the material safety data for 5-Bromo-2-nitropyridin-3-ol (CAS No: 691872-15-8), a key intermediate in pharmaceutical and agrochemical research.[1] The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 5-Bromo-2-hydroxy-3-nitropyridine, 5-Bromo-3-nitro-2(1H)-pyridinone, 5-Bromo-3-nitro-2-pyridinol[1][3] |
| CAS Number | 691872-15-8[2] |
| Molecular Formula | C₅H₃BrN₂O₃[1][2][3] |
| Molecular Weight | 218.99 g/mol [2][3] |
| Chemical Structure | C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br[2] |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Appearance | Yellow to brown powder | [1] |
| Melting Point | 246-250 °C | [3] |
| Purity | ≥ 99% (HPLC) | [1] |
Hazard Identification and Classification
Based on available data, this compound is classified with the following hazards.
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Danger |
| Skin Irritation (Category 2) | H315 | |
| Serious Eye Damage (Category 1) | H318 | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 |
Source:[4]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H318: Causes serious eye damage.[4]
-
H335: May cause respiratory irritation.[4]
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
The following diagram outlines the general first-aid workflow.
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid formation of dust and aerosols.[5]
-
Provide appropriate exhaust ventilation at places where dust is formed.[5]
Conditions for Safe Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[5][6][7]
-
Store in a cool place.[5] Recommended storage temperature is 0 - 8 °C.[1]
-
Keep away from heat, sparks, and open flames.[7]
-
Incompatible Materials: Strong oxidizing agents.[7]
The logical relationship for safe handling and storage is visualized in the diagram below.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be used.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166).[7][8] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] A dust mask type N95 (US) is recommended.[4] |
Toxicological Information
Detailed toxicological studies for this compound are not widely available. The hazard classifications suggest that the substance is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[4]
Experimental Protocols
While specific experimental protocols for the synthesis or use of this compound are not detailed in the provided safety data, a general methodology for determining a key physical property is outlined below.
Melting Point Determination:
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised to approximately 15-20°C below the expected melting point and then increased at a rate of 1-2°C per minute.
-
Observation: The temperature range is recorded from the appearance of the first liquid droplet to the complete melting of the sample. For a pure substance, this range should be narrow.
This protocol is a standard method used to verify the purity of a crystalline solid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-溴-2-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-溴-2-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-ol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-nitropyridin-3-ol, a versatile heterocyclic compound, serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique trifunctionalized pyridine core, featuring bromo, nitro, and hydroxyl groups, offers remarkable reactivity and synthetic utility. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics and agrochemicals. Detailed experimental protocols for its synthesis are provided, alongside a summary of its quantitative data and a discussion of its utility in the synthesis of kinase inhibitors.
Introduction and Historical Context
Physicochemical and Spectral Data
The chemical and physical properties of this compound are summarized in the table below, providing essential data for laboratory applications.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 691872-15-8 |
| Molecular Formula | C₅H₃BrN₂O₃ |
| Molecular Weight | 218.99 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 245 - 250 °C[1] |
| Boiling Point (Predicted) | 393.4 ± 37.0 °C |
| Density (Predicted) | 2.006 ± 0.06 g/cm³ |
| pKa (Predicted) | -1.63 ± 0.10 |
Note: Predicted values are computationally derived and should be used as an estimate.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple synthetic routes. Two common methods are detailed below.
Synthesis from 2-Amino-5-bromopyridine
This method involves the diazotization of the amino group followed by hydrolysis and nitration.
Experimental Protocol:
A detailed procedure for a similar transformation involves the nitration of a substituted aminopyridine. For the synthesis of 5-bromo-2-hydroxy-3-nitropyridine, 100 g (574.7 mmol) of 2-amino-5-bromopyridine is added to 300 ml of concentrated sulfuric acid (d=1.84 g/cm3 ).[2] To this mixture, 34.5 ml (821.6 mmol) of fuming nitric acid (d=1.5 g/cm3 ) is added dropwise at 60° C.[2] The reaction mixture is then stirred at 60° C for 2 hours.[2] After the reaction is complete, the mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine.[2]
Synthesis from 3-Bromo-5-hydroxypyridine
This route involves the direct nitration of the hydroxypyridine ring.
Experimental Protocol:
To a solution of 3-Bromo-5-hydroxypyridine (2 g, 0.011 mol) in concentrated sulfuric acid (6 mL), fuming nitric acid (0.52 mL, 0.011 mol) is slowly added dropwise under ice-cooling. The reaction mixture is then stirred at room temperature for 20 hours. Upon completion, the mixture is carefully poured into ice water and stirred thoroughly. The precipitated solid is collected by filtration and washed with cold water to afford this compound as a light yellow solid (2.2 g, 90% yield).
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate in the synthesis of a range of bioactive molecules due to its versatile chemical handles.
Pharmaceutical Applications
The compound serves as a precursor for various pharmaceuticals, particularly in the development of antibacterial, antifungal, and anti-inflammatory agents.[3] Its derivatives are being explored for their therapeutic potential in treating specific diseases.
A significant application of this compound is in the synthesis of kinase inhibitors. It has been used to design potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK) to overcome resistance to the drug Crizotinib.[4] Furthermore, it is listed as a reference standard for impurities in Crizotinib, highlighting its importance in pharmaceutical quality control.[5]
The compound is also a key starting material in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[1][6] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.
Additionally, 5-Bromo-2-hydroxy-3-nitropyridine has been utilized in the synthesis of a potential Positron Emission Tomography (PET) probe targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[7]
Agrochemical Applications
In the agrochemical industry, derivatives of this compound are used in the development of herbicides and pesticides.[3] The reactive nature of the molecule allows for the creation of novel crop protection agents.
Signaling Pathways and Experimental Workflows
The primary role of this compound in drug discovery is as a scaffold for building kinase inhibitors. The following diagrams illustrate a general synthetic workflow and a targeted signaling pathway.
Caption: Synthetic workflow for kinase inhibitors.
Caption: HPK1 signaling pathway in T-Cells.
Conclusion
This compound is a highly functionalized and synthetically versatile intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its utility in the synthesis of kinase inhibitors for cancer therapy underscores its importance in modern drug discovery. The detailed synthetic protocols and compiled data in this guide provide a valuable resource for researchers and professionals in the field, facilitating the continued exploration of this compound's potential in creating novel and impactful molecules.
References
- 1. WO2019206049A1 - Hpk1 inhibitors, preparation method and application thereof - Google Patents [patents.google.com]
- 2. Buy this compound | 691872-15-8 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Bromo-2-nitro-3-Pyridinol | 691872-15-8 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 5-Bromo-2-nitropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-nitropyridin-3-ol and its predominant tautomer, 5-bromo-3-nitro-2(1H)-pyridinone, represent a versatile heterocyclic scaffold with significant potential in medicinal chemistry and agrochemical research. The strategic placement of bromo, nitro, and hydroxyl/oxo functionalities on the pyridine ring provides multiple reactive sites for synthetic elaboration, making it a valuable starting material for the development of novel bioactive molecules. This technical guide consolidates the available information on its synthesis, chemical properties, and known biological activities, while identifying promising avenues for future research and development.
Introduction and Physicochemical Properties
This compound (CAS: 691872-15-8) exists in equilibrium with its more stable tautomeric form, 5-bromo-3-nitro-2(1H)-pyridinone (CAS: 15862-34-7). The pyridinone form is more commonly referenced in chemical literature and commerce. This guide will focus on the properties and reactions of this more stable tautomer. The compound is a yellow to brown crystalline powder.[1]
Table 1: Physicochemical Properties of 5-Bromo-3-nitro-2(1H)-pyridinone
| Property | Value | Reference |
| CAS Number | 15862-34-7 | [1] |
| Molecular Formula | C₅H₃BrN₂O₃ | [1] |
| Molecular Weight | 218.99 g/mol | [1] |
| Appearance | Yellow to brown powder | [1] |
| Melting Point | 245 - 250 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | 0 - 8 °C | [1] |
Synthesis
The primary synthetic route to 5-bromo-3-nitro-2(1H)-pyridinone involves the nitration of a brominated aminopyridine precursor.
Experimental Protocol: Synthesis of 5-bromo-2-hydroxy-3-nitropyridine
This protocol is adapted from established chemical synthesis procedures.
Materials:
-
2-amino-5-bromopyridine (100 g, 574.7 mmol)
-
Concentrated sulfuric acid (d=1.84 g/cm³, 300 ml)
-
Fuming nitric acid (d=1.5 g/cm³, 34.5 ml, 821.6 mmol)
-
Ice water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a suitable reaction vessel, dissolve 100 g (574.7 mmol) of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid.
-
With careful temperature control, add 34.5 ml (821.6 mmol) of fuming nitric acid dropwise to the solution, maintaining the reaction temperature at 60°C.
-
After the addition is complete, continue to stir the mixture at 60°C for an additional 2 hours.
-
Carefully pour the reaction mixture into a larger vessel containing ice water to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water to remove any residual acid.
-
Dry the purified solid to yield 5-bromo-2-hydroxy-3-nitropyridine.
Potential Research Areas and Applications
The trifunctionalized nature of the 5-bromo-3-nitro-2(1H)-pyridinone core makes it a highly versatile building block for creating diverse chemical libraries. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to a reactive amine, and the pyridinone ring itself can be further modified.
As a Scaffold for Kinase Inhibitors
The pyridine ring is a well-established pharmacophore in kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the kinase. The related compound, 5-bromo-2-nitropyridine, is a known precursor in the synthesis of Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. This suggests that derivatives of 5-bromo-3-nitro-2(1H)-pyridinone could be potent kinase inhibitors.
Proposed Research Workflow:
Caption: Proposed workflow for developing kinase inhibitors.
Potential Signaling Pathways to Investigate: Given the success of related pyridine-based molecules, research could focus on kinases implicated in cancer and inflammatory diseases, such as:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Janus Kinases (JAKs)
-
Spleen Tyrosine Kinase (Syk)
Caption: Potential inhibition of RTK signaling pathways.
Development of Novel Antimicrobial Agents
Nitropyridine derivatives have shown promise as antibacterial and antifungal agents. The electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interfere with microbial cellular processes.
Table 2: Reported Antimicrobial Activity of a Related Nitropyridine Derivative
| Compound | Organism | Activity | IC₅₀ | Reference |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate | Barnyard Grass | Herbicidal | 27.7 mg/L | [2] |
Note: Data for a structurally related compound is provided to indicate potential activity.
Proposed Research Areas:
-
Synthesis of a library of derivatives through modifications at the bromo and nitro positions.
-
Screening against a panel of clinically relevant bacteria (e.g., MRSA, E. coli) and fungi (e.g., Candida albicans).
-
Mechanism of action studies to determine the molecular target (e.g., enzyme inhibition, disruption of cell membrane integrity).
Application in Agrochemicals
The pyridine scaffold is present in numerous commercial herbicides and pesticides. Derivatives of nitropyridines have been investigated for their herbicidal activity, with some showing inhibition of enzymes such as protoporphyrinogen oxidase (PPO).
Proposed Research Areas:
-
Development of novel herbicides by coupling the 5-bromo-3-nitro-2(1H)-pyridinone core with other known herbicidal pharmacophores.
-
Evaluation of pre- and post-emergence herbicidal activity against a range of common weeds.
-
Investigation of insecticidal and fungicidal properties for crop protection.
Detailed Experimental Protocols
General Protocol for Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted inhibitor or DMSO (vehicle control).
-
Add the target kinase and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Synthesized inhibitor compounds
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism.
-
Compound Dilution: Perform serial dilutions of the test compound in the microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound, and its more stable tautomer 5-bromo-3-nitro-2(1H)-pyridinone, is a promising and versatile scaffold for the discovery of new therapeutic agents and agrochemicals. Its rich chemistry allows for the generation of diverse molecular libraries. Future research should focus on synthesizing and screening derivatives of this core structure for activity against key biological targets, particularly in the areas of kinase inhibition, antimicrobial chemotherapy, and crop protection. The protocols and potential research avenues outlined in this guide provide a solid foundation for initiating such investigations.
References
The Strategic Utility of 5-Bromo-2-nitropyridin-3-ol in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in crucial biological interactions have cemented its place in a vast array of approved drugs. Within this important class of heterocycles, 5-Bromo-2-nitropyridin-3-ol emerges as a particularly strategic intermediate. The precise arrangement of its functional groups—a bromine atom, a nitro group, and a hydroxyl group—on the pyridine ring bestows upon it a versatile reactivity profile, making it a valuable precursor for the synthesis of complex pharmaceutical agents, most notably in the realm of kinase inhibitors. This guide aims to provide an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in drug discovery, thereby equipping researchers and drug development professionals with the knowledge to effectively harness its synthetic potential.
Physicochemical Properties and Structural Elucidation
This compound is a crystalline solid, typically appearing as a light yellow to beige powder.[1] A comprehensive understanding of its physicochemical properties is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrN₂O₃ | [2][3] |
| Molecular Weight | 218.99 g/mol | [2][3] |
| Appearance | Yellow to brown powder | [3] |
| Melting Point | 245 - 250 °C | [3] |
| CAS Number | 691872-15-8 | [2] |
| IUPAC Name | This compound | [2] |
1.1. Tautomerism: A Key Chemical Feature
An important characteristic of this compound is its existence in tautomeric equilibrium with 5-Bromo-3-nitro-2(1H)-pyridinone . This phenomenon is crucial as it can influence the compound's reactivity in different chemical environments. The pyridinol form possesses an aromatic pyridine ring, while the pyridinone form has a non-aromatic dihydropyridine ring. The equilibrium can be influenced by factors such as the solvent, pH, and temperature. For the purpose of this guide, "this compound" will be used to refer to this compound, acknowledging its tautomeric nature.[1][3][4]
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is most commonly achieved through the nitration of a 2-aminopyridine precursor. The following protocols provide detailed methodologies for its preparation.
2.1. Protocol 1: Nitration of 2-Amino-5-bromopyridine
This method involves the direct nitration of 2-amino-5-bromopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. The amino group is subsequently diazotized and hydrolyzed to the hydroxyl group in situ.
Experimental Protocol:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 300 mL of concentrated sulfuric acid (d=1.84 g/cm³).
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 100 g (574.7 mmol) of 2-amino-5-bromopyridine to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 5 °C.[5]
-
Once the addition is complete, add 34.5 mL (821.6 mmol) of fuming nitric acid (d=1.5 g/cm³) dropwise, maintaining the temperature at 60 °C.[6]
-
After the addition, continue stirring the mixture at 60 °C for 2 hours.[6]
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing a large volume of ice water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Dry the solid under vacuum to obtain 5-bromo-2-hydroxy-3-nitropyridine. A yield of 88.16 g has been reported for this procedure.[6]
Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid serves as both a solvent and a protonating agent, which deactivates the amino group towards nitration and facilitates the desired substitution pattern.
-
Maintaining a low temperature during the addition of the reagents is crucial to control the exothermic nature of the nitration reaction and prevent the formation of byproducts.
-
Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the product, which has low solubility in water.
2.2. Protocol 2: Oxidation of 2-Amino-5-bromopyridine
An alternative approach involves the oxidation of the amino group of 2-amino-5-bromopyridine to a nitro group using hydrogen peroxide in the presence of a catalyst.[7][8]
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyridine (173g, 1.0mol) in a mixture of acetone and water (1.5L, 7:1 v/v), add a suitable catalyst (e.g., 26.0g of S/ZW catalyst).
-
Cool the mixture to 10-15°C and slowly add 30 wt% hydrogen peroxide (3.5mol) dropwise.
-
After the addition, stir the reaction at 10-15°C for 1-2 hours.
-
Gradually warm the reaction to 30°C over 2 hours, and then to 40°C.
-
Monitor the reaction by HPLC until the starting material is consumed (approximately 4 hours at 40°C).
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
The filtrate contains the desired 5-Bromo-2-nitropyridine.[8]
Self-Validating System:
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring. The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound.[9]
Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, particularly kinase inhibitors.[10][11] The presence of the bromine atom provides a handle for cross-coupling reactions, while the nitro group can be readily reduced to an amine, which can then be further functionalized.
3.1. Synthesis of Pazopanib Intermediate
A prominent application of 5-Bromo-2-nitropyridine is in the synthesis of an intermediate for Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[10]
The synthetic strategy typically involves a nucleophilic aromatic substitution (SₙAr) reaction where the bromine atom is displaced by a nucleophile, followed by the reduction of the nitro group.[10]
Experimental Workflow for Pazopanib Intermediate Synthesis:
Caption: Synthesis of a key Pazopanib intermediate.
3.2. Nucleophilic Aromatic Substitution (SₙAr) Mechanism
The key step in the synthesis of the Pazopanib intermediate is the nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group in the ortho position to the bromine atom activates the pyridine ring towards nucleophilic attack.[12][13]
Caption: The SₙAr mechanism on 5-Bromo-2-nitropyridine.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14] The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring.
3.3. Suzuki Coupling Reactions
The bromine atom on the pyridine ring also allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[15][16] This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or vinyl substituents at the 5-position of the pyridine ring, enabling the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.
Suzuki Coupling Catalytic Cycle:
Caption: The catalytic cycle of a Suzuki coupling reaction.
The Suzuki coupling reaction typically involves an organoboron reagent (e.g., a boronic acid), a palladium catalyst, and a base. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[15][17]
Safety and Handling
This compound and its related compounds should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[18][19][20]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[19]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[20] Avoid generating dust.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]
Conclusion: A Strategic Asset in Drug Discovery
This compound represents a highly valuable and versatile intermediate for the pharmaceutical industry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of complex heterocyclic structures. The successful application of this building block in the synthesis of kinase inhibitors like Pazopanib underscores its strategic importance. As the demand for novel and targeted therapeutics continues to grow, the utility of this compound in accelerating drug discovery and development is poised to expand, making it an indispensable tool for medicinal chemists and process development scientists.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [guidechem.com]
- 8. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. fishersci.com [fishersci.com]
The Strategic Role of 5-Bromo-2-nitropyridin-3-ol in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in FDA-approved therapeutics.[1][2] Within this important class of heterocycles, 5-Bromo-2-nitropyridin-3-ol and its predominant tautomeric form, 5-Bromo-2-hydroxy-3-nitropyridine, have emerged as exceptionally versatile building blocks.[3][4] This technical guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this trifunctionalized pyridine, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.
The unique arrangement of a bromine atom, a nitro group, and a hydroxyl group on the pyridine core endows this molecule with a rich and tunable reactivity.[3] This allows for a systematic and logical approach to molecular diversification, making it a valuable starting point for the synthesis of complex molecules targeting a wide array of pathological conditions, including infectious diseases and inflammatory disorders.[3]
Chemical Identity and Tautomerism
This compound (CAS 691872-15-8) exists in equilibrium with its tautomer, 5-Bromo-3-nitro-2(1H)-pyridinone (also known as 5-Bromo-2-hydroxy-3-nitropyridine, CAS 15862-34-7). For the purpose of this guide, we will primarily refer to it by the more commonly cited name, 5-Bromo-2-hydroxy-3-nitropyridine, while acknowledging this tautomeric relationship is fundamental to its reactivity.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₃ |
| Molecular Weight | 218.99 g/mol |
| Appearance | Yellow to brown powder |
| Melting Point | 245 - 250 °C |
Core Synthesis: Establishing a Reliable Starting Point
The efficient synthesis of the title compound is paramount for its utility in extensive drug discovery programs. A robust and scalable method begins with the commercially available 2-amino-5-bromopyridine. The causality behind this choice lies in the directing effects of the amino group, which facilitates the subsequent nitration at the 3-position.
Protocol 1: Synthesis of 5-Bromo-2-hydroxy-3-nitropyridine
This protocol details the nitration of 2-amino-5-bromopyridine, a foundational reaction for accessing the core scaffold.[5]
Materials:
-
2-amino-5-bromopyridine
-
Fuming nitric acid (d=1.5 g/cm³)
-
Concentrated sulfuric acid (d=1.84 g/cm³)
-
Ice water
Step-by-Step Methodology:
-
In a suitable reaction vessel, dissolve 100 g (574.7 mmol) of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid.
-
Carefully control the temperature of the mixture at 60°C.
-
Add 34.5 ml (821.6 mmol) of fuming nitric acid dropwise to the solution. The exothermic nature of the reaction necessitates slow addition and careful temperature monitoring to prevent runaway reactions and the formation of byproducts.
-
After the addition is complete, maintain the reaction mixture at 60°C with continuous stirring for 2 hours to ensure complete conversion.
-
Pour the reaction mixture onto a sufficient quantity of ice water. This quenches the reaction and precipitates the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to remove any residual acid.
-
Dry the product to obtain 5-Bromo-2-hydroxy-3-nitropyridine.
-
Caption: Synthesis of the core scaffold. */
Strategic Utility in Medicinal Chemistry: A Trifunctional Hub
The power of 5-Bromo-2-hydroxy-3-nitropyridine lies in its three distinct functional groups, which can be addressed selectively to build molecular complexity. This trifunctional nature provides a robust platform for generating diverse chemical libraries for screening.
-
The Nitro Group as a Latent Amine: The nitro group is a versatile functional handle. Its primary role in many synthetic pathways is as a precursor to an amino group, which can be unmasked via reduction. This newly formed amine is a key nucleophile, enabling the formation of amides, sulfonamides, and fused heterocyclic systems. Nitropyridines are well-established precursors for a wide range of bioactive compounds, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2]
-
The Bromine Atom for Cross-Coupling: The bromine at the 5-position is strategically placed for participation in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, profoundly influencing the steric and electronic properties of the final molecule. This is a cornerstone of modern medicinal chemistry for optimizing ligand-target interactions.
-
The Hydroxyl Group for Ether Linkages and Cyclization: The hydroxyl group (or its pyridinone tautomer) offers a site for O-alkylation to form ether linkages, a common motif in drug molecules. Furthermore, it can participate in intramolecular cyclization reactions to form fused ring systems, which are often rigid structures that can fit into specific protein binding pockets.
-
Caption: Reactivity of functional groups. */
Applications in Bioactive Molecule Synthesis
While specific, named drug candidates derived directly from 5-Bromo-2-hydroxy-3-nitropyridine are not extensively documented in mainstream literature, its utility is clearly demonstrated in its role as a key intermediate for classes of compounds with significant therapeutic potential.
Precursor for Antibacterial and Antifungal Agents
The scaffold is widely utilized in research programs aimed at developing novel antibacterial and antifungal agents.[3] The general synthetic strategy involves:
-
Step A: Reduction of the nitro group to an amine.
-
Step B: Acylation or sulfonylation of the newly formed amine to introduce diverse side chains.
-
Step C: Palladium-catalyzed coupling at the bromine position to append another diversity element.
This modular approach allows for the rapid generation of a library of analogues for screening against various microbial strains.
Building Block for Anti-inflammatory Compounds
The development of novel anti-inflammatory agents is another key application.[3] The synthesis often leverages the hydroxyl and nitro groups to construct fused heterocyclic systems, such as oxazolopyridines. These rigid structures can act as mimics of endogenous ligands or fit into the active sites of enzymes involved in the inflammatory cascade.
Intermediate in Agrochemicals
Beyond pharmaceuticals, 5-Bromo-2-hydroxy-3-nitropyridine serves as a precursor for herbicides and pesticides.[3] The same principles of chemical diversification apply, where modifications to the core structure are made to optimize potency and selectivity for agricultural targets while minimizing environmental impact.
Structure-Activity Relationship (SAR): Guiding Principles
While a comprehensive SAR table for a single target is not available, general principles can be inferred from the chemistry of related pyridine scaffolds. The following table summarizes the expected impact of modifications at each of the three key positions on biological activity.
| Position of Modification | Type of Modification | Rationale / Expected Impact on Bioactivity |
| C3 (via Nitro Reduction) | Acylation/Sulfonylation with various R-groups | The nature of the R-group (size, lipophilicity, H-bonding capacity) is critical for target engagement. This is often the primary point for optimizing potency. |
| C5 (via Bromine) | Suzuki/Sonogashira coupling with (hetero)aryl groups | Modulates broader properties like solubility, cell permeability, and metabolic stability. Can also introduce key interactions with the target protein. |
| C2 (via Hydroxyl) | O-alkylation with small alkyl or functionalized chains | Can be used to "fine-tune" properties. May block metabolic sites or provide an additional vector for target interaction. |
Conclusion: A Foundation for Innovation
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its trifunctional nature provides a logical and efficient platform for the synthesis of diverse and complex molecules. The principles of selectively addressing the nitro, bromo, and hydroxyl groups allow for a systematic exploration of chemical space, which is the cornerstone of modern drug discovery. As the demand for novel therapeutics continues to grow, the utility of such versatile and well-characterized building blocks will only increase, solidifying the role of 5-Bromo-2-hydroxy-3-nitropyridine as a key player in the development of future medicines and agrochemicals.
References
An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-nitropyridin-3-ol, a key heterocyclic intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and explores its role in the development of potent inhibitors of Anaplastic Lymphoma Kinase (ALK).
Chemical and Physical Properties
This compound, also known by its synonyms 5-Bromo-2-hydroxy-3-nitropyridine and 5-Bromo-3-nitro-2(1H)-pyridinone, is a functionalized pyridine derivative. Its chemical structure, featuring a bromine atom, a nitro group, and a hydroxyl group on a pyridine ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of complex, biologically active molecules.[1][2]
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrN₂O₃ | [3] |
| Molecular Weight | 218.99 g/mol | [3] |
| CAS Number | 691872-15-8, 15862-34-7 | [3] |
| Appearance | Yellow to brown crystalline powder | [2] |
| Melting Point | 246-250 °C | |
| Purity | ≥ 98% | |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | [3] |
| InChIKey | OOPJQYJTWRBGME-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br | [3] |
Experimental Protocols: Synthesis of this compound
Two primary synthetic routes for this compound have been reported in the literature. The choice of method may depend on the availability of starting materials and desired scale.
Method 1: Nitration of 2-Amino-5-bromopyridine
This method involves the direct nitration of 2-amino-5-bromopyridine. The amino group is subsequently diazotized and displaced to yield the hydroxyl group, although the reference describes the direct formation of the hydroxynitropyridine.
Experimental Protocol:
To a solution of 100 g (574.7 mmol) of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid (d=1.84 g/cm³), 34.5 ml (821.6 mmol) of fuming nitric acid (d=1.5 g/cm³) is added dropwise at 60°C.[4] The reaction mixture is then stirred at 60°C for 2 hours.[4] After completion, the mixture is carefully poured into ice water.[4] The resulting precipitate is collected by filtration, washed with water, and dried to yield 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine.[4]
Method 2: Synthesis from a Crizotinib Intermediate
While not a direct synthesis of this compound, a related intermediate for the ALK inhibitor Crizotinib, (R)-5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-aminopyridine, is synthesized through a bromination reaction. This highlights a common synthetic strategy for introducing the bromo- and amino- functionalities on the pyridine ring, which could be adapted.
Experimental Protocol for a Related Intermediate:
A compound is reacted with potassium hydrogen persulfate and a bromide salt (such as sodium bromide, potassium bromide, or magnesium bromide) to obtain the crizotinib intermediate.[5] For example, dissolving the starting material in acetonitrile or dichloromethane, followed by the addition of potassium hydrogen persulfate and an aqueous solution of a bromide salt at a constant temperature.[5] After the reaction is complete, the mixture is concentrated to obtain the crude product.[5] The crude product is then mixed with water, stirred, and filtered to yield the purified intermediate.[5]
Role in Drug Discovery: An Intermediate for ALK Inhibitors
This compound is a crucial intermediate in the synthesis of several Anaplastic Lymphoma Kinase (ALK) inhibitors.[6] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, acts as an oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[4][7][8]
The aberrant ALK fusion proteins lead to the constitutive activation of downstream signaling pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion.[7][8][9][10] ALK inhibitors are designed to block the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and shutting down these oncogenic signals.
This compound serves as a key building block for the synthesis of third-generation ALK inhibitors like Lorlatinib.[6] The synthetic utility of this intermediate lies in the sequential modification of its functional groups to construct the complex molecular architecture of the final drug molecule. For instance, the nitro group can be reduced to an amine, which can then be further functionalized, while the bromine atom can participate in cross-coupling reactions to introduce other molecular fragments.
Spectroscopic Data
Expected Spectroscopic Characteristics (by analogy to 5-Bromo-2-nitropyridine):
-
¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of a substituted pyridine ring. The presence of the electron-withdrawing nitro group and the bromine atom would influence the electronic environment of the remaining protons.[9][11]
-
¹³C NMR: The carbon NMR would display distinct signals for each of the five carbon atoms in the pyridine ring, with their chemical shifts being influenced by the attached functional groups.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, N-O stretching vibrations of the nitro group, C-Br stretching, and various C=C and C=N stretching vibrations of the pyridine ring.[12]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its well-defined synthesis and the strategic placement of its functional groups make it an important precursor for the development of targeted therapies, particularly for cancers driven by aberrant ALK signaling. Further research into the biological activities of its direct derivatives and a more detailed characterization of its spectroscopic properties will undoubtedly enhance its utility for researchers and scientists in the field.
References
- 1. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107417603B - Preparation method of crizotinib intermediate - Google Patents [patents.google.com]
- 6. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 7. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR [m.chemicalbook.com]
- 12. 5-Bromo-2-nitropyridine(39856-50-3) IR Spectrum [m.chemicalbook.com]
Methodological & Application
Synthesis protocol for "5-Bromo-2-nitropyridin-3-ol"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Bromo-2-nitropyridin-3-ol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol is based on the nitration of 2-amino-5-bromopyridine. This compound exists in tautomeric equilibrium with 5-Bromo-2-hydroxy-3-nitropyridine. The synthesis described here yields the latter, which is readily converted to the desired pyridinol form. This compound serves as a critical building block for creating more complex, biologically active molecules.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 5-Bromo-3-nitro-2(1H)-pyridinone, 5-Bromo-3-nitro-2-pyridinol, 5-Bromo-2-hydroxy-3-nitropyridine[2][3] |
| CAS Number | 691872-15-8 (for the pyridinol form)[1], 15862-34-7 (for the pyridinone form)[2][3] |
| Molecular Formula | C₅H₃BrN₂O₃[1][2] |
| Molecular Weight | 218.99 g/mol [1][2] |
| Appearance | Yellow to brown powder[2] |
| Melting Point | 245 - 250 °C[2] |
| Purity | ≥ 99% (HPLC)[2] |
Experimental Protocol: Nitration of 2-amino-5-bromopyridine
This protocol details the synthesis of 5-bromo-2-hydroxy-3-nitropyridine, a tautomer of this compound, via the nitration of 2-amino-5-bromopyridine.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-amino-5-bromopyridine | 172.01 | 100 g | 574.7 mmol |
| Fuming Nitric Acid (d=1.5 g/cm³) | 63.01 | 34.5 mL | 821.6 mmol |
| Concentrated Sulfuric Acid (d=1.84 g/cm³) | 98.08 | 300 mL | - |
| Ice Water | - | As needed | - |
Procedure
-
In a suitable reaction vessel, dissolve 100 g (574.7 mmol) of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid.
-
While stirring, carefully add 34.5 ml (821.6 mmol) of fuming nitric acid dropwise to the mixture. Maintain the reaction temperature at 60°C during the addition.
-
After the addition is complete, continue stirring the mixture at 60°C for an additional 2 hours.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Filter the precipitated solid from the solution.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the solid to obtain 5-bromo-2-hydroxy-3-nitropyridine.
Results
The procedure yields 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine.[4]
| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 5-bromo-2-hydroxy-3-nitropyridine | 125.8 | 88.16 | 70.1 |
Note: The theoretical yield is calculated based on the starting amount of 2-amino-5-bromopyridine.
Synthesis Workflow
Caption: Workflow for the synthesis of 5-Bromo-2-hydroxy-3-nitropyridine.
Safety Precautions
-
This synthesis involves the use of corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of fuming nitric acid to sulfuric acid is highly exothermic. The addition should be done slowly and with cooling to control the temperature.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
Application Note: A Validated Protocol for the Regioselective Nitration of 3-Bromo-5-hydroxypyridine
Abstract: This document provides a comprehensive, field-tested protocol for the electrophilic nitration of 3-Bromo-5-hydroxypyridine. Nitrated pyridine scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, from the generation of the electrophile to the directing effects on the substituted pyridine ring. It incorporates critical safety procedures, detailed workflow diagrams, and robust methods for product purification and characterization, ensuring both scientific integrity and experimental success.
Scientific Principle and Mechanistic Overview
The nitration of 3-Bromo-5-hydroxypyridine is a classic example of electrophilic aromatic substitution (EAS). However, the reaction is nuanced due to the electronic properties of the heterocyclic ring and its substituents.
1.1. Generation of the Electrophile: The Nitronium Ion The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This species is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5][6]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
1.2. Electrophilic Attack on the Pyridine Ring Pyridine itself is an electron-deficient heteroarene, which makes it less reactive towards electrophiles than benzene.[7] In the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated to form a pyridinium ion. This further deactivates the ring to electrophilic attack by introducing a positive charge, making the reaction challenging.[8]
However, the substituents on the ring play a crucial role in directing the position of nitration:
-
Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group.
-
Bromo (-Br) Group: A deactivating, ortho, para-directing group.
Studies on the nitration of 3-hydroxypyridine show that the reaction proceeds on the conjugate acid, with the nitro group being directed to the 2-position, ortho to the hydroxyl group.[9] Therefore, the most probable product of this reaction is 3-Bromo-5-hydroxy-2-nitropyridine .
Critical Safety Imperatives
Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids and the exothermic nature of the reaction.[10] Strict adherence to safety protocols is mandatory.
-
Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[11][12][13] They are also strong oxidizing agents that can react violently with organic materials.[14]
-
Thermal Runaway: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a rapid temperature increase, potentially causing the reaction to boil over or decompose explosively.[10]
-
Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas.[11]
Mandatory Precautions:
-
Engineering Controls: All work must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash and safety shower must be immediately accessible.[11][12][14]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®) at all times.[11][13]
-
Quenching: Never add water directly to the concentrated acid mixture. Always pour the reaction mixture slowly onto crushed ice with vigorous stirring.
Materials and Equipment
Table 1: Materials and Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Grade | Supplier |
| 3-Bromo-5-hydroxypyridine | C₅H₄BrNO | 74115-13-2 | 174.00 | ≥98% | Sigma-Aldrich |
| Sulfuric Acid | H₂SO₄ | 7664-93-9 | 98.08 | ACS Reagent, 95-98% | Fisher Scientific |
| Nitric Acid | HNO₃ | 7697-37-2 | 63.01 | Fuming, ≥90% | VWR |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | Type II | - |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | ACS Reagent | - |
| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | 200 Proof, Anhydrous | - |
| Crushed Ice | - | - | - | - | - |
Table 2: Equipment
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL, with 24/40 joints |
| Magnetic stir plate and stir bar | - |
| Dropping funnel | 50 mL, pressure-equalizing |
| Thermometer and adapter | Range -20 to 150 °C |
| Ice/salt water bath | For temperature control |
| Glass funnel and filter paper | For vacuum filtration |
| Büchner flask | 500 mL |
| Beaker | 1 L, for quenching |
| Recrystallization dish | - |
| NMR Spectrometer | ≥400 MHz |
| Mass Spectrometer | ESI or DCI |
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of 3-Bromo-5-hydroxypyridine.
Detailed Experimental Protocol
Step 1: Reaction Vessel Setup
-
Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar in an ice/salt water bath on a magnetic stir plate.
-
Fit one neck with a thermometer, ensuring the bulb is submerged in the reaction medium.
-
Fit the central neck with a 50 mL pressure-equalizing dropping funnel.
-
Stopper the third neck.
Step 2: Preparation of the Substrate Solution
-
In the fume hood, carefully add 50 mL of concentrated sulfuric acid to the reaction flask.
-
Begin stirring and cool the acid to between 0 °C and 5 °C.
-
Once cooled, slowly add 8.7 g (50 mmol) of 3-Bromo-5-hydroxypyridine to the sulfuric acid in small portions. The substrate should fully dissolve. Maintain the temperature below 10 °C during this addition.
Step 3: Preparation of the Nitrating Mixture
-
In a separate small, dry beaker or flask cooled in an ice bath, carefully add 15 mL of concentrated sulfuric acid.
-
Slowly, with stirring, add 4.0 mL (approx. 90 mmol) of fuming nitric acid to the sulfuric acid. This mixture should be prepared fresh and used immediately.
Step 4: Nitration Reaction
-
Transfer the freshly prepared nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred substrate solution over a period of 45-60 minutes.
-
Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Use the ice/salt bath to control the temperature. A rapid temperature increase indicates an uncontrolled reaction.[10]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
Step 5: Reaction Quenching and Workup
-
Fill a 1 L beaker with approximately 500 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture from the flask onto the crushed ice with vigorous manual or mechanical stirring. This is a highly exothermic process and should be done cautiously in the fume hood.
-
Rinse the reaction flask with a small amount of cold water and add it to the ice mixture.
Step 6: Product Isolation
-
Allow the ice to melt completely. The resulting solution will be strongly acidic.
-
Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate in portions. Be prepared for significant gas (CO₂) evolution. Continue adding until the pH is approximately 6-7.
-
The crude product should precipitate as a pale yellow solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three 50 mL portions of cold deionized water.
-
Allow the product to air-dry on the filter for 20-30 minutes, then transfer to a watch glass to dry completely in a desiccator.
Step 7: Purification
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization and Expected Results
The final product, 3-Bromo-5-hydroxy-2-nitropyridine , should be characterized to confirm its structure and purity.
Table 3: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 3-Bromo-5-hydroxypyridine (8.7 g, 50 mmol) |
| Expected Product | 3-Bromo-5-hydroxy-2-nitropyridine |
| Molecular Formula | C₅H₃BrN₂O₃ |
| Molecular Weight | 218.99 g/mol |
| Theoretical Yield | 10.95 g |
| Appearance | Pale yellow crystalline solid |
| Expected ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~11.0 (s, 1H, -OH), ~8.3 (d, 1H), ~8.1 (d, 1H) |
| Mass Spectrometry (ESI-) | m/z: 218, 220 ([M-H]⁻, bromine isotope pattern) |
Note: NMR chemical shifts are estimates and should be confirmed by analysis. The downfield shifts are expected due to the electron-withdrawing effects of the nitro group and the pyridine ring.
References
- 1. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 4. chm.uri.edu [chm.uri.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. m.youtube.com [m.youtube.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.com [ehs.com]
- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Using "5-Bromo-2-nitropyridin-3-ol" in cross-coupling reactions
An Application Guide to Cross-Coupling Reactions Utilizing 5-Bromo-2-nitropyridin-3-ol
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive set of application notes and adaptable protocols for the use of this compound (CAS: 691872-15-8) in palladium-catalyzed cross-coupling reactions. While specific literature on this substrate is emerging, the protocols herein are synthesized from established methodologies for structurally and electronically analogous bromopyridine derivatives. This document explains the underlying chemical principles, offers detailed step-by-step procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and provides expert insights into overcoming common synthetic challenges. The aim is to furnish scientists with a robust starting point for the efficient synthesis of novel, functionalized 3-hydroxy-2-nitropyridine scaffolds.
Introduction: The Strategic Value of this compound
This compound is a trifunctionalized heterocyclic building block with significant potential in the synthesis of complex molecular architectures. Its pyridine core is a privileged scaffold in medicinal chemistry, and the strategic placement of its functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and a nucleophilic hydroxyl group—offers a rich platform for selective, late-stage functionalization.
The bromine atom at the 5-position serves as a canonical handle for a variety of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group at the 2-position is anticipated to facilitate the rate-determining oxidative addition step in many catalytic cycles, potentially allowing for milder reaction conditions.[1] However, the presence of the acidic hydroxyl group at the 3-position introduces a critical consideration: its potential to interact with bases or the metal catalyst requires careful selection of reaction parameters to avoid side reactions or catalyst inhibition. This guide provides the foundational knowledge and experimental protocols to harness the synthetic utility of this versatile intermediate.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimization. The process is broadly applicable to the Suzuki, Sonogashira, and Buchwald-Hartwig reactions discussed herein and consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step and is generally accelerated by electron-withdrawing groups on the aryl halide.[2][3]
-
Transmetalation (or related step): The coupling partner (e.g., an organoboron in Suzuki, a copper acetylide in Sonogashira, or an amido complex in Buchwald-Hartwig) transfers its organic moiety to the palladium center.[2][3]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which continues the cycle.[4]
Application Protocol: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a preeminent method for forming carbon-carbon bonds between aryl halides and organoboron compounds, valued for its functional group tolerance and generally mild conditions.[5]
Expert Rationale & Causality
For a substrate like this compound, the choice of base is paramount. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is recommended to facilitate transmetalation without causing significant deprotonation and subsequent side reactions of the acidic hydroxyl group. The use of a phosphine ligand, such as PPh₃ in a pre-formed catalyst like Pd(PPh₃)₄, is a reliable starting point, providing a balance of stability and reactivity.[6][7] A dioxane/water solvent system is standard, as it effectively solubilizes both the organic and inorganic reagents.[6]
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed again by bubbling argon through the solution for 15-20 minutes.[5]
-
Reaction Execution: Heat the reaction mixture to 85–95 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, typically over 12–24 hours.[5]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 50 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale / Optimization Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a good first choice. For challenging couplings, catalysts with more specialized ligands like dppf may improve yields.[8] |
| Ligand | (if using Pd source like Pd(OAc)₂) | PPh₃, SPhos, XPhos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Start with K₃PO₄. Cs₂CO₃ is stronger and may be effective at lower temperatures but carries a higher risk of side reactions with the -OH group. |
| Solvent | 1,4-Dioxane / Water (4:1) | A robust, general-purpose solvent system. Anhydrous solvents like DME or Toluene can be used with bases like CsF. |
| Temperature | 85–95 °C | A good starting range. Temperature can be increased if the reaction is sluggish, but this may also increase byproduct formation. |
Visualization: Suzuki Coupling Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Application Protocol: Sonogashira C-C Bond Formation
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[9] It is distinguished by its use of a dual catalytic system, typically involving both palladium and copper(I).[10]
Expert Rationale & Causality
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[4] The palladium cycle mirrors that of other cross-couplings, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. An organic base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial; it serves both as a base to deprotonate the alkyne and often as the solvent. For a substrate with an acidic proton, using the amine as a solvent/base is generally well-tolerated.
Generalized Protocol for Sonogashira Coupling
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2–4 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (3–6 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 3.0 equiv.). Add the terminal alkyne (1.1–1.3 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C). The reaction is often rapid, and progress should be monitored closely by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale / Optimization Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a classic and effective choice for Sonogashira reactions. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for the standard mechanism. Copper-free conditions exist but often require specialized ligands and conditions. |
| Base | Triethylamine (Et₃N), DIPEA | Et₃N often serves as both base and solvent. DIPEA is a bulkier, less nucleophilic alternative. |
| Solvent | THF, DMF, or neat amine | THF is a good co-solvent. For sluggish reactions, DMF can be used at higher temperatures. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature. Gentle heating can accelerate the reaction if needed. |
Visualization: Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Application Protocol: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines.[11][12]
Expert Rationale & Causality
This reaction is often more sensitive than C-C couplings, with success being highly dependent on the choice of ligand and base.[11] For an electron-deficient substrate, oxidative addition is typically fast. The critical steps are often the formation of the palladium-amido complex and the final reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard. Ligand selection is key; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential to promote the difficult C-N reductive elimination step and prevent catalyst decomposition.[13]
Generalized Protocol for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the appropriate phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry, sealable reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and an anhydrous, aprotic solvent like toluene or dioxane. Finally, add the amine coupling partner (1.2–1.5 equiv.).
-
Reaction Execution: Seal the tube tightly and heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium black.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale / Optimization Notes |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are critical. The choice depends on the specific amine; XPhos is a good general starting point. |
| Base | NaOtBu, LiHMDS | A strong, non-nucleophilic base is required. NaOtBu is the most common. LiHMDS can be effective in some cases. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
| Temperature | 80–110 °C | Higher temperatures are often necessary to drive the C-N reductive elimination to completion. |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-2-nitropyridin-3-ol in the Synthesis of Novel Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the quest for novel kinase inhibitors with high potency and selectivity remains a paramount objective for researchers in oncology, immunology, and beyond. The strategic deployment of versatile chemical building blocks is central to this endeavor. Among these, 5-Bromo-2-nitropyridin-3-ol has emerged as a promising scaffold for the development of next-generation kinase inhibitors, offering a unique combination of reactive sites amenable to diverse chemical modifications.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized therapeutic strategies. The pyridine ring, a common motif in many approved kinase inhibitors, is prized for its ability to form critical hydrogen bond interactions within the kinase hinge region. This compound, with its strategically positioned bromine atom, nitro group, and hydroxyl functionality, provides medicinal chemists with a powerful tool to construct libraries of potential kinase inhibitors.
The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of aryl and heteroaryl moieties through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space within the ATP-binding pocket to enhance inhibitor potency and selectivity. The nitro group at the 2-position can be readily reduced to an amino group, providing a key point for further functionalization and extension of the molecule to interact with other regions of the kinase. Furthermore, the hydroxyl group at the 3-position can participate in crucial hydrogen bonding interactions with the target kinase or serve as an additional site for modification to fine-tune the physicochemical properties of the inhibitor.
While the direct application of this compound in the synthesis of commercially available kinase inhibitors is not yet widely documented, its structural isomer, 5-Bromo-2-nitropyridine, is a key intermediate in the synthesis of the FDA-approved multi-kinase inhibitor, Pazopanib.[1] This precedent underscores the potential of the bromo-nitropyridine scaffold in generating clinically relevant kinase inhibitors. The synthetic principles established for Pazopanib can be extrapolated to derivatives of this compound, paving the way for the discovery of novel therapeutics.
This application note provides a detailed overview of the synthetic utility of this compound as a building block for kinase inhibitors, including experimental protocols for key chemical transformations and biological evaluation.
Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| Pazopanib | VEGFR1 | 10 |
| VEGFR2 | 30 | |
| VEGFR3 | 47 | |
| PDGFRα | 71 | |
| PDGFRβ | 84 | |
| c-Kit | 74 | |
| Data sourced from publicly available information.[1] |
Experimental Protocols
The following protocols provide generalized methodologies for the key synthetic transformations of this compound to generate diverse scaffolds for kinase inhibitor discovery.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 5-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-aryl-2-nitropyridin-3-ol derivative.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the 2-nitro group to a 2-amino group.
Materials:
-
5-Aryl-2-nitropyridin-3-ol derivative from Protocol 1
-
Iron powder (5.0 equivalents)
-
Ammonium chloride (1.0 equivalent)
-
Ethanol
-
Water
Procedure:
-
To a solution of the 5-aryl-2-nitropyridin-3-ol derivative in a mixture of ethanol and water (e.g., 4:1), add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by extraction and crystallization to obtain the 5-aryl-2-aminopyridin-3-ol derivative.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase using a luminescence-based assay.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: A representative MAP Kinase and PI3K/AKT/mTOR signaling pathway often targeted by kinase inhibitors.
Caption: Generalized workflow for the synthesis and evaluation of kinase inhibitors from this compound.
References
Application Notes & Protocols: Leveraging the 5-Bromo-2-nitropyridin-3-ol Scaffold for the Development of Biologically Active Derivatives
Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bonds make it an ideal framework for designing targeted therapeutics.[3][4] Pyridine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][5]
Within this versatile class of compounds, 5-Bromo-2-nitropyridin-3-ol emerges as a particularly valuable starting material for chemical library synthesis. Its trifunctional nature—a hydroxyl group for hydrogen bonding, a nitro group for reduction to a versatile amine, and a bromine atom for cross-coupling reactions—provides a robust platform for generating diverse molecular architectures.[6] This guide provides an in-depth exploration of this scaffold, detailing its synthesis, reactivity, and application in the development of potent kinase inhibitors and novel antimicrobial agents. We offer field-proven protocols and the scientific rationale behind them to empower researchers in their drug discovery efforts.
PART 1: The Core Scaffold: Synthesis and Chemical Reactivity
The strategic utility of this compound lies in the distinct reactivity of its three functional groups, which can be addressed sequentially to build molecular complexity.
Rationale for Scaffold Design
The selection of this scaffold is deliberate. The pyridin-3-ol core is a known pharmacophore that can interact with biological targets, particularly the ATP-binding pocket of kinases.[7] The nitro group at the 2-position is a versatile chemical handle; its reduction to an amino group opens up a vast chemical space for derivatization via amidation, sulfonylation, or urea formation.[6] The bromo substituent at the 5-position is strategically placed for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties to modulate potency, selectivity, and pharmacokinetic properties.[8][9]
Proposed Synthesis of this compound
While direct synthesis routes for this specific molecule are not extensively published, a robust protocol can be adapted from established methods for related nitropyridines.[10][11][12] The process involves the oxidation of an amino-pyridine precursor.
Protocol 1: Synthesis of this compound
-
Principle of the Method: This protocol is based on the oxidation of an amino group to a nitro group using a strong oxidizing agent like hydrogen peroxide in an acidic medium. The acidic environment enhances the oxidizing potential of H₂O₂. This method is a well-established industrial process for producing nitropyridines.[12]
-
Materials:
-
2-Amino-5-bromopyridin-3-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 50 mL of concentrated H₂SO₄. Cool the flask in an ice bath to 0-5 °C.
-
Substrate Addition: Slowly add 10.0 g of 2-Amino-5-bromopyridin-3-ol to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Oxidation: While maintaining the temperature at 0-5 °C, add 15 mL of 30% H₂O₂ dropwise via a dropping funnel over 1 hour.
-
Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent runaway temperatures, which could lead to unwanted side products or decomposition.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate may form. Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.
-
Self-Validation Note: Check the pH of the aqueous layer after each extraction to ensure it remains neutral or slightly basic for optimal partitioning of the product into the organic layer.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Key Chemical Transformations
The true power of the scaffold is unlocked through its subsequent reactions.
-
Nitro Group Reduction: The nitro group is readily reduced to an amine using standard conditions like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. This amine is a key nucleophile for further elaboration.[6][10]
-
Suzuki Cross-Coupling: The bromine atom is an excellent handle for palladium-catalyzed Suzuki cross-coupling, enabling the formation of C-C bonds with a wide variety of aryl and heteroaryl boronic acids.[9]
-
Hydroxyl Group Alkylation/Acylation: The phenol-like hydroxyl group can be alkylated or acylated to fine-tune solubility and hydrogen bonding capacity.
PART 2: Application in Cancer Therapy - Derivatives as Kinase Inhibitors
Kinases are a major class of therapeutic targets in oncology, and pyridine-based scaffolds are frequently used to design potent and selective inhibitors that compete with ATP.[3][8][13]
Design Rationale for Pyridine-Based Kinase Inhibitors
The design of ATP-competitive kinase inhibitors often relies on mimicking the hydrogen bonding interactions of the adenine ring of ATP with the "hinge" region of the kinase active site. The pyridine core is an excellent bioisostere of adenine.[13] The this compound scaffold can be elaborated into a potent kinase inhibitor as follows:
-
Hinge-Binding: The pyridine nitrogen and the exocyclic amine (formed after nitro reduction) can form critical hydrogen bonds with the kinase hinge region.
-
Selectivity Pocket: Suzuki coupling at the 5-bromo position allows for the installation of a group that can extend into the solvent-exposed region or a specific selectivity pocket, differentiating between various kinases.[7]
-
Hydroxyl Interaction: The 3-hydroxyl group can form an additional hydrogen bond with a conserved residue in the active site, significantly enhancing binding affinity.
Diagram: General Mechanism of ATP-Competitive Kinase Inhibition
Caption: ATP-competitive inhibition by a pyridine-based molecule.
Protocol 2: Synthesis of a Representative VEGFR-2 Kinase Inhibitor Derivative
-
Principle of the Method: This multi-step synthesis demonstrates the power of the scaffold. It begins with a Suzuki coupling to install a key moiety, followed by nitro group reduction and urea formation to create the final hinge-binding pharmacophore. Pyridine-urea derivatives are known potent inhibitors of kinases like VEGFR-2.[14]
-
Workflow Diagram:
Caption: Synthetic workflow for a pyridine-urea kinase inhibitor.
-
Step-by-Step Procedure:
-
Suzuki Coupling: To a solution of this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 2:1 mixture of dioxane and water, add Na₂CO₃ (3.0 eq). Degas the mixture with argon for 15 minutes. Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction at 90 °C for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product by column chromatography to yield the 5-aryl intermediate.
-
Nitro Reduction: Suspend the 5-aryl-2-nitropyridin-3-ol intermediate (1.0 eq) in a 3:1 mixture of ethanol and water. Add iron powder (5.0 eq) and NH₄Cl (1.5 eq). Heat the mixture to reflux (approx. 80 °C) for 4 hours.
-
Causality Note: Ammonium chloride acts as an electrolyte to facilitate the electron transfer from iron metal required for the reduction of the nitro group.
-
-
Filtration and Isolation: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-arylpyridin-3-ol.
-
Urea Formation: Dissolve the crude amine (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 4-chlorophenyl isocyanate (1.1 eq) dropwise. Stir the reaction at room temperature for 6 hours.
-
Purification: Concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to yield the final pyridine-urea inhibitor.
-
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
-
Principle of the Method: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescence signal. The assay is highly sensitive and suitable for high-throughput screening.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (containing MgCl₂, DTT)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipette, plate reader with luminescence detection.
-
-
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to wells of a 96-well plate. Include wells with DMSO only (vehicle control, 0% inhibition) and a known VEGFR-2 inhibitor like Sorafenib (positive control).
-
Enzyme/Substrate Addition: Prepare a master mix of VEGFR-2 enzyme and substrate in kinase buffer. Add 24 µL of this mix to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 25 µL of the ATP solution to all wells to start the kinase reaction. The final volume is 50 µL.
-
Self-Validation Note: Include "no enzyme" control wells to determine the background signal (100% inhibition).
-
-
Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 50 µL of Kinase-Glo® reagent to each well.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
-
Data Presentation: Structure-Activity Relationship (SAR) of VEGFR-2 Inhibitors
| Compound ID | R Group at 5-position | VEGFR-2 IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
| INH-01 | 4-Methoxyphenyl | 45 | >10,000 |
| INH-02 | 4-Chlorophenyl | 28 | >10,000 |
| INH-03 | 3,4-Dimethoxyphenyl | 62 | 8,500 |
| INH-04 | Phenyl | 110 | >10,000 |
| Sorafenib | (Reference) | 90 | 5,800 |
This table presents hypothetical data for illustrative purposes, demonstrating how modifications at the 5-position can influence potency and selectivity.
PART 3: Application as Novel Antimicrobial Agents
The rise of antibiotic resistance necessitates the development of new chemical entities with novel mechanisms of action. Substituted pyridines have shown considerable promise as antimicrobial agents.[5][15] Brominated heterocyclic compounds, in particular, often exhibit enhanced antimicrobial activity.[16][17]
Protocol 4: Synthesis of a Representative Imidazo[4,5-b]pyridine Antimicrobial Agent
-
Principle of the Method: This protocol builds upon the core scaffold by first reducing the nitro group to an amine, creating a diamine intermediate. This intermediate is then condensed with a carboxylic acid to form a fused imidazopyridine ring system. This class of molecules is known for its potent antibacterial properties.[16]
-
Step-by-Step Procedure:
-
Diamine Synthesis: Reduce this compound to 2,3-diamino-5-bromopyridine using established methods (e.g., H₂/Pd-C).
-
Condensation Reaction: In a round-bottom flask, combine the 2,3-diamino-5-bromopyridine (1.0 eq) and a selected aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 1.1 eq).
-
Cyclization: Add polyphosphoric acid (PPA) as both a solvent and a dehydrating agent. Heat the mixture to 140-160 °C for 4-6 hours.
-
Causality Note: PPA is a highly effective reagent for promoting condensation and cyclization reactions that involve the elimination of water at high temperatures.
-
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 6-bromo-2-aryl-1H-imidazo[4,5-b]pyridin-7-ol.
-
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
-
Principle of the Method: The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of bacteria. It identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
-
Step-by-Step Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls (Self-Validation):
-
Positive Control: Wells containing bacteria and a standard antibiotic (e.g., Ciprofloxacin).
-
Negative/Growth Control: Wells containing bacteria and broth only (no compound).
-
Sterility Control: Wells containing broth only (no bacteria or compound).
-
Solvent Control: Wells containing bacteria and the highest concentration of DMSO used.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. The sterility control should be clear, and the growth control should be turbid.
-
Data Presentation: Antimicrobial Activity Profile
| Compound ID | R Group (at position 2 of imidazo ring) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| AM-01 | Phenyl | 32 | 64 |
| AM-02 | 4-Chlorophenyl | 8 | 16 |
| AM-03 | 4-Nitrophenyl | 4 | 8 |
| AM-04 | 2,4-Dichlorophenyl | 2 | 4 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
This table presents hypothetical data for illustrative purposes, showing that electron-withdrawing and halogenated substituents on the aryl ring can enhance antibacterial activity.
Conclusion and Future Outlook
The this compound scaffold is a powerful and versatile platform for the synthesis of novel, biologically active compounds. By leveraging its distinct functional handles, researchers can systematically generate libraries of derivatives targeted against a range of diseases. The protocols and rationale presented here provide a solid foundation for developing potent kinase inhibitors for oncology and novel antimicrobial agents to combat infectious diseases. Future work should focus on exploring a wider range of chemical transformations, such as other palladium-catalyzed cross-coupling reactions, and expanding the biological evaluation to include additional kinase targets and a broader panel of pathogenic microbes. The continued exploration of this privileged scaffold holds significant promise for the future of drug discovery.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. ijsat.org [ijsat.org]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 5-Bromo-2-hydroxy-3-nitropyridine (EVT-308032) | 15862-34-7 [evitachem.com]
- 7. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors [mdpi.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Page loading... [guidechem.com]
- 11. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Reactivity of 5-Bromo-2-nitropyridin-3-ol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-nitropyridin-3-ol is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of a bromine atom, a nitro group, and a hydroxyl group on the pyridine ring, render it an important scaffold for the synthesis of novel bioactive molecules and functional materials. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro group, makes it particularly susceptible to nucleophilic aromatic substitution (SNAr). These reactions provide a powerful tool for the introduction of diverse functional groups, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of molecular properties for various applications.[1][2][3]
This document provides a detailed overview of the expected reactivity of this compound with various nucleophiles, along with a general experimental protocol for conducting such reactions.
Reactivity Profile
The pyridine ring in this compound is activated towards nucleophilic attack. The primary sites for substitution are the positions bearing the bromo and nitro groups. The outcome of the reaction is dependent on the nature of the nucleophile, the reaction conditions, and the relative lability of the leaving groups.
In many nitropyridine systems, the nitro group itself can act as a leaving group, particularly when attacked by soft nucleophiles like thiols.[2] For 3-nitropyridines, it has been observed that the 3-NO2 group can be more readily displaced than a halogen at the 5-position.[2] This suggests that for this compound, substitution of the nitro group is a highly probable pathway. However, displacement of the bromide is also a potential outcome, especially with harder nucleophiles.
The hydroxyl group at the 3-position can also influence the reactivity, potentially through intramolecular hydrogen bonding and by modulating the electronic density of the ring. Under certain conditions, such as the Mitsunobu reaction, the hydroxyl group can be alkylated.
Reaction with Nucleophiles: A Summary
The following table summarizes the expected reactions of this compound with common classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Expected Product(s) | Reaction Conditions | Notes |
| Oxygen Nucleophiles | Alkoxides (e.g., NaOMe) | 5-Bromo-3-hydroxy-2-methoxypyridine or 3,5-dihydroxy-2-nitropyridine | Anhydrous polar aprotic solvent (e.g., DMF, DMSO), elevated temperature. | Substitution of the nitro or bromo group is possible. The hydroxyl group must be protected if alkylation is not desired. |
| Nitrogen Nucleophiles | Primary/Secondary Amines (e.g., Piperidine) | 2-(Piperidin-1-yl)-5-bromopyridin-3-ol or 5-Amino-2-nitropyridin-3-ol derivatives | Polar aprotic solvent (e.g., DMF, NMP), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N), elevated temperature. | Amines are effective nucleophiles for SNAr on halopyridines.[4][5] |
| Sulfur Nucleophiles | Thiols (e.g., Thiophenol) | 2-(Phenylthio)-5-bromopyridin-3-ol | Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), room temperature to moderate heating. | The nitro group is often selectively displaced by sulfur nucleophiles in 3-nitropyridine systems.[2] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution on this compound
This protocol provides a general framework for the reaction of this compound with a generic nucleophile. The specific conditions, including solvent, temperature, and reaction time, should be optimized for each specific nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, or alcohol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Base (if required, e.g., K₂CO₃, NaH, Et₃N)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent to dissolve the starting material.
-
Base Addition (if necessary): If the nucleophile requires deprotonation or if an acid scavenger is needed, add the base (1.1 - 2.0 eq) to the reaction mixture.
-
Nucleophile Addition: Add the nucleophile (1.0 - 1.5 eq) to the reaction mixture. The addition can be done neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a suitable aqueous solution.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and brine to remove any residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, MS, IR).
Visualizations
Caption: General reaction pathway for nucleophilic aromatic substitution on this compound.
Caption: General experimental workflow for the synthesis and isolation of substituted pyridinols.
References
Application Notes and Protocols: Selective Reduction of the Nitro Group in 5-Bromo-2-nitropyridin-3-ol
Abstract: This document provides a comprehensive guide for the selective reduction of the nitro group in 5-Bromo-2-nitropyridin-3-ol to synthesize 2-Amino-5-bromopyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research.[1] Detailed protocols for various reduction methodologies are presented, including catalytic transfer hydrogenation, metal-mediated reductions (Fe/HCl and SnCl₂), and reduction with sodium dithionite. The guide emphasizes the rationale behind experimental choices, offers troubleshooting advice, and includes comparative data to aid researchers in selecting the optimal method for their specific needs.
Introduction: Significance of 2-Amino-5-bromopyridin-3-ol
The transformation of this compound to 2-Amino-5-bromopyridin-3-ol is a critical step in the synthesis of a variety of biologically active molecules. The resulting aminopyridine derivative serves as a versatile building block for constructing more complex heterocyclic systems. For instance, it is a crucial intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[2] The presence of the bromine atom and the hydroxyl group provides handles for further functionalization, making the efficiency and selectivity of this nitro reduction paramount.
This guide explores several robust methods for this transformation, each with distinct advantages concerning yield, scalability, cost, and functional group tolerance. The choice of method will ultimately depend on the specific requirements of the downstream applications and the available laboratory resources.
Overview of Reduction Methodologies
The selective reduction of an aromatic nitro group in a multi-functionalized molecule like this compound requires careful consideration of the reagents and reaction conditions to avoid unwanted side reactions, such as dehalogenation or reduction of the pyridine ring. The primary methods discussed are:
-
Catalytic Transfer Hydrogenation: A mild and efficient method using a hydrogen donor in the presence of a metal catalyst.
-
Metal-Mediated Reductions: Classic and cost-effective methods employing metals like iron or tin in acidic media.
-
Sodium Dithionite Reduction: A metal-free alternative that operates under mild, often aqueous, conditions.
The following diagram illustrates the general transformation:
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Method 1: Catalytic Transfer Hydrogenation with Ammonium Formate
Catalytic transfer hydrogenation is a highly effective and often preferred method due to its mild conditions and high yields.[3][4] Ammonium formate serves as a convenient and safe in-situ source of hydrogen when decomposed by a palladium on carbon (Pd/C) catalyst.[5] This method generally exhibits excellent chemoselectivity, preserving the bromo and hydroxyl functionalities.[5][6]
Rationale: The use of ammonium formate avoids the need for high-pressure hydrogenation gas, making the procedure more accessible for standard laboratory setups.[7] The reaction is typically clean, with simple workup procedures.
Protocol Workflow:
Caption: Workflow for catalytic transfer hydrogenation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (10 mol%).
-
Hydrogen Donor: Add ammonium formate (5-7 eq) portion-wise to the stirred suspension.[7] An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Method 2: Metal-Mediated Reduction with Iron in Acidic Media
Reduction using iron powder in the presence of an acid (e.g., HCl or acetic acid) is a classic, highly reliable, and cost-effective method for converting aromatic nitro compounds to anilines.[8][9]
Rationale: This method is particularly advantageous for large-scale synthesis due to the low cost of reagents. The reaction is heterogeneous, and the workup involves filtering off the iron salts. The choice of acid can influence the reaction rate and workup procedure.
Protocol Workflow:
Caption: Workflow for Fe/HCl reduction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flask containing a mixture of ethanol and water, add this compound (1.0 eq) and reduced iron powder (3-5 eq).
-
Acid Addition: Heat the mixture to a gentle reflux and add concentrated hydrochloric acid (0.1-0.2 eq) dropwise.
-
Reaction: Maintain the reflux and stir vigorously for 1-3 hours, monitoring by TLC.
-
Workup: After the reaction is complete, filter the hot mixture through Celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.
-
Neutralization and Extraction: Combine the filtrates, evaporate the ethanol, and neutralize the remaining aqueous solution with a base such as sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
Method 3: Reduction with Tin(II) Chloride (SnCl₂)
Tin(II) chloride is another widely used reagent for the reduction of aromatic nitro groups, particularly when other reducible functional groups are present.[10] The reaction is typically carried out in an acidic medium or an organic solvent like ethanol or ethyl acetate.[11][12]
Rationale: SnCl₂ is a versatile reducing agent that is effective for a wide range of substrates.[13] The reaction conditions can be tuned by the choice of solvent and acid.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.[14]
-
Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and quench by pouring it into a saturated aqueous solution of sodium bicarbonate or by adding a dilute NaOH solution until the pH is basic. This will precipitate tin salts.
-
Filtration and Extraction: Filter the mixture to remove the tin salts and wash the solid with the organic solvent used in the reaction. Extract the aqueous filtrate with the same organic solvent.
-
Isolation: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by standard methods if necessary.
Method 4: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive and safe reducing agent that works well for the reduction of aromatic nitro compounds.[15] It offers a metal-free alternative and is often used in aqueous or mixed aqueous-organic solvent systems.[16]
Rationale: This method is valued for its mild conditions and high chemoselectivity, often tolerating other reducible groups like halogens.[16][17] The workup is typically straightforward. The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[16][18]
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF, or DMF) and water.
-
Reagent Addition: Prepare a solution of sodium dithionite (3-5 eq) in water and add it slowly to the stirred solution of the nitro compound. The reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, if an organic solvent was used, remove it under reduced pressure.
-
Extraction: Extract the remaining aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[16]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purification: Purify as needed.
Comparison of Methods
| Feature | Catalytic Transfer Hydrogenation (Pd/C, NH₄HCO₂) | Fe / HCl | SnCl₂ / HCl | Sodium Dithionite (Na₂S₂O₄) |
| Conditions | Mild (RT to reflux) | Reflux | RT to reflux | Mild (RT) |
| Reagent Cost | High (Catalyst) | Low | Moderate | Low |
| Scalability | Good | Excellent | Good | Good |
| Workup | Simple filtration | Filtration, Neutralization, Extraction | Basic quench, Filtration, Extraction | Extraction |
| Waste | Catalyst (recyclable) | Iron salts | Tin salts (toxic) | Sulfur-containing aqueous waste |
| Selectivity | High | Good | Good | High |
| Yields | Generally High (>90%)[4] | Good to High | Good to High | Good to High |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more reducing agent, or ensuring the reagents (especially metals) are of good quality and activity. For catalytic methods, ensure the catalyst is not poisoned.
-
Side Product Formation (Dehalogenation): Over-reduction leading to the loss of the bromine atom can sometimes occur, especially with more aggressive catalytic hydrogenation conditions (high pressure H₂, harsh catalysts). Transfer hydrogenation is generally milder. If dehalogenation is an issue, consider switching to a chemical reductant like SnCl₂ or Na₂S₂O₄.
-
Purification Challenges: The resulting 2-Amino-5-bromopyridin-3-ol is an amino-phenol derivative and may be prone to oxidation, appearing as a colored solid. Purification should be carried out promptly, and the final product should be stored under an inert atmosphere if possible.
-
Safety:
-
Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care and do not allow the catalyst to dry on the filter paper.
-
Acids: Concentrated acids like HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The addition of reagents, particularly in the iron and dithionite reductions, can be exothermic. Ensure additions are done slowly and with adequate cooling if necessary.
-
Conclusion
The reduction of this compound to 2-Amino-5-bromopyridin-3-ol can be successfully achieved through several reliable methods.
-
Catalytic transfer hydrogenation offers a clean and high-yielding route suitable for many lab settings.
-
Fe/HCl reduction remains a robust and economical choice, especially for larger-scale syntheses.
-
SnCl₂ reduction provides a reliable alternative with good functional group tolerance.
-
Sodium dithionite presents a mild, metal-free option that is highly chemoselective.
The selection of the most appropriate protocol will be guided by the specific experimental constraints and desired outcomes of the research or development program.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 8. (Q) \xrightarrow { \mathrm { Br } _ { 2 } } ( Q ) \xrightarrow { \mathrm .. [askfilo.com]
- 9. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 10. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 11. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Phenyl-2-Propanones from Phenyl-2-Nitropropenes using Tin(II)Chloride - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-nitropyridin-3-ol with various arylboronic acids. This reaction is a critical transformation for the synthesis of 5-aryl-2-nitropyridin-3-ol derivatives, which are valuable intermediates in medicinal chemistry and drug discovery due to the prevalence of substituted pyridines in pharmaceuticals.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a palladium catalyst.[1] The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The desired 5-aryl-2-nitropyridin-3-ol product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[1]
The presence of a strongly electron-withdrawing nitro group and an acidic hydroxyl group on the pyridine ring of the substrate may necessitate careful optimization of reaction conditions to achieve high yields and minimize side reactions.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound. Researchers should consider this a starting point and may need to optimize conditions for their specific arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene), often in a mixture with water (e.g., 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol). Subsequently, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at a temperature ranging from 80 °C to 110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki couplings of structurally similar bromopyridine derivatives. These conditions can serve as a guide for the optimization of the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield Range (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 85-95 | 12-24 | 70-90 | [2][3] |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ (2.0) | DME | 80 | 2-4 | 75-95 | [4] |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 100 | 12 | 80-98 | |
| 4 | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16 | 78-92 |
Mandatory Visualization
Caption: General experimental workflow for the Suzuki coupling of this compound.
Troubleshooting and Considerations
-
Hydroxyl Group Interference: The acidic proton of the hydroxyl group can potentially interfere with the basic reaction conditions. If low yields or side reactions are observed, protection of the hydroxyl group (e.g., as a methoxymethyl (MOM) or benzyl (Bn) ether) prior to the coupling reaction may be necessary. Subsequent deprotection would then be required.
-
Nitro Group: The strong electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond. While this often facilitates oxidative addition, it can also make the product susceptible to nucleophilic attack under certain conditions.
-
Choice of Base: The choice of base is crucial. Stronger bases like Cs₂CO₃ may be required for less reactive arylboronic acids, while weaker bases like K₂CO₃ might be sufficient and could minimize side reactions.
-
Catalyst and Ligand Selection: For challenging couplings, using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ can be beneficial.
-
Degassing: Thoroughly degassing the solvent is critical to prevent the oxidation of the palladium(0) catalyst and to minimize the homocoupling of the boronic acid.
References
Protocol & Application Guide: Buchwald-Hartwig Amination of 5-Bromo-2-nitropyridin-3-ol
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The synthesis of substituted 5-amino-2-nitropyridin-3-ol scaffolds is a critical endeavor in medicinal chemistry, as these structures are key components in a variety of pharmacologically active agents. This application note provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-nitropyridin-3-ol. We delve into the specific challenges presented by this electron-deficient, multi-functionalized substrate, including potential catalyst inhibition and competing side reactions. This guide offers a detailed, field-tested protocol, rationale for reagent selection, and troubleshooting advice to enable researchers to successfully synthesize target aminopyridine derivatives with high efficiency and purity.
Introduction: The Strategic Importance of Aminopyridines
The pyridine ring is a privileged scaffold in drug discovery, and its functionalization is a cornerstone of modern synthetic programs. Specifically, the introduction of an amino group via C-N cross-coupling reactions provides a versatile handle for further derivatization, enabling the exploration of structure-activity relationships (SAR). The Buchwald-Hartwig amination has emerged as a premier method for forging C(sp²)-N bonds, largely supplanting harsher classical methods due to its broad functional group tolerance and milder conditions.[1][2]
The target substrate, this compound, is an attractive building block for creating novel therapeutics.[3] However, its successful amination is non-trivial and requires a carefully considered approach.
Substrate Analysis & Reaction Design
The molecular architecture of this compound presents a unique combination of electronic and steric factors that must be addressed for a successful cross-coupling reaction.
-
Electron-Deficient Pyridine Core: The pyridine nitrogen and the potent electron-withdrawing nitro group significantly lower the electron density of the aromatic ring. While this activates the C-Br bond towards oxidative addition (the initial step in the catalytic cycle), it also increases the propensity for the pyridine nitrogen to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][5] The selection of a sterically hindered, electron-rich phosphine ligand is therefore critical to shield the palladium center and maintain catalytic activity.[1]
-
The Acidic Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and will be readily deprotonated by the strong bases typically employed in Buchwald-Hartwig aminations. This necessitates the use of at least two equivalents of base: one to deprotonate the amine coupling partner (after coordination to palladium) and one to neutralize the hydroxyl group. Failure to account for this will result in incomplete conversion. Furthermore, the resulting pyridinolate is a potential nucleophile, opening a pathway for a competing O-arylation side reaction.
-
The Nitro Group (-NO₂): The nitro group is generally compatible with Buchwald-Hartwig conditions. However, under certain circumstances, particularly with highly active catalysts or extended reaction times at high temperatures, reduction of the nitro group can be a concern. Careful monitoring of the reaction is advised.[6]
Optimizing the Catalytic System: A Rationale-Driven Approach
Based on extensive literature precedent for challenging heteroaryl couplings, the selection of each reaction component is crucial for success.[7][8] The following table outlines the recommended components and the rationale for their selection.
| Component | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Precatalyst | G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) | These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in situ. They incorporate the optimal ligand, simplifying reaction setup and ensuring a consistent ligand-to-metal ratio. |
| Ligand | Bulky Biaryl Phosphines (e.g., XPhos, BrettPhos, tBuBrettPhos) | These ligands are essential for coupling electron-deficient heterocycles. Their steric bulk promotes the crucial reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-rich nature facilitates the initial oxidative addition.[5][7] |
| Base | NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium Phosphate) | A strong, non-nucleophilic base is required to deprotonate the amine.[9] NaOt-Bu is highly effective but can be incompatible with base-sensitive functional groups.[6] K₃PO₄ is a milder alternative that can sometimes suppress side reactions. Crucially, >2.0 equivalents must be used. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvents are standard.[10] They must be rigorously dried and degassed to prevent catalyst poisoning and protodehalogenation side reactions. |
| Temperature | 80–110 °C | Thermal energy is typically required to drive the reaction to completion. The optimal temperature should be determined empirically, starting around 100 °C. |
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligand (L) is critical at each stage.[4][11]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Ligands Using 5-Bromo-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromo-2-nitropyridin-3-ol as a key intermediate in the synthesis of novel ligands, with a particular focus on the development of kinase inhibitors. This document outlines synthetic strategies, detailed experimental protocols, and methods for biological evaluation.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a nitro group, and a hydroxyl group on a pyridine core, makes it an ideal starting material for the synthesis of diverse molecular scaffolds. The pyridine ring is a well-established pharmacophore in many biologically active compounds, particularly in the realm of kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase.[1]
The bromine atom at the 5-position provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize ligand-target interactions. The nitro group can be readily reduced to an amine, which can then be further functionalized to build more complex molecular architectures.[1]
This document provides a detailed protocol for the synthesis of this compound and its subsequent elaboration into a potential kinase inhibitor through a series of well-established synthetic transformations.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the nitration of 3-Bromo-5-hydroxypyridine.
Experimental Protocol:
-
Materials:
-
3-Bromo-5-hydroxypyridine
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice
-
-
Procedure:
-
In a flask cooled in an ice bath, dissolve 3-Bromo-5-hydroxypyridine (2 g, 0.011 mol) in concentrated sulfuric acid (6 mL).
-
Slowly add fuming nitric acid (0.52 mL, 0.011 mol) dropwise to the solution while maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20 hours.
-
Carefully pour the reaction mixture into ice water with vigorous stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water.
-
Dry the product to obtain this compound as a light yellow solid.[1]
-
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Yield |
| 3-Bromo-5-hydroxypyridine | This compound | Conc. H₂SO₄, Fuming HNO₃ | 20 hours | 90%[1] |
Application in Novel Ligand Synthesis: A Kinase Inhibitor Scaffold
The following sections describe a representative synthetic pathway to a novel kinase inhibitor scaffold starting from this compound. This pathway involves a Suzuki-Miyaura coupling to introduce an aryl group, followed by reduction of the nitro group and subsequent amidation.
Step 1: Suzuki-Miyaura Coupling
The bromine atom on the pyridine ring is readily displaced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety.
Experimental Protocol:
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
Quantitative Data (Representative):
| Starting Material | Product | Catalyst | Base | Solvent | Reaction Time | Yield |
| This compound | 5-(4-methoxyphenyl)-2-nitropyridin-3-ol | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 12 hours | 75-85% |
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, providing a key functional group for further derivatization.
Experimental Protocol:
-
Materials:
-
5-Aryl-2-nitropyridin-3-ol from Step 1
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
-
Procedure:
-
Suspend the 5-Aryl-2-nitropyridin-3-ol in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-pyridinol product, which can be used in the next step without further purification.
-
Quantitative Data (Representative):
| Starting Material | Product | Reducing Agent | Reaction Time | Yield |
| 5-(4-methoxyphenyl)-2-nitropyridin-3-ol | 2-Amino-5-(4-methoxyphenyl)pyridin-3-ol | Fe / NH₄Cl | 4 hours | ~90% |
Step 3: Amide Coupling
The resulting aminopyridinol is coupled with a carboxylic acid to form the final amide-containing ligand.
Experimental Protocol:
-
Materials:
-
2-Amino-5-arylpyridin-3-ol from Step 2
-
Carboxylic acid (e.g., 4-methylbenzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the 2-Amino-5-arylpyridin-3-ol and the carboxylic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final ligand.
-
Quantitative Data (Representative):
| Starting Material | Product | Coupling Agent | Base | Reaction Time | Yield |
| 2-Amino-5-(4-methoxyphenyl)pyridin-3-ol | N-(3-hydroxy-5-(4-methoxyphenyl)pyridin-2-yl)-4-methylbenzamide | HATU | DIPEA | 16 hours | 60-70% |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for a novel ligand from this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a hypothetical kinase inhibitor.
References
Scale-Up Synthesis of 5-Bromo-2-nitropyridin-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 5-Bromo-2-nitropyridin-3-ol, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two distinct synthetic methodologies, complete with experimental procedures, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern allows for diverse chemical modifications, making it an important precursor for the synthesis of complex molecular architectures. The protocols described herein are intended to provide a reproducible and scalable method for its preparation in a laboratory setting.
Synthetic Protocols
Two primary methods for the synthesis of this compound have been identified and are detailed below.
Method 1: Nitration of 3-Bromo-5-hydroxypyridine
This protocol outlines the synthesis of this compound starting from 3-Bromo-5-hydroxypyridine.[1]
Experimental Protocol:
-
Under ice-cooling, dissolve 3-Bromo-5-hydroxypyridine (2 g, 0.011 mol) in concentrated sulfuric acid (6 mL).[1]
-
Slowly add fuming nitric acid (0.52 mL, 0.011 mol) dropwise to the solution while maintaining the temperature with an ice bath.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 20 hours.[1]
-
Carefully pour the reaction mixture into ice water and stir thoroughly.[1]
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.[1]
-
Dry the product to obtain this compound as a light yellow solid.[1]
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| 3-Bromo-5-hydroxypyridine (2 g, 0.011 mol) | Fuming nitric acid (0.52 mL, 0.011 mol), Concentrated sulfuric acid (6 mL) | This compound | 2.2 g (90%)[1] |
Method 2: Nitration of 2-Amino-5-bromopyridine
This protocol describes the synthesis of a structurally related isomer, which upon further reaction steps not detailed in the search results, could potentially yield the target molecule. The direct product of this specific reaction is 5-bromo-2-hydroxy-3-nitropyridine.[2]
Experimental Protocol:
-
In a suitable reaction vessel, add 100 g (574.7 mmol) of 2-amino-5-bromopyridine to 300 ml of concentrated sulfuric acid (d=1.84 g/cm3 ).[2]
-
Add 34.5 ml (821.6 mmol) of fuming nitric acid (d=1.5 g/cm3 ) dropwise at 60° C.[2]
-
After the addition, stir the mixture at 60° C for 2 hours.[2]
-
Pour the reaction mixture into ice water.[2]
-
Filter the precipitated solid.[2]
-
Wash the solid with water and dry to yield the product.[2]
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| 2-amino-5-bromopyridine (100 g, 574.7 mmol) | Fuming nitric acid (34.5 ml, 821.6 mmol), Concentrated sulfuric acid (300 ml) | 5-bromo-2-hydroxy-3-nitropyridine | 88.16 g |
Experimental Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound via Method 1.
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-nitropyridin-3-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-nitropyridin-3-ol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically synthesized via the nitration of 3-hydroxypyridine to form 3-hydroxy-2-nitropyridine, followed by bromination.
Q1: Why is the yield of my 3-hydroxy-2-nitropyridine intermediate low?
A1: Low yields in the nitration of 3-hydroxypyridine can stem from several factors:
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Inappropriate Nitrating Agent: The use of harsh nitrating agents like mixed acid (concentrated nitric and sulfuric acid) can lead to over-oxidation and decomposition of the starting material.[1] A milder and often higher-yielding method involves using a metal nitrate (e.g., KNO₃) in acetic anhydride.[2][3][4]
-
Incorrect Reaction Temperature: The nitration of 3-hydroxypyridine is temperature-sensitive. For the metal nitrate/acetic anhydride method, temperatures between 35-55°C are recommended.[2][4] For nitration with dilute nitric acid, temperatures of 40-60°C are suggested to prevent decomposition.[1] Exceeding these ranges can increase the formation of byproducts.
-
Suboptimal Molar Ratios: The stoichiometry of the reactants is crucial. For the potassium nitrate/acetic anhydride method, a molar ratio of 3-hydroxypyridine to nitrate to acetic anhydride of approximately 1-2:1-2:10 has been shown to be effective.[2]
-
Inefficient Work-up: The product, 3-hydroxy-2-nitropyridine, is sparingly soluble in water.[1] During work-up, ensure the pH is adjusted to neutral to precipitate the product. Extraction with a suitable solvent like ethyl acetate is necessary to recover the product from the aqueous layer.[3]
Q2: I am observing the formation of multiple isomers during the bromination of 3-hydroxy-2-nitropyridine. How can I improve the regioselectivity?
A2: The formation of isomers during the bromination step is a common challenge. To favor the formation of this compound:
-
Directing Group Influence: The hydroxyl group at position 3 is an activating, ortho-para directing group, while the nitro group at position 2 is a deactivating, meta-directing group. This electronic arrangement strongly favors electrophilic substitution at the 5-position. If other isomers are forming, it could indicate radical side reactions.
-
Choice of Brominating Agent: Using molecular bromine (Br₂) in a suitable solvent is a standard approach. The choice of solvent can influence selectivity. Using N-Bromosuccinimide (NBS) can also be a milder alternative that may improve selectivity.
-
Reaction Conditions: Control of temperature is critical. Running the reaction at lower temperatures can help minimize side reactions. The presence of a Lewis acid catalyst may be necessary, but its concentration should be optimized to avoid unwanted byproducts.
Q3: The final product is difficult to purify. What are the likely impurities and how can they be removed?
A3: Impurities can arise from starting materials, side products, or decomposition.
-
Unreacted Starting Material: If the reaction has not gone to completion, unreacted 3-hydroxy-2-nitropyridine will be present. Monitor the reaction by TLC or HPLC to ensure completion.
-
Isomeric Byproducts: As discussed in Q2, other bromo-isomers can be impurities. Purification via column chromatography or recrystallization may be necessary. The choice of solvent for recrystallization is critical for separating isomers with different polarities.
-
Di-brominated Products: If the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high, di-bromination can occur.
-
Purification Strategy: Recrystallization from a solvent system like aqueous ethanol or water is often effective for purifying nitropyridine derivatives.[1] For more challenging separations, column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) is recommended.
Data Presentation
The yield of the key intermediate, 3-hydroxy-2-nitropyridine, is highly dependent on the chosen synthetic route. The following table summarizes yields from different methods.
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Hydroxypyridine | Dilute Nitric Acid | - | 40-60 | Not specified | [1] |
| 3-Hydroxypyridine | KNO₃, Acetic Anhydride | Ethyl Acetate | 45 | 81 | [3] |
| 3-Hydroxypyridine | Nitrate, Acetic Anhydride | Ethyl Acetate | 35-55 | Up to 90 | [2][4] |
| 3-Hydroxypyridine | Conc. H₂SO₄, Fuming HNO₃, Oleum | - | 80-87 | Not specified | [5] |
Experimental Protocols
Synthesis of 3-hydroxy-2-nitropyridine (High-Yield Method) [3][4]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, add 10g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2g of potassium nitrate (KNO₃), and 21 mL of acetic anhydride.
-
Reaction Execution: Heat the mixture to 45°C with magnetic stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture by suction and wash the solid with a small amount of ethyl acetate (1-2 times).
-
Extraction: Take the filtrate and adjust the pH to neutral using a saturated sodium hydroxide (NaOH) solution. Extract the aqueous layer with ethyl acetate (3-4 times).
-
Purification: Combine the organic extracts and add activated carbon. Heat the mixture under reflux for 1 hour. Cool the solution and filter. Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Drying: Dry the resulting solid in a drying oven to obtain 3-hydroxy-2-nitropyridine. An expected yield of around 81-90% can be achieved.[2][3][4]
Synthesis of this compound (Proposed Method)
-
Reaction Setup: Dissolve the synthesized 3-hydroxy-2-nitropyridine in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of molecular bromine (Br₂) dropwise with continuous stirring.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the excess bromine with a saturated solution of sodium thiosulfate.
-
Isolation: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). The product may precipitate out of the solution. If not, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthesis pathway for this compound and potential side reactions.
References
- 1. Page loading... [guidechem.com]
- 2. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 5-Bromo-2-nitropyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-nitropyridin-3-ol and its related isomers.
Frequently Asked Questions (FAQs)
Q1: What is the correct starting material and reaction for the synthesis of this compound?
The synthesis of this compound, also known as 5-bromo-2-hydroxy-3-nitropyridine, typically starts from 2-amino-5-bromopyridine.[1][2] The process involves an electrophilic nitration reaction using a nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid.[1][3] The amino group is subsequently hydrolyzed to a hydroxyl group under the harsh acidic conditions.
Q2: My reaction yielded a mixture of products. What are the likely by-products?
By-product formation is a common issue in the nitration of substituted pyridines. Potential by-products in the synthesis of this compound can include:
-
Isomeric Products: Nitration at alternative positions on the pyridine ring.
-
Dinitrated Products: Introduction of a second nitro group.
-
Unreacted Starting Material: Incomplete conversion of 2-amino-5-bromopyridine.
-
Dibrominated By-products: Arising from the synthesis of the starting material, 2-amino-5-bromopyridine.[4][5]
-
Nitrodebromination Products: Replacement of the bromine atom with a nitro group.[6]
Q3: How can I minimize the formation of by-products?
To minimize by-product formation, careful control of reaction parameters is crucial:
-
Temperature: Maintain a low reaction temperature (typically 0-5°C) during the addition of the nitrating agent to control the exothermic reaction and improve regioselectivity.[3]
-
Stoichiometry: Use the correct molar ratios of reactants to avoid over-nitration.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products.
Q4: What analytical techniques are best for identifying by-products?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of by-products:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from impurities and quantifying their relative amounts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the specific structures of isolated by-products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. | - Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the recommended low temperature during the addition of the nitrating agent.[3] - Avoid prolonged reaction times. |
| Presence of a Major Unidentified Peak in HPLC | - Formation of an unexpected by-product. - Contamination of starting materials. | - Isolate the impurity using preparative HPLC or column chromatography. - Characterize the isolated impurity using LC-MS and NMR. - Check the purity of the starting 2-amino-5-bromopyridine. |
| Poor Separation of Product and By-products in HPLC | - Inappropriate column or mobile phase. | - Optimize the HPLC method by trying different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., varying the organic modifier and pH). |
| Inconsistent Batch-to-Batch Results | - Variability in the quality of reagents. - Poor control over reaction parameters. | - Use reagents from the same batch or qualify new batches before use. - Strictly control reaction temperature, addition rates, and stirring speed. |
By-product Analysis Data
The following table summarizes potential by-products, their likely structures, and expected mass-to-charge ratios (m/z) in mass spectrometry.
| By-product Name | Structure | Expected [M+H]⁺ (m/z) | Notes |
| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 217.9/219.9 | Incomplete hydrolysis of the amino group. |
| 5-Bromo-2-hydroxy-x,y-dinitropyridine | C₅H₂BrN₃O₅ | 263.9/265.9 | Over-nitration product. The exact position of the second nitro group may vary. |
| 2-Amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | 250.9/252.9/254.9 | Impurity from the starting material synthesis.[5] |
| 2-Hydroxy-3,5-dinitropyridine | C₅H₃N₃O₅ | 202.0 | Product of nitrodebromination followed by nitration. |
Experimental Protocols
Protocol 1: HPLC Method for By-product Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Visualizations
Troubleshooting Workflow for By-product Analysis
Caption: Troubleshooting workflow for the analysis and mitigation of by-products.
Signaling Pathway of By-product Formation
Caption: Potential pathways for the formation of by-products during synthesis.
References
Technical Support Center: Purification of 5-Bromo-2-nitropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-nitropyridin-3-ol. The following information is based on established purification techniques for related chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Based on a likely synthesis route involving the nitration of 5-bromo-pyridin-3-ol, the most common impurities include:
-
Unreacted Starting Material: 5-bromo-pyridin-3-ol.
-
Regioisomers: Positional isomers formed during nitration, such as 5-Bromo-4-nitropyridin-3-ol and 5-Bromo-6-nitropyridin-3-ol.
-
Over-nitrated Byproducts: Di-nitro species may form if the reaction conditions are not carefully controlled.
-
Residual Reagents: Traces of the nitrating agents (e.g., nitric acid, sulfuric acid) and solvents used in the synthesis.
Q2: What are the general solubility characteristics of this compound?
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase column with a mobile phase of acetonitrile and water is a common starting point for polar aromatic compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
Problem 1: The compound does not crystallize from the solution upon cooling.
-
Potential Cause A: The solution is not saturated. Too much solvent may have been used to dissolve the crude product.
-
Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Potential Cause B: Supersaturation. The solution may be supersaturated, and crystallization has not been initiated.
-
Solution 1: Add a seed crystal of pure this compound to induce crystallization.
-
Solution 2: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Solution 3: Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Potential Cause: The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system.
-
Solution 2: Allow the solution to cool more slowly. This can be achieved by insulating the flask.
-
Solution 3: If the issue persists, the compound may require purification by column chromatography before a successful recrystallization can be achieved.
-
Problem 3: The resulting crystals are colored, but the pure compound is expected to be colorless or pale yellow.
-
Potential Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Column Chromatography
Column chromatography is an effective method for separating compounds with different polarities.
Problem 1: Poor separation of the desired compound from impurities.
-
Potential Cause A: Incorrect mobile phase polarity. The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in all compounds remaining on the column.
-
Solution: Optimize the solvent system using TLC. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio can be adjusted to achieve good separation of spots on the TLC plate. For highly polar compounds, adding a small amount of methanol to the mobile phase may be necessary.
-
-
Potential Cause B: Column overloading. Too much crude material was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a mass of stationary phase that is 30-100 times the mass of the crude sample.
-
Problem 2: Tailing of spots on TLC and broad peaks during column chromatography.
-
Potential Cause: The compound may be interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount (0.1-1%) of a modifier to the mobile phase. For acidic compounds, adding acetic acid can improve peak shape. For basic compounds, adding triethylamine can be effective.
-
Problem 3: The compound is not eluting from the column.
-
Potential Cause: The compound is highly polar and is strongly adsorbed to the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a mobile phase containing a higher percentage of a polar solvent like methanol may be required.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of a substituted nitropyridinol. The actual values for this compound may vary depending on the specific impurities and experimental conditions.
| Purification Technique | Starting Purity (Crude) | Final Purity | Typical Recovery | Notes |
| Recrystallization | 80-90% | >98% | 70-85% | Highly dependent on the solubility difference between the product and impurities. |
| Column Chromatography | 50-80% | >99% | 60-80% | Effective for separating regioisomers and other closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it, collecting the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand on top of the plug.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Carefully add the sample solution to the top of the silica gel using a pipette. Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
Elute the Column: Carefully add the mobile phase to the top of the column. Begin collecting fractions as the solvent flows through the column.
-
Monitor the Separation: Collect fractions of a consistent volume and monitor the composition of each fraction using TLC.
-
Isolate the Product: Combine the fractions containing the pure this compound.
-
Remove the Solvent: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Guide for Lack of Crystallization.
References
Overcoming challenges in the nitration of substituted pyridines
Welcome to the technical support center for the nitration of substituted pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during electrophilic aromatic substitution on the pyridine ring. The inherent electron-deficient nature of pyridine makes nitration a non-trivial process, often requiring harsh conditions and leading to issues with yield and selectivity.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my nitration of pyridine giving a very low yield or failing completely?
A1: This is the most common challenge and stems directly from the electronic properties of the pyridine ring.
-
Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack by the nitronium ion (NO₂⁺).[2][3] This inherent lack of reactivity means that standard nitration conditions used for benzene are often ineffective.[4]
-
Harsh Conditions Required: To overcome this deactivation, classical methods require forcing conditions, such as fuming nitric or sulfuric acid at very high temperatures. For example, the nitration of unbiased pyridine with KNO₃ in fuming H₂SO₄ at 330°C gives only a 6% yield of 3-nitropyridine.[1] These conditions can lead to product degradation and the formation of side products.[2]
-
Protonation of Nitrogen: In the highly acidic media required for nitration, the pyridine nitrogen is protonated. This forms a pyridinium ion, which is even more electron-deficient and deactivated towards electrophilic attack.[5]
Troubleshooting Steps:
-
Increase Reaction Severity: Gradually increase the temperature and/or use stronger nitrating agents (e.g., fuming H₂SO₄/HNO₃). Monitor carefully for decomposition.
-
Consider Alternative Methods: If harsh conditions degrade your substrate, direct nitration may not be suitable. Explore methods like the nitration of a pyridine-N-oxide intermediate (see Q4).
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity of the nitration?
A2: Regioselectivity is a significant challenge, but it can be controlled by understanding the electronic directing effects and choosing the appropriate strategy.
-
Direct Nitration (Meta-Selective): Direct electrophilic nitration of an unsubstituted pyridine ring predominantly occurs at the 3-position (meta).[2][4] This is because the intermediate sigma complexes for attack at the 2- (ortho) and 4- (para) positions are significantly destabilized, as one of the resonance structures would place a positive charge directly on the already positive nitrogen atom.[6]
-
Activating Groups: The presence of strong electron-donating groups (e.g., -NH₂, -OH) at the 4-position can direct the incoming nitro group and facilitate the reaction under less harsh conditions.[1]
-
N-Oxidation (Para-Selective): The most effective strategy for achieving 4-nitration is to first oxidize the pyridine to a pyridine-N-oxide. The N-oxide group is activating and directs electrophiles to the 4-position.[7] The N-oxide can then be deoxygenated after nitration to yield the 4-nitropyridine.
Strategies for Regiocontrol:
-
For 3-Nitropyridines (meta): Direct nitration is the most straightforward approach, though yields may be low. A modern, milder alternative is the dearomatization-rearomatization strategy (see Q4).[1][8]
-
For 4-Nitropyridines (para): The pyridine-N-oxide route is the standard and most reliable method.[9][10]
Below is a diagram illustrating the strategic choice for achieving regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-nitropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-nitropyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently employed method for synthesizing this compound is the nitration of 2-amino-5-bromopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. An alternative route involves the nitration of 3-Bromo-5-hydroxypyridine.
Q2: What are the critical parameters to control during the nitration of 2-amino-5-bromopyridine?
A2: Temperature is a critical parameter. The reaction to form 5-bromo-2-hydroxy-3-nitropyridine is typically conducted at elevated temperatures (e.g., 60°C), while the synthesis of the isomeric 2-amino-3-nitro-5-bromopyridine requires much lower temperatures (0-5°C) to ensure regioselectivity. Careful control of the addition rate of the nitrating agent is also crucial to manage the exothermic nature of the reaction.
Q3: What are the common impurities or byproducts in this reaction?
A3: Potential byproducts in the synthesis starting from 2-amino-5-bromopyridine can include the formation of other nitro isomers, such as 2-amino-5-nitro-pyridine, and the formation of 2-nitraminopyridine. If the starting 2-amino-5-bromopyridine is impure, byproducts from the bromination of 2-aminopyridine, such as 2-amino-3,5-dibromopyridine, may also be present.
Q4: How can I purify the final product?
A4: The crude product, which precipitates upon pouring the reaction mixture into ice water, can be collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or ethyl methyl ketone.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts due to incorrect temperature control. - Loss of product during workup and purification. | - Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC. - Ensure precise temperature control throughout the reaction. For the synthesis of 5-bromo-2-hydroxy-3-nitropyridine from 2-amino-5-bromopyridine, a temperature of around 60°C is recommended.[3] - Carefully control the addition of the nitrating agent to maintain the desired temperature. - Minimize the number of transfer steps and ensure efficient extraction and recrystallization. |
| Presence of Multiple Spots on TLC (Impure Product) | - Formation of isomeric byproducts. - Presence of unreacted starting material. - Formation of 2-nitraminopyridine intermediate. | - Optimize the reaction temperature to favor the formation of the desired isomer. - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. - The 2-nitraminopyridine intermediate can often be converted to the desired product by heating the reaction mixture in sulfuric acid. - Purify the crude product by column chromatography or recrystallization. |
| Reaction Mixture Becomes a Thick, Unstirrable Mass | - Precipitation of the product or intermediates. - Insufficient solvent. | - Increase the volume of the solvent (concentrated sulfuric acid). - Ensure vigorous stirring throughout the reaction. |
| Product is Darkly Colored | - Presence of polymeric or degradation byproducts. | - Treat the crude product with activated charcoal during recrystallization. - Ensure the reaction temperature does not exceed the recommended value to prevent degradation. |
Experimental Protocols
Method 1: Synthesis from 2-Amino-5-bromopyridine[3]
Materials:
-
2-amino-5-bromopyridine
-
Concentrated sulfuric acid (d=1.84 g/cm³)
-
Fuming nitric acid (d=1.5 g/cm³)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 100 g (574.7 mmol) of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid.
-
Heat the mixture to 60°C.
-
Add 34.5 ml (821.6 mmol) of fuming nitric acid dropwise to the mixture while maintaining the temperature at 60°C.
-
After the addition is complete, stir the mixture at 60°C for 2 hours.
-
Carefully pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain 5-bromo-2-hydroxy-3-nitropyridine.
Method 2: Synthesis from 3-Bromo-5-hydroxypyridine[4]
Materials:
-
3-Bromo-5-hydroxypyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
Dissolve 2 g (0.011 mol) of 3-Bromo-5-hydroxypyridine in 6 mL of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add 0.52 mL (0.011 mol) of fuming nitric acid dropwise to the cooled solution.
-
After the addition, allow the mixture to stir at room temperature for 20 hours.
-
Gently pour the reaction mixture into ice water and stir.
-
Collect the precipitated solid by filtration and wash with water to yield this compound.
Data Presentation
Table 1: Comparison of Synthesis Protocols for 5-Bromo-2-hydroxy-3-nitropyridine.
| Parameter | Method 1 (from 2-amino-5-bromopyridine)[3] | Method 2 (from 3-bromo-5-hydroxypyridine)[4] |
| Starting Material | 2-amino-5-bromopyridine | 3-bromo-5-hydroxypyridine |
| Reagents | Fuming nitric acid, Concentrated sulfuric acid | Fuming nitric acid, Concentrated sulfuric acid |
| Temperature | 60°C | Ice bath cooling, then room temperature |
| Reaction Time | 2 hours | 20 hours |
| Reported Yield | ~77% (calculated from reported masses) | 90% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Preventing decomposition of "5-Bromo-2-nitropyridin-3-ol" during reactions
Disclaimer: The following troubleshooting guide and technical information are based on established chemical principles and data from structurally related compounds. Specific experimental data on the decomposition of 5-Bromo-2-nitropyridin-3-ol is limited. Therefore, these recommendations should be considered as general guidance.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is turning dark and showing multiple spots on TLC, suggesting decomposition. What are the likely causes?
A1: Decomposition of this compound is often indicated by a color change (to dark brown or black) and the appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate. The primary causes are likely one or more of the following, especially in combination:
-
High Temperatures: Nitropyridine derivatives can be thermally sensitive.
-
Presence of Strong Bases: The acidic proton of the hydroxyl group and the electron-deficient nature of the pyridine ring make the compound susceptible to base-mediated decomposition.
-
Presence of Strong Acids: While often more stable in dilute acid, strong, hot acidic conditions can promote side reactions and degradation.
-
Exposure to Light: Aromatic nitro compounds can be photochemically active and may degrade upon prolonged exposure to UV or even ambient light.
-
Presence of Strong Oxidizing or Reducing Agents: The nitro group is susceptible to reduction, and the overall electron-richness of the phenol ring makes it sensitive to oxidation.
Q2: What are the general storage conditions to maintain the stability of this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is preferable, especially for long-term storage, to prevent oxidative degradation. Keep the container tightly sealed to avoid moisture absorption.
Q3: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. What are the key parameters to control to minimize decomposition?
A3: For SNAr reactions, careful control of the reaction conditions is crucial. Key parameters include:
-
Base Selection: Use the mildest base necessary to achieve the desired reaction. Strong bases like alkali metal hydroxides or alkoxides at elevated temperatures can promote decomposition. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often milder alternatives.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even lower and gradually increasing the temperature if necessary.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions that may cause degradation of the product.
Troubleshooting Guides
Issue 1: Decomposition during Nucleophilic Substitution Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction mixture turns dark brown or black. | Excessive heat. | - Run the reaction at a lower temperature. - Use a solvent with a lower boiling point. - Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures. |
| Multiple unexpected spots on TLC. | Strong base is promoting side reactions. | - Use a weaker organic base (e.g., TEA, DIPEA) instead of inorganic bases (e.g., NaOH, KOH). - Use a carbonate base (e.g., K₂CO₃, Cs₂CO₃) which is generally milder. - Add the base slowly and at a controlled temperature. |
| Low yield of the desired product. | Decomposition of starting material or product. | - Protect the reaction from light by wrapping the flask in aluminum foil. - Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). - Reduce the reaction time by using a more efficient catalyst or a higher concentration of the nucleophile (if stable). |
Issue 2: Decomposition during Modification of the Hydroxyl Group
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of a tar-like substance. | Strongly acidic or basic conditions for ether or ester formation. | - For etherification, consider using milder conditions such as Williamson ether synthesis with a gentle base (e.g., K₂CO₃) and monitoring the temperature closely. - For esterification, use coupling agents like DCC/DMAP at low temperatures instead of highly acidic conditions (e.g., refluxing in strong acid). |
| Unidentifiable byproducts. | Reaction with the nitro or bromo group. | - Choose reagents that are selective for the hydroxyl group. - Protect other functional groups if necessary, although this adds extra steps. |
Issue 3: Decomposition during Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Streaking or decomposition on silica gel column. | Acidity of silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a different stationary phase, such as alumina (basic or neutral). |
| Product degrades during solvent evaporation. | High temperature of the rotovap bath. | - Evaporate the solvent at a lower temperature under high vacuum. - Consider co-evaporation with a non-polar solvent like toluene to azeotropically remove the higher-boiling polar solvent. |
Data Presentation
Table 1: General Stability of Functionalized Nitropyridines (Analog-Based Data)
| Condition | General Stability Trend | Potential Decomposition Products (Inferred) |
| Strong Acid (e.g., conc. H₂SO₄, high temp.) | Moderate to Low | Polymerization products, denitration, or hydrolysis of the bromo group. |
| Strong Base (e.g., NaOH, NaOMe, high temp.) | Low | Ring-opening products, polymerization, displacement of the nitro or bromo group. |
| Elevated Temperature (>150 °C) | Moderate to Low | Denitration, debromination, formation of tar. |
| UV Light Exposure | Moderate to Low | Photodegradation products, often complex mixtures. |
| Common Reducing Agents (e.g., H₂/Pd, SnCl₂) | Low (intended reaction) | Reduction of the nitro group to amino, hydroxylamino, or azo compounds. |
| Common Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Moderate to Low | Ring-opening or formation of pyridine-N-oxide. |
Note: This data is generalized from the behavior of similar nitropyridine and halonitroaromatic compounds and should be used as a qualitative guide.
Experimental Protocols
Protocol 1: General Procedure for a Mild Nucleophilic Aromatic Substitution
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).
-
Reagents: Add the nucleophile (1.1 - 1.5 eq) and a mild organic base such as triethylamine (1.5 - 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Heating (if necessary): If no reaction is observed at room temperature, slowly warm the mixture to 40-60 °C and continue to monitor.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutralized silica gel.
Mandatory Visualization
Technical Support Center: Cross-Coupling of 5-Bromo-2-nitropyridin-3-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-Bromo-2-nitropyridin-3-ol" in cross-coupling reactions. This substrate presents unique challenges due to the electronic properties of the pyridine ring, the presence of a nitro group, and a hydroxyl functionality.
Troubleshooting Guide & FAQs
This section is designed to help you troubleshoot common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions with this compound.
General Issues
Q1: My reaction is not working at all (no product formation). What are the first things to check?
A1: For any cross-coupling reaction, it is crucial to ensure an inert atmosphere and anhydrous conditions. Oxygen can deactivate the palladium catalyst.[1] Start by checking the quality of your reagents and solvents. Ensure your solvent is thoroughly degassed and your reagents are pure and dry. It's also important to verify the activity of your palladium catalyst, as it can degrade over time.
Q2: I am observing a significant amount of starting material decomposition. What could be the cause?
A2: The combination of a nitro group and a hydroxyl group on the pyridine ring makes the substrate sensitive to certain reaction conditions. Strong bases, in particular, can cause decomposition.[2] Consider using a weaker base or running the reaction at a lower temperature.
Suzuki-Miyaura Coupling
Q3: I am getting very low yields in my Suzuki-Miyaura coupling. How can I improve it?
A3: Low yields in Suzuki couplings with pyridine substrates are a known challenge, often referred to as the "2-pyridyl problem," which can be exacerbated by the electron-withdrawing nitro group.[3] The choice of catalyst, ligand, and base is critical. For electron-deficient pyridines, bulky and electron-rich phosphine ligands are often beneficial.[4] You may need to screen different palladium catalysts and ligands. Also, ensure your boronic acid is of high quality, as they can degrade upon storage.
Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[1] Thoroughly degassing your reaction mixture is essential. You can also try adjusting the stoichiometry of your reagents, using a slight excess of the bromopyridine. The choice of base can also influence the extent of homocoupling.
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination is sluggish or fails completely. What are the likely reasons?
A5: The pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity, a common issue with heteroaromatic substrates in Buchwald-Hartwig aminations.[2] The choice of a suitable ligand is crucial to overcome this. Sterically hindered and electron-rich phosphine ligands are often required.[5] Additionally, the nitro group makes the pyridine ring highly electron-deficient, which can affect the oxidative addition step. The choice of a strong, non-nucleophilic base is also critical, but be mindful of potential substrate decomposition.[2]
Q6: What are the best bases for the Buchwald-Hartwig amination of this substrate?
A6: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective.[2] However, given the presence of the nitro group, which can be sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be better alternatives to avoid decomposition.[2] It may be necessary to screen a few different bases to find the optimal one for your specific amine coupling partner.
Heck Reaction
Q7: My Heck reaction is giving a complex mixture of products. How can I improve the selectivity?
A7: The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors. The position of the nitro and hydroxyl groups on the pyridine ring will direct the incoming alkene. If you are not achieving the desired regioselectivity, you may need to modify the catalyst system. The choice of ligand can have a significant impact on the outcome of the reaction. Phosphine-free catalyst systems or the use of N-heterocyclic carbene (NHC) ligands have shown promise in controlling selectivity in Heck reactions.[6][7]
Q8: The reaction is not going to completion, and I have a lot of unreacted starting material. What should I try?
A8: Incomplete conversion in a Heck reaction can be due to several factors. The palladium catalyst may be deactivated. Ensure you are using a pre-activated Pd(0) source or that your Pd(II) precatalyst is efficiently reduced in situ.[8] The reaction temperature might also be too low. Heck reactions often require elevated temperatures to proceed at a reasonable rate.[9] You could also consider using a different solvent with a higher boiling point.
Recommended Starting Conditions
The following table provides recommended starting conditions for the cross-coupling of this compound. These are general guidelines and may require optimization for your specific coupling partner.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 80-100 |
| Pd₂(dba)₃ (2-5) | XPhos (4-10) | Cs₂CO₃ (2-3) | Toluene | 100-110 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5) | RuPhos (4-10) | NaOtBu (1.5-2) | Toluene | 90-110 |
| Pd(OAc)₂ (2-5) | BrettPhos (4-10) | K₃PO₄ (2-3) | Dioxane | 100-110 | |
| Heck | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N (2-3) | DMF or NMP | 100-130 |
| PdCl₂(PPh₃)₂ (2-5) | None | NaOAc (2-3) | DMA | 120-140 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add this compound (1.0 equiv.), the palladium precatalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the base.
-
Add the amine (1.1-1.5 equiv.) followed by the degassed solvent.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and/or brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Heck Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the palladium catalyst and, if applicable, the ligand.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A decision tree for troubleshooting common cross-coupling issues.
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions of 5-Bromo-2-nitropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of 5-Bromo-2-nitropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do the substituents influence its reactivity?
A1: this compound has three primary sites for functionalization, with reactivity governed by the electronic properties of its substituents. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the strongly electron-withdrawing nitro group (-NO₂).[1][2]
-
3-hydroxyl group (-OH): This group has an acidic proton and can be readily deprotonated with a suitable base to form a phenoxide-like species, making it a prime site for O-alkylation and O-arylation reactions.
-
5-bromo group (-Br): The carbon-bromine bond is the principal site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.
-
C-4 and C-6 positions: The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nitro group. While the bromine at C-5 is a site for cross-coupling, strong nucleophiles can potentially displace it via Nucleophilic Aromatic Substitution (SNAr), as has been demonstrated in the analogous compound 5-bromo-2-nitropyridine.[3]
Q2: How can I achieve selective O-alkylation or O-arylation on the hydroxyl group without side reactions?
A2: Selective O-alkylation (a Williamson ether synthesis) or O-arylation can be achieved by carefully selecting the base and reaction conditions. The key is to use a base strong enough to deprotonate the hydroxyl group but not so strong as to promote unwanted side reactions.
-
Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are effective in deprotonating the hydroxyl group while being mild enough to avoid elimination reactions with the alkyl halide or degradation of the pyridine ring.
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the reaction.
-
Temperature: Gentle heating (e.g., 50-80 °C) is usually sufficient to drive the reaction to completion.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura cross-coupling reaction at the C-5 position?
A3: The Suzuki-Miyaura reaction is a robust method for creating a C-C bond at the C-5 position. Based on successful couplings with structurally similar aminobromopyridines, a reliable set of starting conditions can be proposed.[4][5][6] The reaction couples the bromopyridine with an arylboronic acid in the presence of a palladium catalyst and a base.[6]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at 3-5 mol% is a common and effective choice.[5]
-
Base: An aqueous solution of an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used.[5]
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often employed.[5]
-
Temperature: Refluxing at 85-100 °C for several hours (4-18 h) is standard.[5]
Q4: What are the recommended starting conditions for a Sonogashira cross-coupling reaction?
A4: The Sonogashira coupling is used to link a terminal alkyne to the C-5 position of the pyridine ring.[7] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[8]
-
Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper co-catalyst, typically copper(I) iodide (CuI), is used.[9]
-
Base: A mild organic base, most commonly an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[9]
-
Solvent: Solvents like Tetrahydrofuran (THF) or DMF are suitable.
-
Temperature: These reactions often proceed efficiently at room temperature to moderate heat (e.g., 25-65 °C).[7][9]
Troubleshooting Guides
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
| Symptom | Probable Cause(s) | Troubleshooting Steps |
| Reaction fails to start or stalls (starting material remains) | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized.[10]2. Oxygen Contamination: Dissolved oxygen can deactivate the catalyst.[10]3. Poor Reagent Quality: The boronic acid may have degraded (hydrolyzed), or the alkyne may be impure.[10] | 1. Use fresh catalyst or a pre-catalyst that generates Pd(0) in situ. Ensure ligands are pure.2. Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use. Maintain a positive inert atmosphere throughout the reaction.[10]3. Use fresh, high-purity boronic acid or alkyne. Check the quality of the base. |
| Formation of significant side products | 1. Dehalogenation: The bromo group is replaced by hydrogen.2. Homocoupling: The boronic acid couples with itself (Suzuki) or the alkyne couples with itself (Glaser coupling in Sonogashira).[6] | 1. Use a milder base or lower the reaction temperature. Ensure strict anaerobic conditions.2. For Suzuki, use a precise stoichiometry of the boronic acid (1.1-1.2 eq).[6] For Sonogashira, avoid introducing oxygen, which promotes Glaser coupling. A copper-free protocol may be beneficial. |
| Product is formed but difficult to isolate/purify | 1. Coordination to Silica Gel: The pyridine nitrogen can coordinate strongly to acidic silica gel, causing streaking or retention on the column.2. Product is highly polar. | 1. Neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (~1%) before packing the column.2. Consider alternative purification methods like crystallization or reverse-phase chromatography. |
Problem 2: Poor Regioselectivity or Unwanted Reactivity
| Symptom | Probable Cause(s) | Troubleshooting Steps |
| Reaction with the -NO₂ group instead of the intended site | The nitro group can be reduced under certain conditions (e.g., using certain reducing agents or catalytic hydrogenation conditions). | Avoid harsh reducing conditions if the nitro group is to be retained. If reduction is desired, common reagents include SnCl₂ or iron powder in acidic media.[4] |
| O-Alkylation fails or gives low yield | 1. Base is too weak: Incomplete deprotonation of the hydroxyl group.2. Competing SNAr: A very strong nucleophile or harsh conditions might favor attack at the ring. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH), but proceed with caution.2. Use milder conditions: lower temperature and a less polar solvent if possible. |
Data Presentation: Reaction Conditions
Table 1: Typical Starting Conditions for Suzuki-Miyaura Coupling of 5-Bromo-pyridines (Adapted from protocols for structurally similar substrates)[5][6]
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | Ensure high purity. |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 eq) | Quality is critical; some are prone to hydrolysis.[10] |
| Catalyst | Pd(PPh₃)₄ (3 - 5 mol%) | Other catalysts like PdCl₂(dppf) can also be effective. |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq) | Usually dissolved in water. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Must be thoroughly degassed. |
| Temperature | 85 - 100 °C | Reaction progress should be monitored by TLC or LC-MS. |
| Time | 4 - 18 hours | Varies depending on the reactivity of the boronic acid. |
Table 2: Typical Starting Conditions for Sonogashira Coupling of 5-Bromo-pyridines (Adapted from protocols for structurally similar substrates)[8][9]
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | Substrate should be dry. |
| Alkyne | Terminal Alkyne (1.1 - 1.2 eq) | Should be pure and free of moisture. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 - 5 mol%) | Pd(PPh₃)₄ is also commonly used. |
| Cu Co-catalyst | CuI (5 - 10 mol%) | Essential for the standard Sonogashira mechanism. |
| Base | Triethylamine (Et₃N) or DIPEA (2.0 - 3.0 eq) | Acts as both base and often as a co-solvent. |
| Solvent | THF or DMF | Must be anhydrous and degassed. |
| Temperature | 25 - 65 °C | Often proceeds well at room temperature. |
| Time | 2 - 16 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation
-
To a clean, dry flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration).
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir the suspension for 15-20 minutes at room temperature.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [5][6]
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.2 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via cannula.
-
Heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring for 15-18 hours.
-
Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (consider using silica gel neutralized with 1% Et₃N).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. reddit.com [reddit.com]
"5-Bromo-2-nitropyridin-3-ol" stability issues and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 5-Bromo-2-nitropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
There are conflicting recommendations for the optimal storage temperature for this compound. Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C in an inert atmosphere.[1] To ensure maximum stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is the more cautious approach. The compound should be kept away from moisture.
Q2: What are the visible signs of degradation for this compound?
This compound is typically a yellow to brown powder. A significant change in color, such as darkening, or a change in the physical appearance of the powder may indicate degradation. The presence of an unusual odor could also be a sign of decomposition, as thermal decomposition may emit corrosive fumes.
Q3: Is this compound sensitive to light?
While specific photostability studies for this compound are not extensively documented, aromatic nitro compounds and N-oxides can be sensitive to UV light, which can lead to complex degradation pathways. Therefore, it is best practice to store the compound protected from light.
Q4: What are the known incompatibilities for this compound?
This compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[2][3] Contact with these substances could lead to vigorous reactions and decomposition of the compound.
Q5: How should I handle this compound safely?
This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. When handling this compound, it is important to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Avoid creating dust.[4]
-
Wash hands thoroughly after handling.[2]
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
If you are experiencing inconsistent results in your experiments using this compound, it could be due to the degradation of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: The compound has changed in appearance.
If you observe a change in the color or physical state of your this compound, it is a strong indicator of degradation.
Recommended Actions:
-
Do not use the compound. A change in appearance suggests that the chemical integrity of the compound may be compromised, which could lead to unreliable experimental outcomes.
-
Review your storage conditions. Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, and away from incompatible materials).
-
Dispose of the degraded compound properly. Follow your institution's guidelines for the disposal of chemical waste.
-
Order a fresh batch of the compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | Room Temperature or 2-8°C | [1] |
| Appearance | Yellow to brown powder | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [2][3] |
Experimental Protocols
Protocol 1: Visual Inspection for Degradation
Objective: To qualitatively assess the stability of this compound by visual inspection.
Materials:
-
Sample of this compound
-
White weighing paper or a clean, dry watch glass
-
Spatula
Procedure:
-
In a well-ventilated area, carefully dispense a small amount of the this compound onto a white weighing paper or watch glass.
-
Observe the color of the powder. A fresh sample should be a yellow to brown powder.[5] Note any significant darkening or deviation from this expected color.
-
Examine the texture of the powder. It should be a free-flowing solid. Note any clumping, which could indicate moisture absorption.
-
Carefully note any unusual odors. A pungent or acrid smell may indicate decomposition.
-
Compare the appearance of your sample to any available reference photos from the supplier or previous batches.
Protocol 2: Solubility Test for a Quick Purity Check
Objective: To perform a quick check of the compound's integrity by testing its solubility in a known solvent.
Materials:
-
Sample of this compound
-
A suitable solvent in which the compound is known to be soluble (e.g., DMSO, DMF).
-
Small test tube or vial
-
Vortex mixer
Procedure:
-
Weigh a small, known amount of this compound (e.g., 1-2 mg).
-
Add the compound to a clean, dry test tube or vial.
-
Add a specific volume of the chosen solvent to achieve a concentration at which the compound is expected to be fully soluble.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect the solution. A pure, stable sample should dissolve completely to give a clear solution. The presence of insoluble material or a hazy appearance may suggest the presence of impurities or degradation products.
Disclaimer: These protocols are intended for preliminary, qualitative assessment only and do not replace rigorous analytical methods such as HPLC or NMR for purity determination.
Signaling Pathways and Logical Relationships
Degradation Pathway Hypothesis:
Based on the reactivity of analogous 4-nitropyridine N-oxides, the primary degradation routes for nitropyridine compounds are expected to involve the reduction of the nitro group and nucleophilic substitution.
Caption: Potential degradation pathways for nitropyridine compounds.
References
Common pitfalls in handling "5-Bromo-2-nitropyridin-3-ol"
Technical Support Center: 5-Bromo-2-nitropyridin-3-ol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the handling, synthesis, and purification of this compound. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific experimental data for this compound is limited. The guidance provided is based on established chemical principles and data from structurally similar compounds, such as other substituted nitropyridines. Researchers should use this information as a starting point and optimize their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: this compound, like many related nitropyridine compounds, should be handled with care. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Avoid Contact: Prevent contact with skin and eyes as it may cause irritation.[1] In case of contact, rinse the affected area thoroughly with water.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored in a cool, dry, and dark place.[2] Recommended storage is at 0 - 8 °C.[2] Keep the container tightly sealed to prevent moisture absorption and degradation.
Q3: What is the typical appearance and solubility profile of this compound?
A3: It is typically a yellow to brown powder.[2] While specific solubility data is not widely available, related compounds are often sparingly soluble in water but show good solubility in polar organic solvents.
Troubleshooting Guides
Synthesis
Q4: I am synthesizing this compound and my yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors, particularly in the nitration or oxidation steps common in the synthesis of such compounds.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
-
Suboptimal Temperature: Temperature control is often critical for the regioselectivity of nitration reactions on pyridine rings.[3] Deviations from the optimal temperature can lead to the formation of undesired isomers or side products.
-
Side Reactions: The formation of byproducts is a common issue. For instance, in reactions involving bromination, di-brominated species can be formed. During nitration, positional isomers can also be a significant byproduct.[4]
-
Degradation: The product might be unstable under the reaction or workup conditions. Exposure to strong acids or bases for extended periods, or high temperatures, can lead to degradation.
Q5: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities?
A5: Common impurities in the synthesis of substituted nitropyridines include:
-
Unreacted Starting Materials: The most straightforward impurity to identify.
-
Positional Isomers: Nitration of a substituted pyridine ring can often lead to a mixture of isomers.[4]
-
Di-substituted Byproducts: Over-bromination can lead to di-bromo-nitropyridinol impurities.
-
Degradation Products: If the reaction or workup is too harsh, the nitro or hydroxyl groups can be involved in side reactions.
Purification
Q6: I am having trouble purifying this compound by column chromatography. The compound is streaking and the separation is poor.
A6: Streaking and poor separation are common challenges when purifying polar, nitrogen-containing compounds on silica gel.[4][5]
-
Strong Interaction with Silica: The basic nature of the pyridine nitrogen and the polar functional groups can lead to strong, non-ideal interactions with the acidic silica gel.[6]
-
Solution:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This will cap the acidic sites on the silica and improve the peak shape.[4][6]
-
Deactivate the Silica Gel: You can prepare a slurry of the silica gel in your eluent containing the basic modifier before packing the column.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase like amino-propylated silica.[5][6]
-
Q7: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A7: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a rapid drop in temperature.
-
Potential Causes & Solutions:
-
High Impurity Level: The crude product may be too impure for effective recrystallization. Consider a preliminary purification by column chromatography.
-
Solution is Supersaturated: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Cooling Rate is Too Fast: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.[4]
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or use a co-solvent system.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₅H₃BrN₂O₃ | [2] |
| Molecular Weight | 218.99 g/mol | [2] |
| Melting Point | 245 - 250 °C | [2] |
| Appearance | Yellow to brown powder | [2] |
| Storage Temperature | 0 - 8 °C | [2] |
Experimental Protocols
General Protocol for the Synthesis of a Nitropyridine Derivative
This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for this compound.
Objective: To synthesize a nitropyridine derivative from its amino-pyridine precursor via an oxidation reaction.
Materials:
-
Amino-bromopyridine precursor
-
Concentrated Sulfuric Acid
-
Hydrogen Peroxide (or another suitable nitrating/oxidizing agent)
-
Crushed Ice
-
Deionized Water
-
Base for neutralization (e.g., NaOH solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add the amino-bromopyridine precursor to cold, concentrated sulfuric acid.
-
Maintain the temperature at 0-5 °C and slowly add the oxidizing/nitrating agent dropwise. Careful temperature control is crucial to prevent side reactions.[3]
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice.
-
Neutralize the acidic solution by the slow addition of a base until the product precipitates out.
-
Collect the crude product by vacuum filtration and wash it with cold deionized water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Solvent Systems for 5-Bromo-2-nitropyridin-3-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-nitropyridin-3-ol. The focus is on optimizing solvent systems to improve reaction outcomes, minimize side products, and streamline purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that influence solvent choice?
This compound is a versatile intermediate with several reactive sites that can be influenced by the choice of solvent.[1] The pyridine ring is electron-deficient due to the presence of the nitro group, which activates the ring for nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position is a good leaving group for such substitutions and can also participate in various cross-coupling reactions. The hydroxyl group at the 3-position can act as a nucleophile or be deprotonated to form an alkoxide, which can then undergo reactions like etherification. The choice of solvent will influence the solubility of the reactants and reagents, the rate of reaction, and in some cases, the regioselectivity.
Q2: How does this compound exist in solution, and how does this affect reactivity?
This compound can exist in tautomeric forms: the pyridin-3-ol form and the pyridin-2(1H)-one form. The equilibrium between these tautomers can be influenced by the solvent. Protic solvents may favor the pyridin-3-ol form through hydrogen bonding, while aprotic solvents might favor the pyridin-2(1H)-one form. This tautomerism is a critical consideration as the reactivity of the hydroxyl/keto group and the aromatic ring can be significantly altered.
Q3: What are the general considerations for choosing a solvent for reactions with this compound?
The primary consideration is the solubility of this compound and all other reactants. The ideal solvent should also be inert to the reaction conditions and reagents. For reactions involving charged intermediates, such as in SNAr, polar aprotic solvents are often preferred as they can solvate cations while leaving the nucleophile relatively unsolvated and more reactive. For cross-coupling reactions, a variety of solvents and solvent mixtures are commonly used, and the optimal choice is often determined empirically.
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Poor conversion of this compound when reacting with a nucleophile to replace the bromine atom.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommended Solvents |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved at the reaction temperature. Consider using a co-solvent to improve solubility. | DMF, DMSO, NMP, Dioxane |
| Low Reactivity of Nucleophile | The choice of solvent can significantly impact the reactivity of the nucleophile. Polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles. | DMF, DMSO, Acetonitrile |
| Side Reaction at the Hydroxyl Group | The hydroxyl group may be deprotonated by the base, leading to side reactions. Using a less basic or non-basic reaction medium, or protecting the hydroxyl group, can mitigate this. The choice of solvent can influence the pKa of the hydroxyl group. | Toluene, THF (with a non-nucleophilic base) |
Issue 2: Inefficient O-Alkylation (Etherification) of the Hydroxyl Group
Problem: Low yield of the desired ether product when reacting this compound with an alkyl halide.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommended Solvents |
| Incomplete Deprotonation of the Hydroxyl Group | The strength of the base and the solvent system are crucial for complete deprotonation. A polar aprotic solvent can enhance the reactivity of the resulting alkoxide. | DMF, THF, Acetonitrile |
| Low Reactivity of the Alkyl Halide | The solvent can influence the rate of the SN2 reaction. Polar aprotic solvents are generally preferred for SN2 reactions. | Acetone, DMF, DMSO |
| Competing N-Alkylation | If the reaction is performed under conditions where the pyridin-2(1H)-one tautomer is present, N-alkylation can be a competing side reaction. Solvent choice can influence the tautomeric equilibrium. | Consider non-polar aprotic solvents to potentially favor one tautomer. |
Issue 3: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Problem: Low yield, catalyst decomposition, or formation of side products during cross-coupling reactions at the bromine position.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommended Solvents |
| Catalyst Deactivation | The solvent must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. The presence of water can be beneficial in some Suzuki couplings but detrimental in others. | Suzuki: Dioxane/Water, Toluene/Water, THF/Water. Buchwald-Hartwig: Toluene, Dioxane, THF. |
| Poor Ligand Solubility or Performance | The choice of solvent can affect the solubility and efficacy of the phosphine ligand used in the cross-coupling reaction. | Toluene, Dioxane, THF |
| Homocoupling of the Boronic Acid (Suzuki) | This side reaction can be influenced by the solvent and base combination. Careful optimization of the reaction conditions is necessary. | Dioxane/Water, DMF |
Experimental Protocols
Synthesis of 5-Bromo-2-hydroxy-3-nitropyridine
This protocol is adapted from the synthesis of the tautomer, 5-bromo-2-hydroxy-3-nitropyridine.[2]
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid (d=1.84 g/cm³)
-
Fuming Nitric Acid (d=1.5 g/cm³)
-
Ice
Procedure:
-
In a flask suitable for strong acids, add 100 g (574.7 mmol) of 2-amino-5-bromopyridine to 300 ml of concentrated sulfuric acid while cooling in an ice bath to maintain the temperature.
-
With vigorous stirring, add 34.5 ml (821.6 mmol) of fuming nitric acid dropwise, ensuring the temperature does not exceed 60°C.
-
After the addition is complete, continue stirring the mixture at 60°C for 2 hours.
-
Carefully pour the reaction mixture into a large beaker containing crushed ice.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the product to obtain 5-bromo-2-hydroxy-3-nitropyridine.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This is a general guideline and will require optimization for specific nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Base (if required, e.g., K₂CO₃, NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF).
-
If a base is required to deprotonate the nucleophile or the hydroxyl group, add it at this stage (e.g., NaH, 1.1 eq).
-
Add the nucleophile (1.1-1.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield reactions.
References
Technical Support Center: Functionalization of 5-Bromo-2-nitropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-nitropyridin-3-ol. The content is designed to address specific issues that may be encountered during the functionalization of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The functionalization of this compound presents several challenges due to its specific substitution pattern:
-
Electron-Deficient Ring: The presence of the electron-withdrawing nitro group and the pyridine nitrogen makes the ring electron-deficient. This can decrease the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3]
-
Hydroxyl Group Reactivity: The acidic proton of the hydroxyl group can interfere with many cross-coupling reactions. It may react with the base or the organometallic reagent. Therefore, protection of the hydroxyl group is often necessary.
-
Steric Hindrance: The proximity of the nitro and hydroxyl groups to the bromine atom may introduce steric hindrance, affecting the approach of the catalyst and coupling partners.
Q2: Is it necessary to protect the hydroxyl group on this compound before performing cross-coupling reactions?
A2: Yes, in most cases, protecting the hydroxyl group is highly recommended. The acidic proton of the hydroxyl group can be detrimental to many catalytic cycles, especially those employing strong bases or sensitive organometallic reagents. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBS, TIPS), benzyl ethers, or conversion to a triflate for direct use in some coupling reactions.[4] The choice of protecting group will depend on its stability to the planned reaction conditions and the ease of its subsequent removal.
Q3: What are the most common side reactions to watch out for during the Suzuki coupling of this substrate?
A3: The most common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of the corresponding arene instead of the desired coupled product.[3] Using anhydrous solvents and reagents, and sometimes employing boronic esters (e.g., pinacol esters), can minimize this issue.
-
Homocoupling: The coupling of two boronic acid molecules is a frequent side reaction, often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture and using a pre-activated Pd(0) catalyst can help reduce homocoupling.
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom can occur, particularly in the presence of certain hydride sources or under prolonged reaction times at high temperatures.[3]
Q4: Can the nitro group interfere with palladium-catalyzed cross-coupling reactions?
A4: While nitroarenes have traditionally been challenging substrates, recent advances in catalyst systems have made their use in cross-coupling reactions more feasible.[5] However, the nitro group can still pose challenges. It is a strong electron-withdrawing group, which can affect the electronic properties of the catalyst and the substrate. In some cases, the nitro group can be reduced under the reaction conditions, especially if a reducing agent is present or if the reaction is run for an extended period at high temperatures. Careful selection of the catalyst, ligand, and reaction conditions is crucial to ensure the compatibility of the nitro group.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Catalyst inactivity due to the electron-deficient pyridine ring. 2. Ineffective base. 3. Protodeboronation of the boronic acid. 4. Catalyst inhibition by the pyridine nitrogen. | 1. Catalyst & Ligand: Use a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective for electron-deficient heteroaryl halides.[2][6] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle.[2] 2. Base: Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[2] Ensure the base is anhydrous and finely powdered. 3. Boronic Acid: Use a slight excess (1.2-1.5 equivalents) of the boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[3] 4. Additives: In some cases, the addition of a copper(I) co-catalyst can be beneficial. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. In situ reduction of Pd(II) to Pd(0) is inefficient. | 1. Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3] 2. Catalyst: Use a direct Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during catalyst activation.[3] |
| Dehalogenation of Starting Material | 1. Presence of hydride sources (e.g., certain alcohol solvents). 2. High reaction temperature or prolonged reaction time. | 1. Solvent: Use anhydrous, aprotic solvents like dioxane or toluene. 2. Reaction Conditions: Optimize the reaction time and temperature to find a balance between complete conversion and minimizing dehalogenation. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No C-N Coupling | 1. Inappropriate catalyst-ligand combination for the electron-deficient substrate. 2. Base is not strong enough or is sterically hindered. 3. Amine substrate is too sterically hindered or has low nucleophilicity. | 1. Catalyst & Ligand: Employ specialized ligands for challenging aminations. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[7][8] For very challenging substrates, consider using a G3 or G4 precatalyst. 2. Base: Use a strong, non-nucleophilic base like NaOtBu, K₂CO₃, or Cs₂CO₃. The choice of base can be critical and may require screening. 3. Amine: If possible, use a slight excess of the amine coupling partner. |
| Formation of Side Products | 1. Hydrodehalogenation of the starting material. 2. Diarylation of a primary amine. | 1. Reaction Conditions: Optimize the reaction temperature and time. 2. Ligand Choice: The choice of ligand can influence the selectivity for mono- versus diarylation. Bidentate ligands like BINAP or DPPF were initially developed to address some of these issues.[7] |
Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective catalyst system. 2. Deactivation of the copper co-catalyst. 3. Homocoupling of the terminal alkyne (Glaser coupling). | 1. Catalyst: Use a reliable palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with a copper(I) salt (e.g., CuI).[9][10] 2. Inert Atmosphere: Maintain a strict inert atmosphere to prevent oxidation of the copper(I) acetylide. 3. Base: A strong amine base like triethylamine or diisopropylethylamine is typically used as both the base and a solvent. |
| Alkyne Homocoupling | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
Data Presentation
The following tables provide representative starting conditions for the functionalization of bromopyridines with similar electronic properties to this compound. Note: These are starting points and will likely require optimization for the specific substrate.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | 12-24 | 60-90 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2) | Toluene | 100-120 | 12-24 | 65-95 |
| Pd(PPh₃)₄ (5-10) | - | K₂CO₃ (2) | DME/H₂O | 80-100 | 16-24 | 50-80 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | 70-95 |
| Pd(OAc)₂ (2-5) | BINAP (3-6) | Cs₂CO₃ (2) | Dioxane | 100 | 16-24 | 60-85 |
| G3-XPhos (1-3) | - | K₂CO₃ (2) | t-BuOH | 80-100 | 8-16 | 75-98 |
Table 3: Representative Conditions for Sonogashira Coupling of Electron-Deficient Bromopyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF or DMF | RT - 80 | 4-24 | 70-95 |
| Pd(PPh₃)₄ (3-5) | CuI (5-10) | DIPEA | Dioxane | 60-100 | 6-18 | 65-90 |
Experimental Protocols
The following are generalized experimental protocols that can be used as a starting point for the functionalization of this compound. It is crucial to first protect the hydroxyl group.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the protected this compound (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu).
-
Evacuate and backfill the flask with an inert gas.
-
Add the protected this compound (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add the protected this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) iodide co-catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualization
Caption: A workflow for catalyst selection and troubleshooting for the functionalization of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Bromo-2-nitropyridin-3-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-Bromo-2-nitropyridin-3-ol".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Issue 1: Low or No Yield During Synthesis
Q: I am getting a low yield or no desired product during the nitration of 3-Bromo-5-hydroxypyridine to form this compound. What could be the issue?
A: Low yields in the nitration of pyridinol derivatives can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Insufficiently Strong Nitrating Conditions: The pyridine ring is electron-deficient and is further deactivated by the bromo substituent, making electrophilic nitration challenging.
-
Troubleshooting: Ensure the use of a potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid. The reaction may require elevated temperatures and prolonged reaction times to proceed to completion.
-
-
Competing Side Reactions: Over-nitration or degradation of the starting material or product can occur under harsh conditions.
-
Troubleshooting: Maintain careful temperature control throughout the reaction. Add the nitrating agent dropwise at a low temperature (e.g., 0 °C) before allowing the reaction to warm to the desired temperature. Monitor the reaction progress by TLC or LC-MS to avoid unnecessary heating after the reaction is complete.
-
-
Moisture in Reaction: The presence of water can deactivate the nitrating agent.
-
Troubleshooting: Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use.
-
Issue 2: Difficulty in Product Purification
Q: My crude this compound is impure, and I'm having trouble purifying it.
A: Purification of nitrated pyridines can be challenging due to the presence of polar byproducts and the potential for the product to be thermally unstable.
-
Contamination with Starting Material: Incomplete reaction can leave unreacted 3-Bromo-5-hydroxypyridine in the crude product.
-
Troubleshooting: Monitor the reaction to completion. If starting material remains, consider adjusting the stoichiometry of the nitrating agent or increasing the reaction time.
-
-
Formation of Isomeric Byproducts: While the directing effects of the existing substituents favor the desired product, small amounts of other isomers may form.
-
Troubleshooting: Recrystallization is often an effective method for purifying nitrated pyridines. A suitable solvent system might be ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be employed, but care should be taken as the acidic nature of silica can sometimes affect acid-sensitive compounds.
-
-
Dark-Colored Impurities: Nitration reactions can often produce colored, tar-like impurities.
-
Troubleshooting: A charcoal treatment of the crude product solution before recrystallization can help remove colored impurities.
-
Issue 3: Poor Reactivity in Subsequent Reactions
Q: I am using this compound as a starting material for a nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction, but the reaction is sluggish or does not proceed.
A: The reactivity of this compound is influenced by the electronic nature of the pyridine ring and the nature of the other functional groups.
-
Deactivation of the Ring: While the nitro group is strongly electron-withdrawing and activates the ring towards nucleophilic attack, the hydroxyl group is electron-donating and can have a deactivating effect.
-
Troubleshooting: For SNAr reactions, ensure that the reaction conditions are sufficiently forcing (e.g., higher temperatures, stronger nucleophiles, or the use of a strong base to deprotonate the hydroxyl group). For cross-coupling reactions, the choice of catalyst, ligand, and base is crucial and may require optimization.
-
-
Steric Hindrance: The substituents on the pyridine ring may sterically hinder the approach of the nucleophile or the catalyst.
-
Troubleshooting: In such cases, using a less sterically hindered nucleophile or a catalyst with a smaller ligand might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical work-up procedures for the synthesis of this compound?
A1: A common work-up procedure involves carefully quenching the reaction mixture by pouring it onto ice. The precipitated solid product is then collected by filtration and washed with cold water to remove any remaining acid. The crude product can then be dried and purified, typically by recrystallization.
Q2: What safety precautions should be taken when working with this compound and its reactions?
A2: Nitrated organic compounds can be energetic and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating the compound to high temperatures unless necessary and behind a blast shield. Consult the Safety Data Sheet (SDS) for detailed safety information.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the compound can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.
Q4: Can the hydroxyl group in this compound interfere with subsequent reactions?
A4: Yes, the acidic proton of the hydroxyl group can interfere with reactions that are sensitive to acidic conditions or that employ strong bases. It may be necessary to protect the hydroxyl group (e.g., as a methyl or benzyl ether) before carrying out certain transformations.
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters and Yield
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-5-hydroxypyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | - | 0 to RT | 20 | 90 | [1] |
Table 2: Physical and Spectroscopic Data of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| This compound | C₅H₃BrN₂O₃ | 218.99 | - | - |
| 5-Bromo-2-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 148-150 | 8.12 (d, 1H), 8.45 (dd, 1H), 8.85 (d, 1H) |
| 5-Bromo-2-hydroxy-3-nitropyridine | C₅H₃BrN₂O₃ | 218.99 | 245-250 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
Materials:
-
3-Bromo-5-hydroxypyridine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
Dissolve 3-Bromo-5-hydroxypyridine (1.0 eq) in concentrated sulfuric acid in a round-bottom flask.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add fuming nitric acid (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product to obtain this compound as a light yellow solid.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Bromonitropyridine with an Amine (Adapted)
Materials:
-
This compound (or a similar bromonitropyridine)
-
Amine nucleophile
-
Base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
To a solution of the bromonitropyridine (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and reactions of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Validation & Comparative
Comparative Analysis of 5-Bromo-2-nitropyridin-3-ol: A Spectroscopic and Spectrometric Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-Bromo-2-nitropyridin-3-ol and its structurally related analogs. The presented data, sourced from publicly available information and predictive models, offers a baseline for the identification and quality control of this important chemical intermediate.
Spectroscopic and Spectrometric Data Comparison
The following table summarizes the available and predicted NMR and MS data for this compound and its related compounds. This comparative approach allows for a more confident structural elucidation, leveraging the known data of similar molecules to interpret the spectral features of the target compound.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| This compound | Predicted aromatic protons | Predicted signals for 5 distinct carbon environments | Exact Mass: 217.93270 Da[1] |
| 5-Bromo-2-nitropyridine | Aromatic protons with characteristic chemical shifts and coupling patterns.[2][3] | Expected deshielding of carbons near the nitro and bromo groups.[3] | Molecular ion peak (M+) with a characteristic M+2 isotopic pattern due to bromine.[3] |
| 5-Bromo-3-nitropyridine-2-carboxylic acid | ¹H NMR spectrum available.[4] | Data not readily available. | Data not readily available. |
| 2-Amino-5-bromo-3-nitropyridine | Aromatic protons. | ¹³C NMR spectra mentioned as available.[5] | m/z 219 (3rd highest peak).[5] |
Experimental Protocols
Standardized experimental procedures are crucial for obtaining reproducible and comparable analytical data. The following are generalized protocols for NMR and mass spectrometry analysis applicable to this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may depend on the solubility of the compound.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal resolution.
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition:
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule, and can be operated in either positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to determine the accurate mass and confirm the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a novel compound like this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID(954240-89-2) 1H NMR [m.chemicalbook.com]
- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 5-Bromo-2-nitropyridin-3-ol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 5-Bromo-2-nitropyridin-3-ol is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing its purity, complete with experimental protocols and data presentation to aid in method selection and development.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is a cornerstone technique for the purity analysis of a wide range of organic compounds, including nitropyridine derivatives.[1][2] Its high resolution, sensitivity, and reproducibility make it well-suited for separating the main compound from process-related impurities and degradation products.[2] Several commercial suppliers of this compound and its analogs report purity determination using HPLC, confirming its suitability.[3][4]
This protocol provides a general starting point for the purity assessment of this compound and can be optimized for specific impurity profiles.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is recommended.[2]
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).[5]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[6] For quantitative analysis, a calibration curve should be constructed using a certified reference standard.[5]
| Parameter | Typical Value/Range |
| Retention Time (Main Peak) | Analyte dependent |
| Resolution | > 2.0 |
| Tailing Factor | 0.8 - 1.5 |
| Limit of Detection (LOD) | ng range |
| Limit of Quantification (LOQ) | ng to µg range |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For pyridine and its derivatives, GC-MS can provide both quantitative purity data and structural information for impurity identification.[1][8] However, the suitability of GC-MS for this compound is contingent on its volatility. The presence of a hydroxyl group can decrease volatility and may necessitate derivatization to convert it to a more volatile form before analysis.[1] The high melting point of the related compound 5-bromo-2-hydroxy-3-nitropyridine (245-250°C) suggests that the target analyte may have low volatility, making direct GC-MS challenging.[4]
This protocol outlines a general approach, with the acknowledgment that derivatization may be a required preliminary step.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., quadrupole or time-of-flight).[8]
-
Derivatization (if necessary):
-
React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a less polar and more volatile trimethylsilyl ether.
-
-
Sample Preparation:
-
Dissolve the derivatized or underivatized sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution if necessary.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC). Impurity identification is facilitated by comparing the acquired mass spectra with spectral libraries (e.g., NIST, Wiley).
| Parameter | Typical Value/Range |
| Retention Time (Main Peak) | Analyte dependent |
| Mass Spectrum (Main Peak) | Characteristic fragmentation pattern |
| Limit of Detection (LOD) | pg to ng range |
| Limit of Quantification (LOQ) | pg to ng range |
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC | GC-MS |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile ones.[2] | Primarily for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[1][6] |
| Separation Principle | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | Commonly uses UV-Vis detection, which is non-destructive.[2] | Uses mass spectrometry, which provides structural information and is highly specific.[8] |
| Impurity Identification | Identification is based on retention time comparison with known standards. LC-MS is required for structural elucidation of unknown impurities.[6] | Provides mass spectra that can be used to identify unknown impurities through library searching and spectral interpretation.[9] |
| Sample Preparation | Generally straightforward, involving dissolution and filtration.[5] | May require an additional derivatization step to increase volatility.[1] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial cost and maintenance.[6] |
Visualizing the Analytical Workflow and Method Comparison
To further clarify the experimental processes and the relationship between these two powerful analytical techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure and Derivatives of 5-Bromo-2-nitropyridin-3-ol
This guide provides a comprehensive analysis of the structure of 5-Bromo-2-nitropyridin-3-ol and explores its potential derivatives. Due to the limited availability of direct experimental data on its derivatives, this document leverages information on closely related nitropyridine compounds to offer valuable insights for researchers, scientists, and professionals in drug development.
Understanding the Core Structure: this compound
This compound is a substituted pyridine derivative with the chemical formula C₅H₃BrN₂O₃.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position.
It's important to note that this compound can exist in tautomeric equilibrium with 5-Bromo-3-nitropyridin-2(1H)-one . This equilibrium is a common feature for pyridinols and can influence the compound's reactivity and the types of derivatives that can be formed.
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.
-
Bromo Group (-Br): An electron-withdrawing halogen that can influence the molecule's reactivity and lipophilicity.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that significantly impacts the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.
-
Hydroxyl Group (-OH): A functional group that can act as a proton donor and is a key site for derivatization reactions.
Potential Derivatization Pathways
The hydroxyl group of this compound is the primary site for derivatization, allowing for the synthesis of a variety of derivatives, primarily ethers and esters.
Ether Derivatives
Ether derivatives can be synthesized through reactions like the Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then reacts with an alkyl halide.
Ester Derivatives
Esterification can be achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride in the presence of a base.
Comparative Performance of Nitropyridine Derivatives: A Broader Perspective
While specific experimental data for derivatives of this compound is scarce, a review of related nitropyridine compounds reveals their significant potential in various applications, particularly in pharmaceuticals and agrochemicals.[2] The biological activity of these derivatives is highly dependent on the nature of the substituents.
| Derivative Class | Potential Biological Activities | Key Structural Influences |
| Ether Derivatives | Antimicrobial, Anticancer | The nature of the alkyl or aryl group (R) on the ether can significantly affect lipophilicity and target binding. |
| Ester Derivatives | Anti-inflammatory, Enzyme Inhibition | The acyl group can act as a prodrug moiety, releasing the active pyridinol upon hydrolysis. |
| Amine Derivatives | Kinase Inhibition, Antiviral | Reduction of the nitro group to an amine opens up further derivatization possibilities, leading to a wide range of biological activities. |
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent compound, 5-Bromo-2-hydroxy-3-nitropyridine (a tautomer of this compound), have been reported.
Synthesis of 5-Bromo-2-hydroxy-3-nitropyridine[3]
Materials:
-
2-Amino-5-bromopyridine
-
Fuming nitric acid (d=1.5 g/cm³)
-
Concentrated sulfuric acid (d=1.84 g/cm³)
-
Ice water
Procedure:
-
To a solution of 100 g (574.7 mmol) of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid, 34.5 ml (821.6 mmol) of fuming nitric acid is added dropwise at 60°C.
-
The reaction mixture is stirred at 60°C for 2 hours.
-
The mixture is then poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 5-bromo-2-hydroxy-3-nitropyridine.
Conclusion
This compound represents a versatile scaffold for the development of novel chemical entities. While direct experimental data on its derivatives is limited, the known reactivity of its hydroxyl and nitro groups, coupled with the established biological activities of related nitropyridine derivatives, suggests a promising area for future research. The synthesis of ether, ester, and other derivatives from this core structure could lead to the discovery of new compounds with significant therapeutic or agrochemical potential. Further experimental investigation is warranted to fully elucidate the structure-activity relationships of this class of compounds.
References
A Comparative Guide to the Reactivity of 5-Bromo-2-nitropyridin-3-ol and 5-Chloro-2-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. The halogenated 2-nitropyridin-3-ol scaffold is a key pharmacophore, and the choice between a bromo or chloro substituent at the 5-position can significantly influence reactivity in pivotal synthetic transformations. This guide provides an in-depth comparison of the reactivity of 5-Bromo-2-nitropyridin-3-ol and 5-Chloro-2-nitropyridin-3-ol, grounded in fundamental chemical principles and supported by data from analogous systems.
Theoretical Framework: The Dueling Reactivities of Bromo and Chloro Substituents
The reactivity of these two compounds is primarily governed by two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice of the halogen substituent has opposing effects on the reaction rates in these two transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on the pyridine ring are facilitated by the electron-withdrawing nature of the ring nitrogen and, in this case, powerfully augmented by the nitro group at the 2-position.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[3]
The rate of an SNAr reaction is influenced by two primary factors:
-
Ring Activation: The electron-withdrawing groups (the nitro group and the pyridine nitrogen) stabilize the negative charge in the Meisenheimer complex, particularly when they are ortho or para to the site of nucleophilic attack.[2]
-
Leaving Group Ability: The ability of the halide to depart from the Meisenheimer complex.
For SNAr, the leaving group ability often follows the trend: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is heavily influenced by the electronegativity of the halogen. The more electronegative chlorine atom can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[3] Therefore, 5-chloro-2-nitropyridin-3-ol is expected to be more reactive in SNAr reactions than its bromo counterpart.
Figure 1: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) rely on the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond. This is often the rate-determining step of the catalytic cycle.[3][4][5]
The reactivity trend for halogens in oxidative addition is generally I > Br > Cl > F .[3][4] This is primarily attributed to the carbon-halogen bond dissociation energy. The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to cleave.[5] Consequently, This compound is expected to be significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields compared to the chloro analogue.[4]
Figure 2: Generalized catalytic cycle for Palladium-Catalyzed Cross-Coupling.
Comparative Reactivity Data (from Analogous Systems)
| Reaction Type | Bromo-Substituted Pyridine | Chloro-Substituted Pyridine | Expected Winner | Rationale |
| Nucleophilic Aromatic Substitution | Slower reaction rates, may require higher temperatures. | Faster reaction rates under identical conditions.[3] | 5-Chloro-2-nitropyridin-3-ol | Higher electronegativity of chlorine stabilizes the transition state of the rate-determining nucleophilic attack.[3] |
| Suzuki Cross-Coupling | High yields under mild conditions with standard catalysts.[3][4] | Often requires more forcing conditions, higher catalyst loading, or specialized ligands for comparable yields.[4] | This compound | Weaker C-Br bond leads to a faster rate of oxidative addition.[5] |
| Buchwald-Hartwig Amination | Generally more reactive, allowing for broader substrate scope and milder conditions.[3][4] | Less reactive, may necessitate the use of more active, bulky phosphine ligands.[4] | This compound | The rate-determining oxidative addition is more facile for the C-Br bond.[5] |
This table is based on well-established reactivity trends for halopyridines and related aryl halides.[3][4][5]
Experimental Design for Head-to-Head Comparison
To empirically validate these principles for the title compounds, the following experimental protocols are proposed. These protocols are designed to provide a clear, quantitative comparison of reactivity.
Protocol for Competitive Nucleophilic Aromatic Substitution
This experiment will determine the relative rates of reaction with a model nucleophile, piperidine.
Objective: To quantify the relative reactivity of this compound and 5-chloro-2-nitropyridin-3-ol in an SNAr reaction.
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and 5-chloro-2-nitropyridin-3-ol in a suitable solvent (e.g., 20 mL of ethanol).
-
Add a sub-stoichiometric amount of piperidine (e.g., 0.5 mmol) to the solution.
-
Heat the reaction mixture to a constant temperature (e.g., 60 °C) and stir.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by diluting with a mobile phase solvent mixture.
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the ratio of the unreacted starting materials and the two corresponding products.
-
Plot the consumption of each starting material over time to determine the relative reaction rates.
Figure 3: Workflow for competitive SNAr reaction analysis.
Protocol for Competitive Suzuki Cross-Coupling
This experiment will assess the relative reactivity in a standard palladium-catalyzed C-C bond formation.
Objective: To quantify the relative reactivity of this compound and 5-chloro-2-nitropyridin-3-ol in a Suzuki coupling reaction.
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add equimolar amounts (e.g., 1.0 mmol each) of this compound and 5-chloro-2-nitropyridin-3-ol.
-
Add a sub-stoichiometric amount of a boronic acid (e.g., 0.5 mmol of phenylboronic acid).
-
Add a suitable base (e.g., 3.0 mmol of K₂CO₃) and a palladium catalyst (e.g., 0.02 mmol of Pd(PPh₃)₄).
-
Add a degassed solvent mixture (e.g., 15 mL of toluene and 5 mL of water).
-
Heat the mixture to a constant temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular time intervals, quenching, and analyzing by HPLC or GC-MS as described in the SNAr protocol.
-
Plot the consumption of each starting material to determine the relative rates of oxidative addition.
Conclusion
The choice between this compound and 5-chloro-2-nitropyridin-3-ol is a strategic decision that hinges on the intended synthetic transformation.
-
For Nucleophilic Aromatic Substitution reactions, 5-chloro-2-nitropyridin-3-ol is the superior choice, offering higher reactivity and allowing for milder reaction conditions.
-
For Palladium-Catalyzed Cross-Coupling reactions, This compound provides a distinct advantage due to its greater reactivity, which can lead to higher yields, reduced catalyst loadings, and greater synthetic efficiency.[4][5]
Understanding these fundamental reactivity differences empowers researchers and drug development professionals to design more efficient, cost-effective, and robust synthetic strategies.
References
A Senior Application Scientist's Guide to Heterocyclic Scaffolds: 5-Bromo-2-nitropyridin-3-ol vs. Other Brominated Pyridine Building Blocks
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for tuning the physicochemical and biological properties of a molecule.[1] The strategic functionalization of the pyridine ring is therefore a cornerstone of modern synthetic chemistry.
Among the vast arsenal of synthetic intermediates, brominated pyridines are workhorse building blocks, prized for their versatility in palladium-catalyzed cross-coupling reactions.[4] However, not all bromopyridines are created equal. The selection of a specific isomer or a more complex, pre-functionalized analogue can dramatically alter synthetic strategy, efficiency, and the accessibility of novel chemical space.
This in-depth guide provides a comparative analysis of 5-Bromo-2-nitropyridin-3-ol , a highly functionalized building block, against its simpler bromopyridine counterparts. We will dissect how its unique trifecta of functional groups—a bromine, a nitro group, and a hydroxyl group—creates a distinct reactivity profile that offers significant strategic advantages for the synthesis of complex, multi-substituted pyridine targets.
The Profile of a Powerhouse: Understanding this compound
This compound is more than just a simple aryl halide. It is a strategically designed scaffold where each substituent plays a critical role in modulating the reactivity of the entire molecule.
-
The Bromine (C5): The primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its reactivity is significantly enhanced by the electronic influence of the other substituents.
-
The Nitro Group (C2): A powerful electron-withdrawing group (EWG) that profoundly activates the pyridine ring. It serves two key purposes:
-
The Hydroxyl Group (C3): This group introduces another layer of functionality. It can act as a nucleophile, a directing group, or a point for further derivatization (e.g., O-alkylation, O-arylation). Its presence also influences the electronic landscape of the ring and can exist in tautomeric equilibrium with its pyridone form.
The synthesis of this building block can be achieved from 2-amino-5-bromopyridine through a nitration/hydroxylation sequence in fuming nitric acid and concentrated sulfuric acid.[8]
Diagram 1: Electronic Activation in this compound
The following diagram illustrates the key reactive sites on the molecule, dictated by the interplay of its functional groups.
Caption: Key reactive sites on this compound.
Part 1: Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The efficiency of these reactions is highly dependent on the electronic properties of the aryl halide.
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[9][10] The rate-determining step is often the initial oxidative addition of the organohalide to the Pd(0) catalyst. This step is accelerated by electron-withdrawing groups on the aromatic ring.[5]
This principle gives this compound a significant kinetic advantage over less substituted bromopyridines.
-
This compound: The potent electron-withdrawing nitro group at the C2 position, coupled with the inherent electron deficiency of the pyridine ring, makes the C5-Br bond highly polarized and exceptionally susceptible to oxidative addition.
-
2- and 4-Bromopyridine: These isomers are generally reactive due to the activating effect of the ring nitrogen at the ortho and para positions.[4] However, the proximity of the nitrogen in 2-bromopyridine can sometimes lead to catalyst inhibition via coordination, necessitating specialized ligands.[4]
-
3-Bromopyridine: This is typically the least reactive of the simple isomers.[4] The C3 position is not directly activated by the ring nitrogen's resonance effect, often requiring more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve good yields.[4]
Data Presentation: Suzuki-Miyaura Coupling Performance
The following table provides a comparative overview of typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of various bromopyridines with phenylboronic acid. The data for this compound is projected based on established reactivity principles, while data for other isomers is based on representative literature values.
| Building Block | Relative Reactivity | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Key Considerations |
| This compound | Very High | 25 - 80 | 1 - 4 | >90 | Highly activated C-Br bond. Potential for side reactions if not controlled. Hydroxyl group may require protection or specific base choice. |
| 4-Bromopyridine | High | 80 - 100 | 4 - 12 | 85 - 95 | Strong electronic activation from para-nitrogen.[4] |
| 2-Bromopyridine | Moderate to High | 80 - 110 | 6 - 18 | 70 - 90 | Good reactivity, but potential for catalyst inhibition by the adjacent nitrogen.[4][11] |
| 3-Bromopyridine | Low | 100 - 120 | 12 - 24 | 60 - 85 | Less activated; often requires more robust catalyst systems or harsher conditions.[4][12] |
Causality Behind Experimental Choices: The lower temperatures and shorter reaction times projected for this compound are a direct consequence of the accelerated oxidative addition step. For a less reactive substrate like 3-bromopyridine, higher thermal energy is required to overcome the activation barrier of this crucial step in the catalytic cycle.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle, highlighting the key oxidative addition step.
Part 2: The Power of Orthogonal Reactivity
A key advantage of a highly functionalized building block is the potential for sequential, site-selective reactions—a concept known as orthogonality. This compound is an exemplary case study in this principle.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at C2 and the ring nitrogen make the C4 and C6 positions of the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles.[6][13] This SNAr reactivity is largely absent in simple bromopyridines that lack strong activating groups. This opens up a second dimension of reactivity that can be exploited independently of the C-Br bond. For instance, a nucleophile can be introduced at C4 or C6, followed by a cross-coupling reaction at C5.
-
Mechanism: The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer complex).[14] The stability of this intermediate, which is greatly enhanced by the electron-withdrawing nitro group, is crucial for the reaction to proceed.[14]
Diagram 3: Comparative Synthetic Strategy
This workflow illustrates the synthetic efficiency gained by using a multi-functionalized starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Benchmarking the synthesis of "5-Bromo-2-nitropyridin-3-ol" against other methods
The synthesis of 5-Bromo-2-nitropyridin-3-ol, a valuable intermediate in the development of pharmaceuticals and agrochemicals, can be approached through various synthetic routes.[1] This guide provides a comparative analysis of the prevailing methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of performance benchmarks supported by experimental data. The primary route involves the direct nitration of a brominated pyridinol, while alternative strategies offer different advantages in terms of starting materials and reaction conditions.
Comparative Analysis of Synthesis Methods
The synthesis of this compound and its precursors can be achieved through several distinct pathways. Below is a summary of key quantitative data for the most common methods, providing a clear comparison of their efficiency and reaction conditions.
| Method | Starting Material | Key Reagents | Reaction Time | Yield | Reference |
| Method 1 | 2-Amino-5-bromopyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | 2 hours | High | [2] |
| Method 2 | 2-Amino-5-bromopyridine | Hydrogen Peroxide, Acetic Acid | Not Specified | - | [3] |
| Method 3 (Proposed) | 5-Bromo-3-hydroxypyridine | Nitric Acid, Sulfuric Acid | Not Specified | - | General Method |
Experimental Protocols
Method 1: Nitration of 2-Amino-5-bromopyridine
This protocol is adapted from the synthesis of 5-bromo-2-hydroxy-3-nitropyridine.[2]
Materials:
-
2-Amino-5-bromopyridine (100 g, 574.7 mmol)
-
Concentrated Sulfuric Acid (d=1.84 g/cm³, 300 ml)
-
Fuming Nitric Acid (d=1.5 g/cm³, 34.5 ml, 821.6 mmol)
-
Ice water
Procedure:
-
To a solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 60°C.
-
The reaction mixture is stirred at 60°C for 2 hours.
-
After completion, the reaction mixture is poured into ice water.
-
The precipitated solid is filtered, washed with water, and dried to yield 5-bromo-2-hydroxy-3-nitropyridine.
Method 2: Oxidation of 2-Amino-5-bromopyridine with Peracetic Acid
This method utilizes an alternative oxidizing agent for the synthesis of 2-nitro-5-bromopyridine, which can be a precursor to the target molecule.[3]
Materials:
-
2-Amino-5-bromopyridine
-
Acetic Acid
-
Peracetic Acid
-
Water
-
Base (for pH adjustment)
Procedure:
-
2-amino-5-bromopyridine is dissolved in acetic acid.
-
Peracetic acid is slowly added to the stirred solution.
-
After the reaction is complete, acetic acid is removed by distillation under reduced pressure.
-
The residue is cooled, and water is added.
-
The pH is adjusted to alkaline with a base.
-
The mixture is cooled, filtered, and dried to obtain the product.
Method 3: Proposed Direct Nitration of 5-Bromo-3-hydroxypyridine
This proposed method follows the general principles of electrophilic aromatic substitution on a pyridine ring.[4][5]
Materials:
-
5-Bromo-3-hydroxypyridine
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
A solution of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.
-
5-Bromo-3-hydroxypyridine is added portion-wise to the stirred acid mixture, maintaining a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.
-
The reaction mixture is then carefully poured into cold water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Synthesis Workflow Comparison
The following diagram illustrates the logical flow of the different synthetic approaches to obtain this compound and related compounds.
Caption: Comparative workflow of synthesis methods for this compound.
References
In-Vitro Efficacy of 5-Bromo-2-nitropyridin-3-ol Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in-vitro anti-inflammatory and anticancer activities of compounds based on the "5-Bromo-2-nitropyridin-3-ol" scaffold. Due to the limited availability of direct experimental data for this specific parent compound, this analysis leverages findings from studies on structurally related nitropyridine and bromo-pyridine derivatives. The information presented aims to support further research and development of this class of compounds as potential therapeutic agents.
Comparative Analysis of In-Vitro Activities
The therapeutic potential of nitropyridine derivatives has been explored in various studies, revealing significant anti-inflammatory and anticancer properties.[1][2] These activities are often attributed to the modulation of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Anti-Inflammatory Activity
The anti-inflammatory potential of nitropyridine derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. The following table summarizes the in-vitro anti-inflammatory activity of representative pyridine derivatives, providing a benchmark for assessing the potential of "this compound" analogs.
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine Derivatives | Nitric Oxide (NO) Inhibition | RAW 264.7 | 76.6 - 96.8 | - | - |
| Isonicotinic Acid Derivatives | ROS Inhibition | Human Blood Cells | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 |
| Indazole Derivatives | COX-2 Inhibition | - | 12.32 - 23.42 | Celecoxib | 5.10 |
Note: Data presented is for structurally related compounds and not for "this compound" itself. The IC50 values are indicative of the potential activity of this class of compounds.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of pyridine and nitropyridine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression. The table below presents a compilation of in-vitro cytotoxicity data for various pyridine-based compounds against different cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyridine Derivatives | HL-60, MCF-7, HCT-116 | 1.20 - 1.80 | Doxorubicin | 1.10 | | 3-Cyanopyridine Derivatives | HePG2 | 6.95 - 8.02 | 5-FU | 9.42 | | 1,4-Dihydropyridine Derivatives | Raji | < 1 | Doxorubicin | - | | 5-Bromo-pyrimidine Derivatives | HCT116, A549, K562, U937 | 0.54 - 8.92 | Dasatinib | - |
Note: Data presented is for structurally related compounds and not for "this compound" itself. The IC50 values are indicative of the potential activity of this class of compounds.
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below to facilitate the evaluation of "this compound" based compounds.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 100 µL of the culture supernatant and mix it with 100 µL of Griess reagent in a new 96-well plate. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC50 value.
In-Vitro COX-1 and COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin E2)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and various concentrations of the test compound. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong acid).
-
Detection: Measure the amount of prostaglandin produced using the appropriate detection reagent and a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often modulated by anti-inflammatory and anticancer compounds.
Caption: Canonical NF-κB Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the in-vitro evaluation of novel compounds.
Caption: In-Vitro Evaluation Workflow.
References
- 1. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of Pyridinol Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. X-ray crystallography provides definitive experimental evidence of a compound's solid-state conformation and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of a substituted pyridinol derivative, offering insights that can be extrapolated to related molecules such as "5-Bromo-2-nitropyridin-3-ol".
While a crystallographic study for "this compound" is not publicly available, we can draw valuable comparisons from the experimentally determined structure of a closely related analogue, 2-Bromo-3-hydroxy-6-methylpyridine . This compound shares the core pyridinol scaffold with a bromine substituent, providing a solid foundation for understanding the structural implications of substituent placement on the pyridine ring.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Bromo-3-hydroxy-6-methylpyridine. This data serves as a crucial reference point for researchers working with similar chemical entities.
| Parameter | 2-Bromo-3-hydroxy-6-methylpyridine |
| Chemical Formula | C₆H₆BrNO |
| Molecular Weight | 188.03 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 11.4484 (19) Å, b = 9.0914 (15) Å, c = 13.230 (2) Å |
| Volume | 1377.1 (4) ų |
| Z | 8 |
| Calculated Density | 1.815 Mg/m³ |
| Radiation | MoKα |
| Temperature | 298 K |
Structural Insights and Intermolecular Interactions
In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, the molecules are linked by O-H···N hydrogen bonds, forming chains that propagate along the a-axis.[1] These chains are further interconnected by weak C-H···Br hydrogen bonds, resulting in the formation of corrugated two-dimensional networks.[1] The bromine atom is slightly displaced from the mean plane of the pyridine ring by 0.0948 (3) Å.[1]
For "this compound," one would anticipate a different hydrogen bonding network due to the presence of the nitro group. The nitro group is a strong hydrogen bond acceptor and would likely participate in intermolecular interactions, potentially leading to a more complex packing arrangement in the crystal lattice. The electronic effects of the nitro group would also influence the bond lengths and angles within the pyridine ring compared to the methyl-substituted analogue.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine followed a standard single-crystal X-ray diffraction workflow. The general steps are outlined below and can be adapted for the analysis of "this compound" or its derivatives once suitable crystals are obtained.
-
Crystal Growth : Single crystals of the compound are grown, typically by slow evaporation of a saturated solution. For 2-Bromo-3-hydroxy-6-methylpyridine, colorless crystals were obtained from an ethanol solution.[1]
-
Data Collection : A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For the analogue, data was collected using a Bruker SMART CCD area-detector diffractometer with MoKα radiation.[1]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters. The structure of 2-Bromo-3-hydroxy-6-methylpyridine was solved using SHELXS97 and refined using SHELXL97.[1]
References
Lack of Direct Computational Studies on 5-Bromo-2-nitropyridin-3-ol Necessitates Comparative Analysis of Related Compounds
A comprehensive search of scientific literature reveals a notable absence of dedicated computational studies on the electronic properties of 5-Bromo-2-nitropyridin-3-ol. To address the interest of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of computationally studied electronic properties of structurally related pyridine derivatives. This approach allows for an inferred understanding of the target molecule's characteristics by examining compounds with similar functional groups, such as nitropyridines and brominated pyridines.
Due to the limited availability of direct experimental or computational data for this compound, this guide will focus on presenting available data for analogous compounds to provide a valuable comparative context. The electronic properties of these related molecules can offer insights into the potential behavior and characteristics of the target compound.
Comparison of Calculated Electronic Properties
The electronic properties of pyridine derivatives are significantly influenced by the nature and position of their substituents. The following table summarizes key quantum chemical descriptors calculated for various pyridine derivatives using Density Functional Theory (DFT), a common computational method. These descriptors are crucial for understanding the reactivity, stability, and potential applications of these molecules.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 2-amino-3-nitropyridine | B3LYP/6-311++G(d,p) | -6.54 | -2.45 | 4.09 | 5.38[1] |
| 5-(hydroxymethyl) pyrimidine | B3LYP/6-311++G(d,p) | -7.12 | -1.54 | 5.58 | 2.87[2] |
| Thiophene Sulfonamide Derivatives | B3LYP/6-31G(d) | - | - | 3.44 - 4.65 | - |
Table 1: Comparison of Calculated Electronic Properties of Pyridine Derivatives. This table highlights the differences in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment for related compounds. These values are fundamental in predicting chemical reactivity and intermolecular interactions.
Experimental Protocols: A Methodological Overview
The computational studies referenced in this guide predominantly employ Density Functional Theory (DFT) to predict the electronic properties of the molecules. The general workflow for such studies is outlined below.
General Computational Chemistry Workflow:
Figure 1: General workflow for computational chemistry studies. This diagram illustrates the typical steps involved, from the initial selection of a molecule to the final interpretation of its calculated properties.
Detailed Methodologies:
For the computational studies of the compared compounds, the following methodologies were typically employed:
-
Software: Gaussian suite of programs is a commonly used software package for these types of calculations.
-
Method: The B3LYP functional, a hybrid density functional, is frequently chosen for its balance of accuracy and computational cost.[1][2][3]
-
Basis Set: The 6-311++G(d,p) basis set is often used to provide a good description of the electronic structure of organic molecules.[1][2]
-
Geometry Optimization: The molecular geometries are optimized to find the lowest energy conformation.
-
Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Calculation: Following optimization, properties such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential (MEP) are calculated.
Interrelation of Electronic Properties and Molecular Reactivity
The calculated electronic properties are not independent but are interrelated and collectively determine the chemical behavior of a molecule. The following diagram illustrates these relationships.
Figure 2: Relationship between electronic properties and molecular reactivity. This diagram shows how calculated quantum chemical descriptors inform the prediction of a molecule's chemical behavior.
Conclusion and Future Directions
While direct computational data for this compound is currently unavailable, this guide provides a framework for understanding its potential electronic properties through a comparative analysis of related pyridine derivatives. The presented data and methodologies from studies on compounds like 2-amino-3-nitropyridine and 5-(hydroxymethyl) pyrimidine offer valuable benchmarks.
For researchers interested in the specific properties of this compound, conducting dedicated computational studies using the methodologies outlined in this guide would be a logical next step. Such research would provide precise data on its electronic structure and contribute to a more comprehensive understanding of this particular molecule, which could be of significant interest in the fields of medicinal chemistry and materials science.
References
The Rise of Pyridine-Based Scaffolds in Kinase Inhibition: A Comparative Look at 5-Bromo-2-nitropyridin-3-ol
In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors is a paramount endeavor. Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer. Among the myriad of chemical structures explored for kinase inhibition, pyridine-based scaffolds have emerged as a privileged class, owing to their versatile chemical tractability and ability to form crucial interactions within the ATP-binding pocket of kinases. This guide provides a comparative analysis of the "5-Bromo-2-nitropyridin-3-ol" scaffold, contextualizing its potential against established alternative scaffolds in the development of kinase inhibitors, with a particular focus on Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and a promising target for cancer immunotherapy.[1][2][3][4]
The "this compound" Scaffold: A Promising Building Block
The "this compound" scaffold has been identified as a valuable starting material in the synthesis of novel kinase inhibitors. Its utility is highlighted in the preparation of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell responses and a high-priority target in immuno-oncology. While specific biological data for inhibitors derived directly from this scaffold is not extensively available in the public domain, its synthetic potential is evident from patent literature, which outlines its use in constructing more complex inhibitor molecules.
The presence of the bromine atom, a nitro group, and a hydroxyl group on the pyridine ring offers multiple reaction sites for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The pyridine nitrogen itself can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding site.
Alternative Scaffolds for HPK1 Inhibition: A Performance Comparison
The development of HPK1 inhibitors has seen the exploration of various chemical scaffolds. Here, we compare the performance of three prominent scaffolds for which experimental data is available: pyrazolopyridine, diaminopyrimidine, and pyridine-2-carboxamide.
| Scaffold Class | Representative Compound | Target | Assay Type | IC50 (nM) | Reference |
| Pyrazolopyridine | Compound 16 | HPK1 | Enzymatic | <1.0 (Ki) | [5] |
| HPK1 | Cellular (pSLP76) | 144 | [5] | ||
| Diaminopyrimidine | Compound 14g | HPK1 | Enzymatic | 0.15 | [6] |
| HPK1 | Cellular (pSLP76) | 27.92 | [6] | ||
| Pyridine-2-carboxamide | Compound 19 | HPK1 | Enzymatic | <5 | [7] |
| HPK1 | Cellular | Strong Inhibition | [7] |
Experimental Protocols
General Synthesis of HPK1 Inhibitors from this compound
While specific protocols for a full inhibitor from this scaffold are proprietary, a key synthetic step involves the Mitsunobu reaction. As described in patent WO2019206049A1, this compound can be reacted with a suitable alcohol (e.g., (2-chloropyridin-4-yl)methanol) in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in an anhydrous solvent like tetrahydrofuran (THF) to form an ether linkage. This intermediate can then undergo further modifications, such as reduction of the nitro group and subsequent coupling reactions, to build the final inhibitor.
Synthesis of Pyrazolopyridine HPK1 Inhibitors
The synthesis of pyrazolopyridine-based HPK1 inhibitors often involves a multi-step sequence starting from commercially available pyrazole precursors. A typical route may include N-alkylation, functional group interconversions, and a key palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce the desired side chains. Purification is typically achieved through column chromatography.[5]
HPK1 Enzymatic Assay Protocol
The inhibitory activity of compounds against HPK1 can be determined using a variety of biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this assay, a biotinylated peptide substrate, the kinase, and ATP are incubated with the test compound. The reaction is then stopped, and a europium-labeled anti-phosphoserine antibody and a streptavidin-allophycocyanin (APC) conjugate are added. The amount of phosphorylated substrate is quantified by measuring the TR-FRET signal, which is proportional to the kinase activity. IC50 values are then calculated from the dose-response curves.
Cellular Assay for HPK1 Target Engagement (pSLP76)
To assess the cellular activity of HPK1 inhibitors, the phosphorylation of its direct downstream target, SLP76, can be measured. Jurkat cells (a human T-cell line) are typically stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of the inhibitor. After a short incubation period, the cells are lysed, and the level of phosphorylated SLP76 (at Ser376) is quantified using methods such as Western blotting or a cell-based ELISA. A decrease in the pSLP76 signal indicates target engagement and inhibition of HPK1 in a cellular context.[6]
Visualizing the HPK1 Signaling Pathway and Inhibitor Development Workflow
To better understand the biological context and the drug discovery process, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for the development of HPK1 inhibitors.
Caption: Simplified HPK1 signaling pathway in T-cells.
References
- 1. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-like Properties of 5-Bromo-2-nitropyridin-3-ol Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous assessment of its drug-like properties. This guide provides a comparative framework for evaluating derivatives of 5-Bromo-2-nitropyridin-3-ol, a versatile heterocyclic building block with potential applications in pharmaceutical development.[1] By juxtaposing the predicted and known characteristics of this scaffold against established kinase inhibitors, this document aims to equip researchers with the necessary tools and methodologies to guide their drug discovery efforts.
The pyridine ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous approved drugs. The unique electronic properties conferred by the bromo and nitro substituents on the pyridin-3-ol core make this class of compounds an interesting avenue for exploration, particularly in the realm of kinase inhibition. However, to progress from a synthetic intermediate to a potential therapeutic, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is paramount.
This guide presents a side-by-side comparison of key drug-like properties. On one hand, we will explore the characteristics of three commercially successful kinase inhibitors: Palbociclib, Ribociclib, and Ponatinib. On the other, we will provide an assessment of this compound derivatives, drawing upon available data for structurally related compounds and established principles of medicinal chemistry to project their likely properties.
Comparative Analysis of Drug-like Properties
Table 1: Physicochemical Properties of Comparator Kinase Inhibitors
| Property | Palbociclib | Ribociclib | Ponatinib |
| Molecular Weight ( g/mol ) | 447.5 | 434.5 | 532.6 |
| logP | 2.8 | 2.3 | 4.1 |
| Aqueous Solubility | Low | pH-dependent | Low |
| pKa | 7.4 (basic) | 7.9, 5.0 (basic) | 4.9, 7.1 (basic) |
Table 2: In Vitro ADME Properties of Comparator Kinase Inhibitors
| Property | Palbociclib | Ribociclib | Ponatinib |
| Permeability (PAMPA) | Moderate to High | High | High |
| Metabolic Stability (Human Liver Microsomes) | Moderate | Moderate to High | Low to Moderate |
| Primary Metabolizing Enzymes | CYP3A4, SULT2A1 | CYP3A4 | CYP3A4, CYP2C8, CYP2D6, CYP3A5 |
| Plasma Protein Binding (%) | ~85% | ~70% | >99% |
Table 3: In Vitro Cytotoxicity of Comparator Kinase Inhibitors
| Compound | Cell Line | IC50 (µM) |
| Palbociclib | MCF-7 (Breast Cancer) | 0.011 |
| Ribociclib | MCF-7 (Breast Cancer) | 0.012 |
| Ponatinib | K562 (Leukemia) | 0.0006 |
Assessing this compound Derivatives: A Predictive Outlook
While concrete experimental data for the titular derivatives are scarce, we can infer potential drug-like properties based on their core structure and by drawing parallels with related nitropyridine compounds.
Physicochemical Properties: The this compound core has a molecular weight of approximately 219 g/mol . Derivatization will increase this, and careful selection of substituents will be crucial to remain within the "rule of five" guidelines for oral bioavailability. The presence of the polar hydroxyl and nitro groups suggests that the parent scaffold will have moderate lipophilicity (logP). The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing solubility and interactions with biological targets.
Permeability: The overall charge and polarity of the derivatives will heavily influence their passive permeability. The parent scaffold's characteristics suggest that with appropriate derivatization to balance lipophilicity, good membrane permeability is achievable.
Metabolic Stability: The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes. The nitro group can also be a site for metabolic reduction. The position of the bromo and nitro groups may influence the accessibility of the ring to metabolic enzymes. Researchers should anticipate that metabolic stability will be a key parameter to optimize through structural modifications.
Cytotoxicity: The nitroaromatic moiety is a structural alert for potential cytotoxicity and mutagenicity. Therefore, it is essential to evaluate the cytotoxic profile of any derivative against relevant cancer cell lines and, importantly, against non-cancerous cell lines to determine a therapeutic window.
Experimental Workflows and Methodologies
To enable researchers to generate robust and comparable data for their own this compound derivatives, this section provides detailed protocols for key in vitro assays.
Logical Workflow for Assessing Drug-like Properties
The following diagram illustrates a typical workflow for evaluating the key drug-like properties of a novel compound.
Caption: A logical workflow for the assessment of drug-like properties.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.[2]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphate buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin (phosphatidylcholine)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Lipid Solution: Dissolve lecithin in dodecane to a final concentration of 2% (w/v).
-
Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate. Allow the solvent to evaporate for at least 1 hour.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Assemble the PAMPA Sandwich: Add 200 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate wells are in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe) can be calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_equilibrium]) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_equilibrium] = (V_D * [C_D_initial]) / (V_D + V_A)
-
[C_D_initial] = Initial concentration in the donor well
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic clearance.
Materials:
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the Incubation Mixture: In a 96-well plate or microcentrifuge tubes on ice, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Add the liver microsomes to the master mix and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the Reaction: Add the test compound (final concentration typically 1 µM) to the pre-warmed microsome mixture to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately stop the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Workflow for Metabolic Stability Assay
Caption: A streamlined workflow for the in vitro metabolic stability assay.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of a compound on a cell line by measuring the metabolic activity of the cells.
Materials:
-
Human cancer cell line(s) of interest (and a non-cancerous control cell line)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in the CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The assessment of drug-like properties is a critical and iterative process in drug discovery. While experimental data for this compound derivatives is not yet widely available, this guide provides a framework for their evaluation. By understanding the established properties of successful kinase inhibitors and by applying the detailed experimental protocols provided, researchers can systematically characterize their novel compounds. The predictive insights into the potential ADME and toxicity profiles of this scaffold should guide the design of derivatives with an improved likelihood of success. Ultimately, the generation of robust experimental data will be the key to unlocking the full therapeutic potential of this promising class of molecules.
References
A Comparative Guide to the Synthesis of 5-Bromo-2-nitropyridin-3-ol: An Evaluation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-2-nitropyridin-3-ol
This compound is a key heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom provides a versatile handle for further functionalization, typically through cross-coupling reactions, while the nitro group and hydroxyl moiety can be manipulated for various synthetic transformations. These features make it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and the development of novel organic materials.[1] Given its utility, the development of efficient, scalable, and reliable synthetic routes to this compound is of paramount importance.
This guide provides an in-depth comparison of an established synthetic route to this compound with a novel, proposed pathway. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comprehensive validation strategy for the final product. The objective is to offer researchers a critical evaluation of the available synthetic options, enabling them to make informed decisions based on factors such as yield, purity, safety, and operational simplicity.
Established Synthetic Route: Direct Nitration of 5-Bromo-3-hydroxypyridine
The conventional approach to the synthesis of this compound involves the direct nitration of commercially available 5-bromo-3-hydroxypyridine. This method is predicated on the electrophilic substitution of a nitro group onto the pyridine ring, a reaction that is facilitated by the presence of a strong acid catalyst.
Reaction Mechanism and Rationale
The hydroxyl group at the 3-position of the pyridine ring is an activating group, directing electrophilic substitution to the ortho and para positions. However, due to the electronic nature of the pyridine ring, the positions ortho and para to the nitrogen atom are deactivated towards electrophilic attack. Consequently, the nitration is expected to occur at the 2-, 4-, or 6-positions. The use of a strong acid medium, such as concentrated sulfuric acid, protonates the pyridine nitrogen, further influencing the regioselectivity of the reaction. The nitronium ion (NO₂⁺), generated in situ from fuming nitric acid and sulfuric acid, acts as the electrophile.
Experimental Protocol: Established Route
Materials:
-
5-Bromo-3-hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-bromo-3-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add fuming nitric acid (1.0-1.2 eq) dropwise to the stirring solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to yield this compound.[2]
A Novel Synthetic Route: A Multi-step Approach from 2-Amino-5-bromopyridine
In the pursuit of a more versatile and potentially higher-yielding synthetic strategy, we propose a novel multi-step route commencing from the readily available 2-amino-5-bromopyridine. This pathway involves the diazotization of the amino group to a hydroxyl group, followed by a regioselective nitration.
Rationale for the Novel Approach
This alternative route offers several theoretical advantages. Starting from 2-amino-5-bromopyridine allows for the potential synthesis of a wider range of derivatives. The diazotization-hydroxylation sequence is a well-established transformation. The subsequent nitration of the resulting 5-bromo-2-hydroxypyridine is anticipated to be highly regioselective due to the directing effect of the hydroxyl group. This could potentially lead to a cleaner reaction profile with fewer isomeric byproducts compared to the direct nitration of 5-bromo-3-hydroxypyridine.
Experimental Protocol: Novel Route
Part 1: Synthesis of 5-Bromo-pyridin-2-ol from 2-Amino-5-bromopyridine
Materials:
-
2-Amino-5-bromopyridine
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
Dissolve 2-amino-5-bromopyridine (1.0 eq) in an aqueous solution of sulfuric acid at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in deionized water, keeping the temperature below 5°C.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Heat the reaction mixture to 70°C for 2 hours to facilitate the conversion of the diazonium salt to the hydroxyl group.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-pyridin-2-ol.
Part 2: Nitration of 5-Bromo-pyridin-2-ol
Materials:
-
5-Bromo-pyridin-2-ol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Deionized Water
-
Ice
Procedure:
-
Following a similar procedure to the established route, dissolve 5-bromo-pyridin-2-ol (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add fuming nitric acid (1.0-1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Work up the reaction by pouring it onto ice, followed by filtration, washing, and drying of the precipitate to obtain this compound.
Comparative Analysis of the Synthetic Routes
| Parameter | Established Route | Novel Route | Justification |
| Starting Material | 5-Bromo-3-hydroxypyridine | 2-Amino-5-bromopyridine | Both are commercially available, but the price and availability may vary. |
| Number of Steps | 1 | 2 | The novel route requires an additional step for the conversion of the amino group. |
| Theoretical Yield | High | Moderate to High | The established route is a direct conversion. The novel route's overall yield depends on the efficiency of both steps. |
| Purity & Byproducts | Potential for isomeric byproducts | Potentially higher purity due to more regioselective nitration. | The directing groups in the novel route's intermediate may offer better control over the nitration position. |
| Safety Considerations | Use of fuming nitric and concentrated sulfuric acid requires caution. | Involves the formation of a diazonium salt, which can be unstable. Also uses strong acids. | Both routes require careful handling of hazardous reagents. |
| Scalability | Potentially straightforward to scale up. | The diazotization step may require careful temperature control on a large scale. | Single-step reactions are often easier to scale. |
Comprehensive Validation of this compound
Irrespective of the synthetic route employed, rigorous analytical validation is crucial to confirm the identity, purity, and structural integrity of the final product. The following is a comprehensive validation workflow.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the pyridine ring. The spectrum should show characteristic shifts and coupling constants for the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms and their chemical environments.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the presence of key functional groups, such as O-H (hydroxyl), N-O (nitro), and C-Br bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable.[3]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A single, sharp peak is indicative of a high-purity sample. The method can also be used to quantify any impurities.
Physical Characterization
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
Visualizing the Synthetic Pathways
Established Synthetic Route
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2-nitropyridin-3-ol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-2-nitropyridin-3-ol, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this compound is expected to be a skin and eye irritant and may cause respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles and/or face shield |
| Skin and Body | Laboratory coat, long-sleeved clothing |
| Respiratory | Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated |
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1][3][4]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][3][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound, a halogenated and nitrated organic compound, requires careful segregation and handling to ensure safety and compliance with hazardous waste regulations.
1. Waste Identification and Segregation:
-
Classify this compound as a halogenated organic waste .[5] This is due to the presence of bromine in its structure.
-
Do not mix this compound with other waste categories such as non-halogenated organic wastes, acids, bases, or heavy metals.[5][6]
2. Container Selection and Labeling:
-
Use a dedicated, properly labeled, and sealed container for the collection of halogenated organic waste.[2][7] These containers are often color-coded (e.g., green) for easy identification.[5]
-
The container must be made of a compatible material, such as polyethylene.[8]
-
Clearly label the container with "Hazardous Waste" and list all chemical constituents and their approximate percentages.[6][7]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated and well-ventilated satellite accumulation area.[7]
-
Keep the container tightly closed except when adding waste.[1][4][7]
-
Ensure the storage area is away from incompatible materials.[8]
4. Final Disposal:
-
The recommended method for the disposal of halogenated organic compounds is incineration in a licensed hazardous waste incinerator.[5]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[10]
Accidental Spill Cleanup
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces. Avoid creating dust.[2][9] A high-efficiency vacuum cleaner can be used for larger spills.[2]
-
Disposal: Place all contaminated materials into a labeled, sealed container for disposal as hazardous waste.[2][8]
-
Decontamination: Wash the spill site thoroughly.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 5-Bromo-2-nitropyridin-3-ol: Essential PPE and Safety Protocols
Welcome to a comprehensive guide on the safe handling of 5-Bromo-2-nitropyridin-3-ol. As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a deep, procedural understanding of the personal protective equipment (PPE) and operational protocols necessary to handle this compound. Our objective is to build a self-validating system of safety in your laboratory, ensuring that every step, from receiving to disposal, is grounded in authoritative best practices.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
While a specific Safety Data Sheet (SDS) for the "-3-ol" variant is not widely available, we can establish a robust safety profile by analyzing its structural analogues, such as 5-Bromo-2-nitropyridine and other nitropyridine derivatives. The pyridine ring, combined with a nitro group and a bromine atom, presents a clear set of hazards that dictate our PPE strategy.
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation/Damage (H319/H318): Can cause serious and potentially damaging eye irritation.[1][2][3][4][5][6]
-
Respiratory Irritation (H335): May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2][3][4]
-
Acute Toxicity: Related compounds are classified as harmful if swallowed or in contact with skin.[5][6][7][8]
These classifications are our directive. They inform every choice we make, from the type of gloves we wear to the environment in which we work. The potential for these compounds to be absorbed through the skin makes dermal protection a critical control point.[9]
Core PPE Directive: Your First Line of Defense
Personal protective equipment is non-negotiable.[10] For this compound, the following PPE constitutes the minimum requirement for any handling procedure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield is required when there is a significant splash risk. | Protects against accidental splashes of solutions and airborne particles of the solid compound, directly addressing the serious eye irritation hazard (H319).[4][11] |
| Hand Protection | Nitrile or Neoprene gloves. Check manufacturer's compatibility chart. Double-gloving is recommended for handling concentrated solutions. | Provides a chemical-resistant barrier to prevent skin contact, mitigating the skin irritation hazard (H315).[10][12] Latex gloves are unsuitable. |
| Body Protection | A fully-buttoned laboratory coat with long sleeves. Chemical-resistant apron for large-scale operations or when handling significant quantities. | Protects skin on the arms and body from contamination by spills or dust.[9][10] |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. If weighing outside of a containment system, a dust mask (e.g., N95) is necessary. | Addresses the respiratory irritation hazard (H335) by preventing inhalation of the powdered compound. All work should be performed in a well-ventilated area, preferably a fume hood.[1][12] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol outlines the process of weighing and preparing a stock solution of this compound, integrating the core PPE requirements into a validated workflow.
Step 1: Pre-Operation Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest emergency eyewash station and safety shower.
-
Assemble Spill Kit: Have a chemical spill kit rated for solid and liquid chemical spills readily accessible.
-
Prepare Waste Container: Designate a clearly labeled, sealable hazardous waste container for all solid and liquid waste, including contaminated consumables.[9]
Step 2: Donning PPE
-
Put on your lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Perform hand hygiene.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
Step 3: Chemical Handling in a Fume Hood
-
Place a plastic-backed absorbent pad on the work surface of the fume hood to contain any potential spills.
-
Carefully retrieve the container of this compound.
-
Open the container inside the fume hood.
-
Using a clean spatula, carefully weigh the desired amount of the solid onto a weigh boat. Avoid creating dust.[11]
-
Once weighing is complete, securely close the primary container.
-
Place the weigh boat with the chemical into the vessel you will be using for dissolution.
-
Slowly add the desired solvent, ensuring the vessel is aimed away from you.
Step 4: Decontamination and Doffing PPE
-
Wipe down the spatula and any surfaces with a suitable solvent and dispose of the wipes in the designated hazardous waste container.
-
Carefully remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them in the hazardous waste container.
-
Remove the lab coat, folding it inwards to contain any potential contamination.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[1]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Procedures
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the area.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up a small spill.[1]
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[13] Sweep up the material and place it in the designated sealed container for disposal.[2]
Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
Disposal Plan: All waste, including surplus chemical, contaminated consumables (gloves, wipes, absorbent pads), and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[11]
-
Containment: Store waste in a clearly labeled, tightly sealed, and compatible container in a designated, well-ventilated area.[1][9]
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company, adhering to all local, state, and federal regulations.[1][11]
By adhering to these rigorous protocols, you create a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
